Product packaging for Hydroxy progesterone caproate(Cat. No.:)

Hydroxy progesterone caproate

Cat. No.: B13414740
M. Wt: 428.6 g/mol
InChI Key: DOMWKUIIPQCAJU-RNAXJELESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hydroxy progesterone caproate is a useful research compound. Its molecular formula is C27H40O4 and its molecular weight is 428.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H40O4 B13414740 Hydroxy progesterone caproate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O4/c1-5-6-7-8-24(30)31-27(18(2)28)16-13-23-21-10-9-19-17-20(29)11-14-25(19,3)22(21)12-15-26(23,27)4/h17,21-23H,5-16H2,1-4H3/t21?,22?,23?,25?,26?,27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMWKUIIPQCAJU-RNAXJELESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)O[C@@]1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Enigmatic Guardian: An In-Depth Technical Guide to the Mechanism of Action of Hydroxyprogesterone Caproate in Preterm Labor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyprogesterone (B1663944) caproate (17-OHPC), a synthetic progestin, has been a cornerstone in the prevention of recurrent spontaneous preterm birth for decades. Despite its clinical use, the precise molecular mechanisms underpinning its efficacy remain a subject of intense investigation and debate. This technical guide synthesizes the current understanding of 17-OHPC's mechanism of action, focusing on its purported anti-inflammatory effects, its influence on myometrial contractility, and its role in maintaining cervical integrity. We present a comprehensive overview of the key experimental findings, detailed methodologies, and a visual representation of the proposed signaling pathways to provide a deep, technical resource for the scientific community. While the complete picture is still emerging, evidence points towards a multi-faceted mechanism that diverges significantly from that of natural progesterone (B1679170), centering on the modulation of inflammatory responses at the maternal-fetal interface.

Introduction

Preterm birth is a leading cause of neonatal morbidity and mortality worldwide.[1] Progesterone is essential for maintaining uterine quiescence during pregnancy, and its functional withdrawal is a key step in the initiation of labor.[2][3] This has led to the clinical use of progestational agents to prevent preterm birth. In a landmark clinical trial by the Maternal-Fetal Medicine Unit (MFMU) Network, weekly intramuscular injections of 17-OHPC were shown to reduce the rate of recurrent spontaneous preterm birth by 33%.[4][5] However, the mechanism behind this therapeutic effect is not straightforward and appears to be distinct from the direct tocolytic actions of natural progesterone. This guide delves into the core experimental evidence to elucidate the complex pharmacology of 17-OHPC.

Proposed Mechanisms of Action

The leading hypotheses for 17-OHPC's mechanism of action center on three primary areas: immunomodulation and anti-inflammatory effects, influence on myometrial contractility, and maintenance of cervical structure.

Immunomodulation and Anti-Inflammatory Effects

A growing body of evidence suggests that the primary mechanism of 17-OHPC is its ability to modulate the maternal immune response, dampening the inflammatory cascades that are implicated in the onset of preterm labor.[1][2][6]

Research indicates that 17-OHPC can alter the production of key cytokines involved in inflammation. Specifically, it has been shown to enhance the production of anti-inflammatory cytokines while suppressing pro-inflammatory ones.

  • Enhanced IL-10 Production: A key study found a correlation between plasma concentrations of 17-OHPC and the lipopolysaccharide (LPS)-stimulated production of the anti-inflammatory cytokine Interleukin-10 (IL-10) by leukocytes from pregnant women.[4][5] This finding was supported by in vitro experiments where 17-OHPC dose-dependently increased IL-10 production by LPS-stimulated macrophages.[4][5]

  • Suppression of Pro-inflammatory Cytokines: In various experimental models, 17-OHPC has been shown to decrease the levels of pro-inflammatory cytokines. For instance, it has been reported to reduce Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) levels.[6][7] One study in women with threatened preterm labor found that high-dose 17-OHPC decreased cervical IL-1β levels.[6][8]

The proposed anti-inflammatory action of 17-OHPC involves the modulation of immune cell responses to inflammatory stimuli like LPS, which mimics bacterial infection, a known trigger for preterm labor.

anti_inflammatory_pathway cluster_immune_cell Macrophage / Leukocyte LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Anti-inflammatory Cytokines (IL-10) NFkB->Cytokines:pro Upregulates OHPC 17-OHPC OHPC->NFkB Inhibits? OHPC->Cytokines:anti Enhances

Proposed Anti-inflammatory Pathway of 17-OHPC.
Myometrial Contractility

The effect of 17-OHPC on uterine muscle (myometrium) contractility is a point of significant divergence from natural progesterone and a subject of conflicting reports.

Unlike natural progesterone, which is known to suppress myometrial contractions, in vitro studies on human myometrial tissue have shown that 17-OHPC does not have a direct relaxing (tocolytic) effect.

  • Lack of Inhibition: Several studies using isolated strips of human myometrium found that 17-OHPC did not inhibit spontaneous or oxytocin-induced contractions.[9][10][11]

  • Potential for Stimulation: Some research has even suggested that at high concentrations, 17-OHPC can stimulate myometrial contractility.[9][12] Furthermore, the vehicle for 17-OHPC, castor oil, has been shown to enhance the contractile effect of oxytocin (B344502) in human myometrium.[13]

This evidence strongly suggests that the clinical benefits of 17-OHPC in preventing preterm birth are not due to a direct suppression of uterine contractions.[10]

Cervical Integrity

The cervix acts as a barrier during pregnancy, and its premature ripening and shortening are key features of preterm labor. Evidence suggests 17-OHPC may help maintain cervical integrity.

  • Attenuation of Cervical Shortening: Studies have shown that 17-OHPC treatment can attenuate the progressive shortening of the cervix in women who have been hospitalized for an episode of preterm labor but did not deliver.[14] In one study, the risk of cervical shortening of ≥4 mm was lower in patients who received 17-OHPC.[9][14]

  • Contradictory Findings: However, other studies have found no significant difference in the rate of cervical length change over time in women receiving prophylactic 17-OHPC compared to untreated controls.[1][15]

The effects on the cervix may be secondary to the anti-inflammatory properties of 17-OHPC, as inflammation is a key driver of cervical ripening.[16] The reduction in pro-inflammatory cytokines like IL-1β in the cervix by 17-OHPC supports this hypothesis.[8]

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on the effects of 17-OHPC.

Table 1: Effect of 17-OHPC on Myometrial Contractility (In Vitro)

Study Type Tissue Source Condition Effect of 17-OHPC Quantitative Finding Reference
Isometric Recording Pregnant Human Myometrium Spontaneous Contractions No significant effect Mean Maximal Inhibition (MMI): 4.9% ± 7.2 [10][11]
Isometric Recording Pregnant Human Myometrium Oxytocin-Induced No significant effect MMI: 2.2% ± 1.3 [10][11]

| Organ Chamber | Pregnant Human Myometrium | Spontaneous Contractions | Stimulatory | Dose-dependently stimulated contractility |[12] |

Table 2: Effect of 17-OHPC on Cervical Length

Study Population Intervention Outcome Quantitative Result Reference
Undelivered patients after preterm labor 341 mg 17-OHPC twice weekly Cervical shortening at 21 days 2.40 ± 2.46 mm (17-OHPC) vs. 4.60 ± 2.73 mm (control) [14]

| Women with prior PTB (prophylaxis) | Weekly 17-OHPC | Average weekly change in CL | No significant difference vs. no treatment |[15] |

Table 3: Effect of 17-OHPC on Cytokine Production

Study Type Sample Source Stimulus Cytokine Effect of 17-OHPC Reference
Clinical Study Leukocytes from pregnant women LPS IL-10 Plasma 17-OHPC levels correlated with IL-10 production [4][5]
In Vitro THP-1 Macrophages LPS IL-10 Concentration-dependent increase in production [4][5]
Clinical Study Cervical Swabs N/A (threatened PTL) IL-1β Significant decrease at day 21 [8]

| Animal Study | N/A | Chemotherapeutic agent | IL-1β, TNF-α | Decreased levels |[6] |

Experimental Protocols

In Vitro Myometrial Contractility Assay

This protocol is a generalized representation of methods used to assess the direct effect of 17-OHPC on uterine muscle.

experimental_workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis s1 1. Obtain Myometrial Biopsy (during Cesarean Section) s2 2. Place in Krebs Solution s1->s2 s3 3. Dissect into Longitudinal Strips (~10x2x2 mm) s2->s3 s4 4. Suspend Strips in Organ Baths (Krebs solution, 37°C, 95% O2/5% CO2) s3->s4 s5 5. Apply Tension (e.g., 2g) & Equilibrate s4->s5 s6 6. Induce Contractions (Optional) (e.g., Oxytocin) s5->s6 s7 7. Add 17-OHPC or Vehicle (Control) in cumulative concentrations s6->s7 s8 8. Record Isometric Contractions (Force Transducer) s7->s8 s9 9. Calculate Contractile Activity (Integral of force over time) s8->s9 s10 10. Compare 17-OHPC vs. Control s9->s10

Workflow for In Vitro Myometrial Contractility Assay.
  • Tissue Acquisition: Myometrial biopsies are obtained from women undergoing elective cesarean section at term, prior to the onset of labor.

  • Preparation: The tissue is immediately placed in physiological salt solution (e.g., Krebs solution) and transported to the laboratory. Longitudinal muscle strips are dissected from the biopsy.

  • Experimental Setup: Each strip is mounted in an organ bath filled with Krebs solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2. The strips are attached to an isometric force transducer.

  • Equilibration: An optimal resting tension is applied, and the tissue is allowed to equilibrate until regular spontaneous contractions occur.

  • Drug Application: For studies on induced contractions, an agonist like oxytocin is added. After contractions stabilize, cumulative concentrations of 17-OHPC or its vehicle (as a control) are added to the baths.

  • Data Acquisition and Analysis: Contractile activity is recorded continuously. The integral of contractile force over time is calculated and normalized to a baseline period. The effect of 17-OHPC is compared to the time-matched vehicle control.

Leukocyte Stimulation for Cytokine Analysis

This protocol describes the method to assess the immunomodulatory effect of 17-OHPC.

  • Blood Collection: Whole blood is collected from pregnant women receiving 17-OHPC.

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture: PBMCs are cultured in appropriate media (e.g., RPMI-1640) at a standard concentration.

  • Stimulation: The cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), in the presence or absence of varying concentrations of 17-OHPC.

  • Incubation: The cell cultures are incubated for a defined period (e.g., 24 hours) to allow for cytokine production.

  • Analysis: The culture supernatant is collected, and the concentrations of various cytokines (e.g., IL-10, TNF-α) are measured using a multiplex immunoassay or ELISA.

Progesterone Receptor Signaling

17-OHPC is a synthetic progestin, and its actions are presumed to be mediated through the progesterone receptor (PGR).[2] The PGR exists in two main isoforms, PGR-A and PGR-B, which can have different and sometimes opposing functions in regulating gene transcription.[17][18] In the myometrium, PGR-B is generally considered to be the primary mediator of uterine quiescence. A shift in the ratio of PGR-A to PGR-B has been implicated in the transition to a contractile state at term.[19]

The fact that 17-OHPC has different physiological effects than natural progesterone (e.g., on myometrial contractility) suggests that it may interact with the PGR isoforms differently, act as a selective progesterone receptor modulator (SPRM), or involve non-genomic pathways that are yet to be fully characterized.[9]

Conclusion and Future Directions

The mechanism of action of hydroxyprogesterone caproate in preventing preterm labor is complex and remains incompletely understood. Current evidence strongly indicates that its clinical efficacy is not derived from a direct tocolytic effect on the myometrium. Instead, the most compelling data point to an immunomodulatory mechanism, whereby 17-OHPC attenuates the pro-inflammatory cascades that lead to cervical ripening and the initiation of uterine contractions. Its ability to enhance the production of anti-inflammatory IL-10 while potentially suppressing pro-inflammatory cytokines appears to be central to its function.

For drug development professionals, this distinction is critical. Future research should focus on:

  • Receptor Pharmacology: Elucidating the precise interaction of 17-OHPC and its metabolites with progesterone receptor isoforms (PGR-A and PGR-B) and membrane progesterone receptors.

  • Downstream Signaling: Identifying the specific intracellular signaling pathways modulated by 17-OHPC in immune cells, cervical cells, and myometrial cells.

  • Pharmacogenomics: Investigating whether genetic variations in progesterone receptors or inflammatory pathway components influence patient response to 17-OHPC, which could help explain the variability in clinical outcomes.

A deeper understanding of these mechanisms will be crucial for the development of more targeted and effective therapies to combat the significant global challenge of preterm birth.

References

The Pharmacokinetics and Metabolism of 17-Alpha-Hydroxyprogesterone Caproate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-alpha-hydroxyprogesterone caproate (17-OHPC) is a synthetic progestin that has been utilized in the prevention of preterm birth in high-risk pregnant women. A thorough understanding of its pharmacokinetic profile and metabolic fate is crucial for optimizing therapeutic strategies and ensuring safety. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of 17-OHPC, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways.

Pharmacokinetics

The pharmacokinetic profile of 17-OHPC is characterized by slow absorption following intramuscular injection, leading to a prolonged half-life. The variability in plasma concentrations among individuals is influenced by several factors, including body mass index (BMI).

Absorption

Following intramuscular administration of a 250 mg dose in pregnant women, 17-OHPC is slowly absorbed from the oily vehicle. Peak plasma concentrations (Cmax) are typically reached several days after injection.[1]

Distribution

17-OHPC is a lipophilic compound and is highly bound to plasma proteins, primarily albumin.[2] Its volume of distribution is large, indicating extensive tissue distribution.[3][4] Maternal body weight has been identified as a significant covariate for the volume of distribution.[3][4] The drug also crosses the placental barrier, with fetal exposure being a fraction of maternal levels.[5]

Metabolism

The metabolism of 17-OHPC is a complex process primarily occurring in the liver. Unlike many ester prodrugs, the caproate moiety of 17-OHPC is not cleaved to yield 17-alpha-hydroxyprogesterone.[2][6][7] Instead, the steroid nucleus undergoes oxidative metabolism.

The primary enzymes responsible for the metabolism of 17-OHPC are members of the cytochrome P450 3A subfamily, specifically CYP3A4 and CYP3A5 in adults.[2][6] In the fetus, CYP3A7 plays a major role in its metabolism.[8][9][10] Studies have shown that the metabolite profile can differ between adult and fetal hepatocytes.[8][9] The human placenta also contributes to the metabolism of 17-OHPC, forming several monohydroxylated metabolites.[11]

Excretion

The elimination of 17-OHPC and its metabolites occurs through both renal and fecal routes. Approximately 30% of the administered dose is excreted in the urine and about 50% in the feces.[2][7] The terminal elimination half-life of 17-OHPC is long, ranging from approximately 10 to 18 days in pregnant women.[1][2][5][12][13]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of 17-OHPC from various studies in pregnant women.

Table 1: Pharmacokinetic Parameters of 17-OHPC in Pregnant Women (Singleton Gestation)

ParameterValueStudy PopulationReference
Cmax (ng/mL) 12.5 ± 3.924-28 weeks gestation[12]
12.3 ± 4.932-36 weeks gestation[12]
Tmax (hours) 28.6 ± 9.024-28 weeks gestation[12]
43.7 ± 20.232-36 weeks gestation[12]
AUC (0-7 days) (ng·h/mL) 1269.6 ± 285.024-28 weeks gestation[12]
1268.0 ± 511.632-36 weeks gestation[12]
Half-life (days) 16.3 ± 3.6-[12]
18 ± 6-[5]
Clearance (CL/F) (L/day) 1797Population mean[3][4]
Volume of Distribution (Vmaternal/F) (L) 32,610Population mean[3][4]

Table 2: Pharmacokinetic Parameters of 17-OHPC in Pregnant Women (Multifetal Gestation)

ParameterValueStudy PopulationReference
Cmax (ng/mL) 17.3 (mean)Twin gestation, 24-28 weeks[1]
Trough Concentration (7 days post-injection) (ng/mL) 9.7 (mean)Twin gestation, 24-28 weeks[1]
Half-life (days) 10 (apparent)Twin gestation[1][13]

Experimental Protocols

Study of 17-OHPC Pharmacokinetics in Singleton Pregnancy
  • Study Design: A prospective, open-label, longitudinal population pharmacokinetic study.[14]

  • Participants: Pregnant women between 16 and 36 weeks' gestational age with a singleton pregnancy, receiving weekly 250 mg intramuscular injections of 17-OHPC for the prevention of recurrent spontaneous preterm birth.[14]

  • Drug Administration: Weekly intramuscular injections of 250 mg 17-OHPC in 1 mL of castor oil.[3][4]

  • Sample Collection: Blood samples were collected at various time points, including between 24 and 28 weeks and between 32 and 35 weeks of gestation, as well as over a 28-day period after the last injection.[3][4] Maternal and/or cord blood was also obtained at delivery.[3][4]

  • Analytical Method: Plasma concentrations of 17-OHPC were quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[15][16][17]

In Vitro Metabolism Studies
  • Systems: Human liver microsomes (HLMs), fresh human hepatocytes (FHHs), and expressed cytochrome P450 enzymes (e.g., CYP3A4, CYP3A5, CYP3A7).[6][8]

  • Incubation: 17-OHPC was incubated with the respective enzyme systems in the presence of necessary cofactors (e.g., NADPH).[6]

  • Inhibition and Induction Studies: To identify the involved enzymes, metabolism was assessed in the presence of specific CYP3A4 inhibitors (ketoconazole, troleandomycin) and inducers (rifampin, phenobarbital).[6]

  • Metabolite Identification: Metabolites were separated and identified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).[8][11]

Visualizations

Metabolic Pathway of 17-OHPC

metabolic_pathway cluster_liver Liver (Adult) cluster_fetal_liver Liver (Fetal) cluster_placenta Placenta 17-OHPC 17-OHPC M1 Monohydroxylated Metabolites 17-OHPC->M1 Hydroxylation M2 Further Oxidized Metabolites M1->M2 Oxidation Excretion Excretion M2->Excretion Conjugation & Elimination CYP3A4 CYP3A4 CYP3A4->M1 CYP3A5 CYP3A5 CYP3A5->M1 CYP3A7 CYP3A7 CYP3A7->M1 Mitochondrial Enzymes Mitochondrial Enzymes Mitochondrial Enzymes->M1

Caption: Metabolic pathway of 17-OHPC in adults and fetuses.

Experimental Workflow for Pharmacokinetic Analysis

experimental_workflow cluster_study_design Study Design & Execution cluster_analysis Sample Analysis & Data Interpretation PatientRecruitment Patient Recruitment (High-Risk Pregnant Women) DrugAdmin 17-OHPC Administration (250 mg IM Weekly) PatientRecruitment->DrugAdmin SampleCollection Blood Sample Collection (Predose, Postdose, Delivery) DrugAdmin->SampleCollection PlasmaSeparation Plasma Separation SampleCollection->PlasmaSeparation LCMS LC-MS/MS Analysis (Quantification of 17-OHPC) PlasmaSeparation->LCMS PK_Modeling Pharmacokinetic Modeling (NONMEM) LCMS->PK_Modeling Results Determination of PK Parameters (Cmax, Tmax, AUC, Half-life) PK_Modeling->Results

Caption: Workflow for a typical pharmacokinetic study of 17-OHPC.

Conclusion

The pharmacokinetics of 17-alpha-hydroxyprogesterone caproate are characterized by slow absorption, extensive distribution, and a long elimination half-life. Metabolism is primarily mediated by CYP3A enzymes, leading to hydroxylated metabolites without cleavage of the caproate ester. Significant inter-individual variability in pharmacokinetic parameters highlights the importance of considering factors such as maternal body weight in optimizing dosing strategies. Further research is warranted to fully elucidate the clinical implications of this variability and the specific activity of its various metabolites.

References

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Hydroxyprogesterone Caproate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of hydroxyprogesterone (B1663944) caproate, a synthetic progestin. The document details a robust synthesis protocol and outlines a suite of analytical techniques for the thorough characterization of the final compound, ensuring its identity, purity, and quality. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental methodologies are provided, and key processes are visualized using Graphviz diagrams to facilitate understanding.

Synthesis of Hydroxyprogesterone Caproate

Hydroxyprogesterone caproate, chemically known as 17α-hydroxyprogesterone hexanoate, is a synthetic derivative of progesterone.[1] It is synthesized via the esterification of the 17α-hydroxyl group of 17α-hydroxyprogesterone with caproic acid (hexanoic acid). One common and effective method involves the use of n-hexanoic acid in the presence of pyridine (B92270) and p-toluenesulfonic acid as catalysts.[2][3]

Synthesis Pathway

The synthesis proceeds through a two-step process. Initially, an esterification reaction is carried out, followed by an alcoholysis step to yield the crude product, which is then purified by recrystallization.[2]

Synthesis_Pathway 17alpha-Hydroxyprogesterone 17alpha-Hydroxyprogesterone Esterification Esterification 17alpha-Hydroxyprogesterone->Esterification n-Hexanoic_Acid n-Hexanoic_Acid n-Hexanoic_Acid->Esterification Pyridine_p-TsOH Pyridine, p-Toluenesulfonic Acid Pyridine_p-TsOH->Esterification Esterified_Mixture Esterified_Mixture Esterification->Esterified_Mixture Acid_Catalysis Acidic Alcoholysis Esterified_Mixture->Acid_Catalysis Crude_HPC Crude Hydroxyprogesterone Caproate Acid_Catalysis->Crude_HPC Purification Recrystallization (Ethanol) Crude_HPC->Purification Pure_HPC Pure Hydroxyprogesterone Caproate Purification->Pure_HPC

Figure 1: Synthesis Pathway of Hydroxyprogesterone Caproate.
Experimental Protocol: Esterification of 17α-Hydroxyprogesterone

This protocol is adapted from established synthesis methods.[2][3]

Materials:

  • 17α-Hydroxyprogesterone (20 g)

  • n-Hexanoic acid (40 mL)

  • Pyridine (16 mL)

  • p-Toluenesulfonic acid (1.6 g)

  • Toluene (B28343) (300 mL)

  • Ethanol (B145695) (100 mL)

  • Concentrated Hydrochloric Acid (3 mL)

  • 500 mL three-necked flask

  • Heating mantle with stirrer

  • Apparatus for concentration under reduced pressure

  • Filtration apparatus

  • Thin Layer Chromatography (TLC) setup

Procedure:

  • Reaction Setup: To a 500 mL three-necked flask, add 17α-hydroxyprogesterone (20 g), n-hexanoic acid (40 mL), pyridine (16 mL), p-toluenesulfonic acid (1.6 g), and toluene (300 mL).

  • Esterification: Heat the reaction mixture to 110-120 °C with stirring for 3 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the 17α-hydroxyprogesterone is completely consumed.

  • Solvent Removal: After the reaction is complete, concentrate the mixture under reduced pressure to remove toluene, pyridine, and any unreacted n-hexanoic acid.

  • Alcoholysis: To the concentrated residue in the flask, add 100 mL of ethanol and 3 mL of concentrated hydrochloric acid. Heat the mixture to reflux and maintain for 2 hours to hydrolyze any diester byproducts.

  • Product Isolation (Crude): Cool the reaction mixture to below 5 °C to induce crystallization of the crude hydroxyprogesterone caproate. Collect the crude product by filtration.

  • Purification: Purify the crude product by recrystallization from ethanol to obtain pure hydroxyprogesterone caproate.

  • Drying: Dry the purified product. The expected yield of the purified product is approximately 19.8 g.[3]

Chemical Characterization

A thorough chemical characterization is essential to confirm the identity, purity, and quality of the synthesized hydroxyprogesterone caproate. This involves a combination of spectroscopic and chromatographic techniques.

Physicochemical Properties

A summary of the key physicochemical properties of hydroxyprogesterone caproate is presented in Table 1.

PropertyValueReference
Molecular Formula C₂₇H₄₀O₄[4]
Molecular Weight 428.6 g/mol [4]
Appearance Off-white solid[5]
Melting Point 120-124 °C[6]
Solubility Slightly soluble in chloroform (B151607) and methanol. Soluble in ethanol, DMSO, and dimethylformamide (approx. 30 mg/mL). Sparingly soluble in aqueous buffers.[5][7]
logP 5.7[4]
UV max (in Methanol) 240 nm[7]
Spectroscopic Characterization

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of hydroxyprogesterone caproate exhibits characteristic absorption bands corresponding to its steroidal structure and the caproate ester group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Sample Preparation: Place a small amount of the dried, purified hydroxyprogesterone caproate powder directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Interpretation of IR Spectrum:

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~2930C-H (alkane)Stretching
~1730C=O (ester)Stretching
~1700C=O (ketone, C20)Stretching
~1660C=O (α,β-unsaturated ketone, C3)Stretching
~1615C=C (alkene)Stretching
~1240C-O (ester)Stretching

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified hydroxyprogesterone caproate in about 0.7 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.

  • Data Processing: Process the acquired data using appropriate NMR software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Expected ¹H and ¹³C NMR Spectral Data (Illustrative):

  • ¹H NMR (CDCl₃): The spectrum will show characteristic signals for the steroid backbone, including singlet signals for the methyl groups at C18 and C19, a singlet for the methyl group of the acetyl side chain at C20, and a singlet for the olefinic proton at C4. The protons of the caproate chain will appear as multiplets in the aliphatic region.

  • ¹³C NMR (CDCl₃): The spectrum will display signals for all 27 carbon atoms. Key resonances include those for the carbonyl carbons of the ester, the C20 ketone, and the C3 α,β-unsaturated ketone, as well as the olefinic carbons at C4 and C5. The carbons of the caproate chain will also be clearly identifiable.

Chromatographic Characterization

Chromatographic methods are employed to assess the purity of the synthesized compound and to identify any process-related impurities or degradation products.

Characterization_Workflow Synthesized_HPC Synthesized Hydroxyprogesterone Caproate Spectroscopy Spectroscopic Analysis Synthesized_HPC->Spectroscopy Chromatography Chromatographic Analysis Synthesized_HPC->Chromatography IR IR Spectroscopy Spectroscopy->IR NMR NMR Spectroscopy (1H & 13C) Spectroscopy->NMR MS Mass Spectrometry Spectroscopy->MS HPLC HPLC Chromatography->HPLC GC-MS GC-MS Chromatography->GC-MS Identity Structural Confirmation (Functional Groups, Connectivity) IR->Identity NMR->Identity MS->Identity Purity Purity Assessment & Impurity Profiling HPLC->Purity GC-MS->Purity

Figure 2: Workflow for the Chemical Characterization of Hydroxyprogesterone Caproate.

HPLC is a primary technique for determining the purity of hydroxyprogesterone caproate and quantifying any impurities.

Experimental Protocol: Reversed-Phase HPLC

This protocol is based on a validated method for the analysis of hydroxyprogesterone caproate.[6]

ParameterCondition
Column Waters Symmetry C18 (5 µm, 4.6 x 250 mm)
Mobile Phase Methanol:Water (80:20, v/v)
Flow Rate 1.0 mL/min
Detection UV at 242 nm
Injection Volume 20 µL
Sample Preparation Prepare a 250 µg/mL solution of hydroxyprogesterone caproate in methanol.

LC-MS/MS provides a highly sensitive and specific method for the identification and quantification of hydroxyprogesterone caproate and its metabolites or impurities.

Experimental Protocol: LC-MS/MS Analysis

The following conditions are illustrative for the analysis of hydroxyprogesterone caproate.[8]

ParameterCondition
LC System Waters 2795 HPLC system or equivalent
Column Waters C18 Symmetry (3.5 µm, 2.1 x 50 mm)
Mobile Phase A 5% Methanol in water with 0.01% ammonium (B1175870) hydroxide
Mobile Phase B Methanol with 0.01% ammonium hydroxide
Gradient Start with 65% B, hold for 2.5 min, increase to 97% B, hold for 4.0 min, then return to initial conditions.
Flow Rate 0.3 mL/min
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Transition m/z 429.2 → 313.2

GC-MS is particularly useful for the analysis of volatile and semi-volatile impurities that may be present from the synthesis process.

Experimental Protocol: GC-MS for Impurity Profiling

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Sample Preparation: Dissolve the hydroxyprogesterone caproate sample in a suitable volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Derivatization may be necessary for certain impurities.

  • Injection: Use a split/splitless injector.

  • Oven Program: A temperature gradient program is typically used, for example, starting at a lower temperature and ramping up to a higher temperature to elute all components.

  • Mass Spectrometry: Operate in electron ionization (EI) mode and scan a suitable mass range to detect potential impurities.

  • Data Analysis: Compare the obtained mass spectra of any impurity peaks with a spectral library (e.g., NIST) for identification.

Conclusion

This technical guide has provided a detailed framework for the synthesis and comprehensive chemical characterization of hydroxyprogesterone caproate. The provided experimental protocols offer a starting point for laboratory work, while the tabulated data and workflow diagrams serve as quick references for researchers and drug development professionals. Adherence to these methodologies will ensure the production of high-quality, well-characterized hydroxyprogesterone caproate suitable for further research and development.

References

Molecular structure and properties of hydroxyprogesterone caproate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Hydroxyprogesterone (B1663944) Caproate

Introduction

Hydroxyprogesterone caproate (HPC), also known as 17α-hydroxyprogesterone caproate or 17-OHPC, is a synthetic progestin, a derivative of the naturally occurring steroid hormone progesterone (B1679170).[1][2] It is an ester of 17α-hydroxyprogesterone with caproic acid (hexanoic acid).[3][4] Historically, it has been used for various gynecological conditions and, most notably, for the prevention of preterm birth in pregnant women with a history of spontaneous preterm delivery.[5][6][7] This document provides a comprehensive technical overview of the molecular structure, properties, pharmacokinetics, pharmacodynamics, synthesis, and analysis of hydroxyprogesterone caproate.

Molecular Structure and Physicochemical Properties

Hydroxyprogesterone caproate is a white or creamy white crystalline powder.[8][9] Its structure consists of a pregnane (B1235032) steroid nucleus with a caproate ester at the C17α position, which increases its lipophilicity and prolongs its duration of action compared to natural progesterone.[2]

Physicochemical Data

The key physicochemical properties of hydroxyprogesterone caproate are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C27H40O4[8][10][11]
Molecular Weight 428.60 g/mol [4][8][9]
Melting Point 119-121 °C[4][11][12]
Appearance White or almost white crystalline powder[3][8][9]
Solubility - In organic solvents (ethanol, DMSO, dimethylformamide): ~30 mg/mL- In a 1:3 solution of ethanol:PBS (pH 7.2): ~0.25 mg/mL- Sparingly soluble in aqueous buffers[10]
LogP (Partition Coefficient) > 5[13]
UV/Vis Absorbance (λmax) 240, 244 nm[10]

Pharmacokinetics

Hydroxyprogesterone caproate is typically administered via intramuscular injection, which allows for its slow absorption and sustained release.[2][14]

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: Following intramuscular injection, HPC is absorbed slowly. Peak serum concentrations (Cmax) are typically reached within 3 to 7 days in non-pregnant women.[8][9]

  • Distribution: It is widely distributed in the body and is extensively bound to plasma proteins, primarily albumin.[14][15]

  • Metabolism: The metabolism of hydroxyprogesterone caproate is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5 in the liver.[9][15] The metabolic pathways include reduction, hydroxylation, and conjugation (glucuronidation and sulfation).[15] Importantly, the caproate ester is not cleaved, meaning 17α-hydroxyprogesterone is not a metabolite.[15][16]

  • Excretion: The metabolites of HPC are eliminated in both feces (approximately 50%) and urine (approximately 30%).[4][15]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of hydroxyprogesterone caproate.

ParameterValueConditionReference(s)
Elimination Half-Life (t½) ~7.8 daysNon-pregnant women[15]
~16-17 daysPregnant women (singleton)[15][17]
~10 daysPregnant women (twins)[15][18]
Time to Peak (Tmax) 3-7 daysNon-pregnant women (1000 mg dose)[8][9]
119.8 ± 50.1 hoursPregnant women (first 250 mg dose)[17]
Peak Concentration (Cmax) 5.0 ± 1.5 ng/mLPregnant women (first 250 mg dose)[17]
12.3 - 12.5 ng/mLPregnant women (steady state)[17]
17.3 ng/mLPregnant women with twins (intensive sampling)[18]
Bioavailability (Intramuscular) 100% (in rats)-[15]

Pharmacodynamics and Mechanism of Action

Hydroxyprogesterone caproate is a synthetic progestogen that acts as an agonist at the progesterone receptor (PR).[2][15] Its therapeutic effects are primarily mediated through its interaction with PRs in the uterus, cervix, and other tissues.[19]

Receptor Binding and Signaling

HPC binds to both progesterone receptor A (PR-A) and progesterone receptor B (PR-B).[15] However, its binding affinity for these receptors is lower than that of natural progesterone, at about 26-30% of progesterone's affinity.[15][16] Upon binding, the HPC-receptor complex translocates to the nucleus and modulates the transcription of progesterone-responsive genes.[19] This leads to a variety of downstream effects that are thought to contribute to the maintenance of pregnancy, including:

  • Uterine Quiescence: Promotion of uterine muscle relaxation and reduction of contractions.[5][14]

  • Cervical Integrity: Helping the cervix to remain firm and closed.[19]

  • Immunomodulation: Exerting anti-inflammatory effects that may prevent the initiation of labor.[19][20] One proposed mechanism involves the enhancement of interleukin-10 (IL-10) production by leukocytes in response to inflammatory stimuli.[20]

HPC also has a weak affinity for the glucocorticoid receptor (GR), but it is not considered to have significant glucocorticoid activity.[15][16]

Progesterone Receptor Signaling Pathway

Progesterone_Receptor_Signaling cluster_EC Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus HPC Hydroxyprogesterone Caproate (HPC) PR Progesterone Receptor (PR) HPC->PR Binding HSP Heat Shock Proteins (HSP) PR->HSP Inactive State HPC_PR HPC-PR Complex PR->HPC_PR HSP->HPC_PR Dissociation HPC_PR_N HPC-PR Complex HPC_PR->HPC_PR_N Translocation PRE Progesterone Response Element (PRE) on DNA HPC_PR_N->PRE Binding Transcription Gene Transcription PRE->Transcription Activation mRNA mRNA Transcription->mRNA Proteins Proteins mRNA->Proteins Translation Effects Physiological Effects Proteins->Effects

Caption: Progesterone Receptor Signaling Pathway of Hydroxyprogesterone Caproate.

Synthesis and Manufacturing

The synthesis of hydroxyprogesterone caproate typically involves the esterification of 17α-hydroxyprogesterone with n-hexanoyl chloride or n-hexanoic acid.[21][22]

Synthetic Workflow

A general synthetic route is as follows:

  • Esterification: 17α-hydroxyprogesterone is reacted with n-hexanoyl chloride in a suitable solvent like chloroform, often in the presence of a base such as pyridine (B92270) to neutralize the HCl byproduct.[21][22] Alternatively, n-hexanoic acid can be used with a catalyst like p-toluenesulfonic acid.[23][24]

  • Neutralization and Isolation: After the reaction is complete, the mixture is neutralized, and the crude product is isolated by filtration.[21][22]

  • Purification: The crude hydroxyprogesterone caproate is then purified, typically by recrystallization from a solvent such as ethanol, to yield the final product.[21][23]

Synthesis_Workflow cluster_synthesis Synthesis of Hydroxyprogesterone Caproate start Start Materials step1 17α-hydroxyprogesterone + n-hexanoyl chloride (or n-hexanoic acid) start->step1 step2 Esterification Reaction (Solvent: Chloroform/Toluene) (Catalyst: Pyridine/p-TSA) step1->step2 step3 Neutralization (e.g., with Na2CO3 solution) step2->step3 step4 Filtration & Washing step3->step4 step5 Crude Hydroxyprogesterone Caproate step4->step5 step6 Recrystallization (Solvent: Ethanol) step5->step6 end Pure Hydroxyprogesterone Caproate step6->end

Caption: General Synthesis Workflow for Hydroxyprogesterone Caproate.

Analytical Methodologies

Various analytical techniques are employed for the identification, quantification, and quality control of hydroxyprogesterone caproate in pharmaceutical formulations and biological matrices.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

A common and sensitive method for the simultaneous quantification of HPC and its related compounds in human plasma involves HPLC coupled with tandem mass spectrometry.[25][26]

Experimental Protocol:

  • Sample Preparation: Plasma samples are typically prepared using solid-phase extraction (SPE) to remove interfering substances.[25][26]

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is often used.

    • Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water (often containing a small amount of formic acid) is employed.[26] For example, a gradient starting from 65% aqueous phase, linearly increasing to 95% organic phase over 5 minutes.[26]

    • Flow Rate: Typically around 0.2 mL/min.[26]

    • Run Time: Approximately 15 minutes.[26]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is used.[26]

    • Detection Mode: Selected Reaction Monitoring (SRM) is utilized for high selectivity and sensitivity.

    • Mass Transitions (m/z):

      • For HPC: 429.2 → 313.1 and 429.2 → 271.1[26]

      • For an internal standard (e.g., Medroxyprogesterone acetate): 387.15 → 327.25[25]

  • Quantification: The concentration of HPC is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The assay is typically linear over a range of 0.5 - 50 ng/mL.[26]

Clinical Applications

The primary clinical indication for hydroxyprogesterone caproate has been the reduction of the risk of recurrent preterm birth in women with a singleton pregnancy who have a history of at least one prior spontaneous preterm birth.[6][7][27] The standard dosage regimen is 250 mg administered weekly via intramuscular injection, starting between 16 and 20 weeks of gestation and continuing until 37 weeks.[6][28] It has also been used in the management of amenorrhea and abnormal uterine bleeding due to hormonal imbalance.[8][29]

Note: The regulatory status and clinical recommendations for hydroxyprogesterone caproate have been subject to change and review in various regions.[15]

References

Decoding the Interaction: A Technical Guide to Hydroxyprogesterone Caproate and Progesterone Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyprogesterone (B1663944) caproate (17-OHPC), a synthetic progestin, has been a subject of significant research, particularly concerning its role in preventing recurrent preterm birth.[1] Understanding its interaction with the progesterone (B1679170) receptor (PR) is fundamental to elucidating its mechanism of action and exploring its therapeutic potential. This technical guide provides an in-depth analysis of the binding of 17-OHPC to progesterone receptors, detailing its affinity, the downstream signaling pathways it modulates, and the experimental protocols used to characterize these interactions.

Progesterone Receptor: Structure and Function

The progesterone receptor is a protein found within cells that is activated by the steroid hormone progesterone.[2] In humans, it is encoded by a single gene on chromosome 11q22 and exists primarily in two isoforms, PR-A and PR-B, which are transcribed from the same gene but have different lengths and functions.[2][3] Both isoforms share a common structure consisting of an N-terminal regulatory domain, a DNA-binding domain, a hinge section, and a C-terminal ligand-binding domain.[2] PR-B acts as a positive regulator of progesterone's effects, while PR-A can antagonize PR-B's actions.[2] Upon binding to progesterone or a synthetic progestin like 17-OHPC, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as progesterone response elements (PREs), thereby regulating the transcription of target genes.[2][3]

Binding Affinity of Hydroxyprogesterone Caproate to Progesterone Receptors

Quantitative analysis of the binding affinity of 17-OHPC to progesterone receptors reveals important insights into its potency and mechanism of action. Competitive binding assays are a standard method to determine the relative binding affinity (RBA) of a ligand compared to the natural hormone, progesterone.

LigandReceptorRelative Binding Affinity (%)Reference
Hydroxyprogesterone Caproate Recombinant Human PR-B26[4][5]
Recombinant Human PR-A30[4][5]
Rabbit Uterine PR26-30[4][5][6]
Progesterone Recombinant Human PR-B100[4][5]
Recombinant Human PR-A100[4][5]
Rabbit Uterine PR100[4][5]
17α-hydroxyprogesterone Various PRs~1[4]

Table 1: Relative Binding Affinities of Progestins to Progesterone Receptors.

The data clearly indicates that while 17-OHPC does bind to progesterone receptors, its affinity is significantly lower than that of endogenous progesterone, with an RBA of approximately 26-30%.[4][5][7] This suggests that the therapeutic effects of 17-OHPC are not likely due to a higher binding affinity for the progesterone receptor compared to progesterone.[4][5]

Signaling Pathways Modulated by Progesterone Receptor Activation

The binding of a ligand to the progesterone receptor initiates a cascade of molecular events, leading to changes in gene expression. These signaling pathways can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the direct regulation of gene transcription.

Genomic_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 17-OHPC or Progesterone PR Progesterone Receptor (PR-A/PR-B) Ligand->PR Binds HSP Heat Shock Proteins Ligand_PR Ligand-PR Complex PR->Ligand_PR Conformational Change Dimer Dimerized Ligand-PR Complex Ligand_PR->Dimer Dimerization PRE Progesterone Response Element (PRE) Dimer->PRE Binds Dimer->PRE Transcription Gene Transcription PRE->Transcription Initiates mRNA mRNA Transcription->mRNA Translation Protein Synthesis mRNA->Translation Translation in Cytoplasm Non_Genomic_Signaling_Pathway cluster_membrane Cell Membrane / Cytoplasm cluster_downstream Downstream Effects Ligand 17-OHPC or Progesterone PR_mem Extra-nuclear PR Ligand->PR_mem Binds Src c-Src PR_mem->Src Activates MAPK MAPK (Erk-1/-2) Src->MAPK Activates Gene_Expression Regulation of Gene Expression (e.g., Cyclin D1) MAPK->Gene_Expression Cell_Cycle Cell Cycle Progression MAPK->Cell_Cycle Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Prep Receptor Preparation (Cytosol) Incubation Incubation to Equilibrium Receptor_Prep->Incubation Radioligand Radiolabeled Progestin (e.g., ³H-Progesterone) Radioligand->Incubation Competitor Unlabeled 17-OHPC (Varying Concentrations) Competitor->Incubation Separation Separation of Bound and Free Ligand (Filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification Plotting Plot % Specific Binding vs. [17-OHPC] Quantification->Plotting IC50 Determine IC50 Plotting->IC50 Ki Calculate Ki IC50->Ki Reporter_Gene_Assay_Workflow cluster_setup Assay Setup cluster_execution Assay Execution cluster_data Data Analysis Cell_Culture Culture PR-expressing Reporter Cells Treatment Treat Cells with Varying [17-OHPC] Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Reporter_Assay Addition of Substrate & Signal Measurement Lysis->Reporter_Assay Plotting Plot Reporter Signal vs. [17-OHPC] Reporter_Assay->Plotting EC50 Determine EC50 Plotting->EC50

References

In Vitro Evaluation of Hydroxyprogesterone Caproate's Myometrial Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17α-hydroxyprogesterone caproate (17-OHPC), a synthetic progestin, has been a subject of extensive research for its role in the prevention of preterm birth. Understanding its mechanism of action at the level of the myometrium—the smooth muscle of the uterus—is critical for optimizing its therapeutic use and for the development of novel tocolytic agents. This technical guide provides an in-depth overview of the in vitro studies investigating the myometrial activity of 17-OHPC. It details the experimental protocols used, presents quantitative data from key studies, and visualizes the current understanding of its molecular interactions.

The prevailing in vitro evidence suggests that 17-OHPC does not exert a direct, acute relaxant effect on human myometrial contractility.[1] This finding is in contrast to natural progesterone (B1679170), which has been shown to inhibit uterine contractions in vitro.[2] This suggests that the clinical benefits of 17-OHPC are likely not due to a rapid, non-genomic tocolytic effect but rather through longer-term, genomic or anti-inflammatory mechanisms that modulate uterine quiescence.

Data Presentation: In Vitro Effects of 17-OHPC on Human Myometrial Contractility

The following table summarizes the quantitative data from in vitro studies on the effect of 17-OHPC on human myometrial contractility. The data consistently demonstrates a lack of significant direct inhibitory effect on uterine muscle contractions.

Myometrial Tissue SourceContractile Stimulus17-OHPC Concentration RangeKey FindingMean Maximal Inhibition (MMI) ± SEM (%)P-valueReference
Pregnant (Term, non-laboring)Spontaneous1 nmol/L - 10 µmol/LNo significant effect4.9 ± 7.20.309[1]
Pregnant (Term, non-laboring)Oxytocin (B344502) (0.5 nmol/L)1 nmol/L - 10 µmol/LNo significant effect2.2 ± 1.30.128[1]
Non-pregnantSpontaneous1 nmol/L - 10 µmol/LNo significant effect8.8 ± 11.00.121[1]
Non-pregnantPhenylephrine (10 µmol/L)1 nmol/L - 10 µmol/LNo significant effect-7.9 ± 6.50.966[1]
Pregnant (Term, non-laboring)SpontaneousNot specifiedDose-dependent stimulationNot reportedNot reported[2]

Experimental Protocols

In Vitro Myometrial Contractility Assay (Isometric Tension Recording)

This protocol is a standard method for assessing the direct effects of compounds on myometrial contractility.

a. Tissue Acquisition and Preparation:

  • Myometrial biopsies are obtained from the upper edge of the uterine incision during elective cesarean sections from women at term without labor.

  • Tissues are immediately placed in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

  • Longitudinal myometrial strips (approximately 10 mm in length and 2 mm in width) are dissected from the biopsy.[3]

b. Organ Bath Setup and Equilibration:

  • Myometrial strips are mounted vertically in organ baths containing PSS, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2.[3]

  • One end of the strip is attached to a fixed hook, and the other to an isometric force transducer connected to a data acquisition system.[3]

  • A passive tension of 2 grams is applied, and the tissues are allowed to equilibrate for at least 2 hours, during which spontaneous contractions typically develop. The PSS is replaced every 15-20 minutes.[3]

c. Experimental Procedure:

  • Once stable spontaneous contractions are established, baseline activity is recorded for a control period (e.g., 20 minutes).

  • For agonist-induced contractions, a uterotonic agent such as oxytocin (e.g., 0.5 nmol/L) is added to the organ bath to achieve stable, rhythmic contractions.[1]

  • 17-OHPC is then added to the bath in a cumulative, concentration-dependent manner (e.g., 1 nmol/L to 10 µmol/L).

  • The contractile activity is continuously recorded for a set period (e.g., 20 minutes) after each addition.

  • Control strips are run in parallel with the vehicle to account for any time-dependent changes in contractility.

d. Data Analysis:

  • The integral of contractile activity (area under the curve) is calculated for each 20-minute interval.

  • The mean maximal inhibition (MMI) is determined by comparing the contractile activity at the highest concentration of 17-OHPC to the baseline activity.

  • Statistical analysis (e.g., Student's t-test or ANOVA) is used to determine the significance of any observed effects.

Myometrial Explant Culture for Inflammatory Marker Analysis

This protocol is used to investigate the effects of 17-OHPC on inflammatory pathways in a more physiologically relevant tissue context.

a. Tissue Culture:

  • Myometrial biopsies are obtained as described above.

  • Tissues are dissected into small pieces (e.g., 1-2 mm³) and placed in serum-free culture medium.

  • Explants are treated with 17-OHPC (e.g., 1 µM) and/or an inflammatory stimulus like lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

b. Analysis of Inflammatory Markers:

  • Enzyme-Linked Immunosorbent Assay (ELISA): The culture supernatant is collected to measure the concentration of secreted inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α).

  • Real-Time Polymerase Chain Reaction (RT-PCR): The myometrial tissue is harvested for RNA extraction. RT-PCR is then performed to quantify the gene expression of inflammatory enzymes like Cyclooxygenase-2 (COX-2).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_Progesterone Hypothesized Non-Genomic Progesterone Signaling cluster_17OHPC In Vitro Findings for 17-OHPC Progesterone Progesterone mPR Membrane Progesterone Receptor (mPR) Progesterone->mPR G_Protein G-Protein mPR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 Ca_Store Intracellular Ca2+ Store IP3->Ca_Store Inhibition of Ca2+ release Ca_Release Ca2+ Release Relaxation Myometrial Relaxation OHPC 17-OHPC Myometrial_Cell Myometrial Cell OHPC->Myometrial_Cell Genomic_Pathway Hypothesized Genomic Pathway (Long-term effects) OHPC->Genomic_Pathway Indirectly leads to No_Direct_Effect No Direct Acute Effect on Contraction Myometrial_Cell->No_Direct_Effect

Caption: Contrasting signaling of progesterone and 17-OHPC.

G cluster_workflow Experimental Workflow: In Vitro Myometrial Contractility Assay A 1. Myometrial Biopsy (Cesarean Section) B 2. Dissect Myometrial Strips (~10x2 mm) A->B C 3. Mount in Organ Bath (PSS, 37°C, 95% O2/5% CO2) B->C D 4. Apply Passive Tension (2g) & Equilibrate (~2h) C->D E 5. Record Baseline Contractions (Spontaneous or Agonist-induced) D->E F 6. Add 17-OHPC (Cumulative Concentrations) E->F G 7. Record Contractile Activity F->G H 8. Data Analysis (Area Under Curve, MMI) G->H

Caption: Workflow for myometrial contractility assay.

G cluster_invitro In Vitro Myometrial Studies OHPC 17-OHPC Contractility Direct Myometrial Contractility OHPC->Contractility Inflammation Inflammatory Pathways (LPS-stimulated) OHPC->Inflammation No_Relaxation No Significant Uterine Relaxation Contractility->No_Relaxation No_Anti_Inflammatory No Significant Decrease in TNF-α or COX-2 Inflammation->No_Anti_Inflammatory Genomic_Mechanism Conclusion: Likely Genomic/Long-Term Mechanism of Action No_Relaxation->Genomic_Mechanism No_Anti_Inflammatory->Genomic_Mechanism

Caption: Logical relationship of 17-OHPC in vitro findings.

References

The Role of Hydroxyprogesterone Caproate in Immune Modulation During Pregnancy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyprogesterone (B1663944) caproate (17-OHPC), a synthetic progestogen, has been utilized clinically to reduce the risk of recurrent preterm birth. Its mechanism of action, while not entirely elucidated, is believed to extend beyond simple uterine quiescence to involve complex immunomodulatory effects critical for maintaining a favorable gestational environment. Pregnancy itself is a unique immunological state, requiring a delicate balance between maternal tolerance of the semi-allogeneic fetus and a competent defense against pathogens. Progesterone (B1679170) is a key hormonal regulator of this balance, and 17-OHPC acts by mimicking its effects. This guide provides an in-depth examination of the current understanding of 17-OHPC's role in modulating the maternal immune system. It details its impact on key immune cell populations, including T cells, natural killer (NK) cells, and macrophages, and its influence on cytokine signaling pathways. This document synthesizes findings from in vitro, animal, and clinical studies, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex pathways to provide a comprehensive resource for the scientific community.

Introduction: The Immunological Paradox of Pregnancy and Progestogen Intervention

Successful pregnancy requires a sophisticated adaptation of the maternal immune system. The mother must tolerate the paternal antigens of the fetus while maintaining immune surveillance. This is achieved through a shift in immune cell populations and cytokine profiles at the maternal-fetal interface, generally favoring an anti-inflammatory, pro-tolerogenic state.[1] A failure in this immunological balance is implicated in complications such as preterm birth (PTB).[2]

17-alpha hydroxyprogesterone caproate (17-OHPC) is a synthetic derivative of the natural progestin 17α-hydroxyprogesterone.[3] Its primary approved use has been in preventing recurrent spontaneous PTB in women with a history of such events.[3][4] While initially thought to act primarily by promoting uterine relaxation, a growing body of evidence suggests its efficacy may be significantly linked to its ability to modulate the maternal immune response, suppressing pro-inflammatory pathways implicated in the onset of labor.[4][5] However, the precise mechanisms remain an area of active investigation, with some studies presenting inconsistent results.[3] This guide aims to dissect the multifaceted immunomodulatory actions of 17-OHPC.

Mechanism of Action: From Receptor Binding to Gene Regulation

17-OHPC is a progestin, a synthetic progestogen that mimics the effects of endogenous progesterone.[6][7] Its primary mechanism involves binding to and activating progesterone receptors (PRs), which are expressed in the uterus, cervix, and various immune cells, including T cells, NK cells, and dendritic cells.[1][6][8]

This interaction can trigger two main types of signaling pathways:

  • Genomic (Classical) Pathway: Upon binding 17-OHPC, the nuclear progesterone receptor (nPR) translocates to the nucleus, where it binds to progesterone response elements (PREs) on target genes. This action modulates the transcription of genes involved in inflammation, immune tolerance, and uterine quiescence.[6][9]

  • Non-Genomic (Rapid) Pathway: Progestogens can also bind to membrane-bound progesterone receptors (mPRs), initiating rapid intracellular signaling cascades, such as the MAPK pathway, that can quickly alter immune cell function without requiring new gene transcription.

A key proposed mechanism is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10] NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory cytokines. By inhibiting this pathway, 17-OHPC can effectively dampen the inflammatory responses that contribute to preterm labor.[10]

G cluster_0 Cell Cytoplasm cluster_1 Nucleus HPC 17-OHPC PR Progesterone Receptor (PR) HPC->PR Binds HPC_PR 17-OHPC-PR Complex PR->HPC_PR NFκB_IκBα NF-κB IκBα HPC_PR->NFκB_IκBα Inhibits Phosphorylation IKK IKK HPC_PR->IKK Inhibits (?) IκBα IκBα IκBα->IκBα NFκB NF-κB (p65/p50) NFκB_nuc Active NF-κB (p65/p50) NFκB->NFκB_nuc Translocates NFκB_IκBα->NFκB Releases IKK->NFκB_IκBα Phosphorylates IκBα Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->IKK Activates DNA DNA NFκB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6, etc.) DNA->Cytokines Promotes Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by 17-OHPC.

Effects on Immune Cell Populations and Cytokine Profiles

17-OHPC influences a variety of immune cells to create a more tolerogenic environment. Its effects are most notable on T cells, NK cells, and macrophages, primarily through the modulation of cytokine production.

T-Helper (Th) Cell Differentiation

Normal pregnancy is characterized by a bias away from a pro-inflammatory Th1 response (producing IFN-γ, TNF-α) and towards an anti-inflammatory Th2 response (producing IL-4, IL-10).[11] 17-OHPC appears to support this shift. In a rat model of preeclampsia, 17-OHPC administration increased the presence of circulating and placental Th2 cells.[12][13] This shift helps to protect the fetus from a potentially harmful maternal cell-mediated immune attack.

Natural Killer (NK) Cell Activity

While essential for placental development, excessive cytotoxic activity of NK cells can be detrimental to pregnancy.[14] Studies in rat models have shown that 17-OHPC significantly decreases the population of total and cytolytic placental NK cells.[13][14][15] This reduction in cytotoxic potential is a key mechanism for preventing immune-mediated pregnancy complications.

Macrophage Polarization

Macrophages can polarize into pro-inflammatory (M1) or anti-inflammatory/pro-repair (M2) phenotypes. A predominance of M2 macrophages at the maternal-fetal interface is crucial for successful pregnancy. Synthetic progestins, such as medroxyprogesterone (B1676146) acetate (B1210297) (MPA), have been shown to drive macrophage differentiation toward the M2 phenotype, which upregulates anti-inflammatory cytokines like IL-10.[16] While direct evidence for 17-OHPC is building, this represents a likely pathway for its anti-inflammatory effects. However, one study in pregnant mice found 17-OHPC failed to decrease decidual macrophages.[3]

Cytokine and Inflammatory Mediator Production

The most studied immunomodulatory effect of 17-OHPC is its influence on cytokine production. The evidence points towards a significant anti-inflammatory effect, although results can vary depending on the experimental model.

  • Upregulation of IL-10: A key finding is that 17-OHPC enhances the production of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine.[2][17] This effect is particularly notable in response to an inflammatory challenge (e.g., bacterial lipopolysaccharide, LPS).[2] Clinical studies have found a correlation between plasma 17-OHPC concentrations and the capacity of leukocytes to produce IL-10.[17][18]

  • Downregulation of Pro-inflammatory Cytokines: 17-OHPC has been shown to inhibit the production of numerous pro-inflammatory cytokines, including TNF-α, IFN-γ, IL-1β, IL-2, and IL-6 in both in vivo and in vitro models.[3][10]

  • Inconsistent Findings: It is important to note the inconsistencies in the literature. Some studies have found no relationship between 17-OHPC and TNF-α production.[2][17][18] Furthermore, research on myometrial tissue explants found that 17-OHPC did not block LPS-induced production of TNF-α or the expression of COX-2, an enzyme involved in prostaglandin (B15479496) synthesis.[19][20] Another study found that a high dose of 17-OHPC did not affect cervical levels of IL-6, IL-8, and TNF-α in women with threatened preterm labor.[3] These discrepancies highlight the complexity of its action, which may be tissue-specific and dependent on the underlying inflammatory state.

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on the immunomodulatory effects of 17-OHPC.

Table 1: Effect of 17-OHPC on Cytokine Production

Study ModelStimulusKey Cytokines MeasuredObserved Effect of 17-OHPCReference(s)
Human PBMC-engrafted miceOKT3 (T-cell activator)TNF-α, IFN-γ, IL-2, IL-6, IL-10Significant inhibition of all measured cytokines[10]
Cultured Human PBMCsOKT3, anti-CD28, PHAIFN-γ, IL-1β, IL-2, IL-6, IL-10Inhibition of all measured cytokines[10]
Human Leukocytes (clinical)LPSIL-10, TNF-αPlasma 17-OHPC levels correlated with increased IL-10 production; no effect on TNF-α[2][17][18]
THP-1 Macrophage cell lineLPSIL-10, TNF-αConcentration-dependent increase in IL-10 production; no effect on TNF-α[2][17]
Preeclamptic Rats (in vivo)Placental IschemiaTNF-αDecreased TNF-α levels[21]
Human Myometrial ExplantsLPSTNF-αNo effect on LPS-induced TNF-α production[19][20]
Pregnant Women (cervical fluid)N/AIL-6, IL-10, TNF-αNo modulation of cytokine levels[3]

Table 2: Effect of 17-OHPC on Immune Cell Populations

Study ModelCell Type AnalyzedObserved Effect of 17-OHPCReference(s)
RUPP Rat Model of PreeclampsiaPlacental NK CellsDecreased total and cytolytic NK cells[13][14][15]
RUPP Rat Model of PreeclampsiaCD4+ T Cells / Th2 CellsDecreased total CD4+ T cells; Increased circulating and placental Th2 cells[12][13]
Pregnant MiceDecidual Immune CellsFailed to increase Treg lymphocytes or decrease decidual macrophages[3]

Key Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating scientific findings. Below are protocols for key experiments cited in the study of 17-OHPC's immunomodulatory effects.

Protocol: In Vitro Cytokine Production from Human PBMCs
  • Objective: To assess the direct effect of 17-OHPC on cytokine production by human immune cells.

  • Methodology:

    • PBMC Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from the whole blood of healthy human donors using Ficoll-Paque density gradient centrifugation.

    • Cell Culture: PBMCs are seeded in 12-well plates at a density of 1.0 × 10⁶ cells/mL in complete RPMI-1640 medium.

    • Treatment: Cells are pre-treated with varying concentrations of 17-OHPC (e.g., 0.1, 1, 10 µM) or vehicle control for 1-2 hours.

    • Stimulation: Immune activation is induced by adding a stimulating agent such as OKT3 (anti-CD3 antibody), Phytohaemagglutinin (PHA), or Lipopolysaccharide (LPS). A non-stimulated control group is maintained.

    • Incubation: Cells are incubated for 24-48 hours at 37°C in a 5% CO₂ incubator.

    • Sample Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.

    • Cytokine Analysis: Cytokine concentrations (e.g., TNF-α, IFN-γ, IL-6, IL-10) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).

  • Reference: Adapted from Wang et al. (2022).[10]

Caption: Workflow for in vitro analysis of 17-OHPC effects on PBMC cytokine production.
Protocol: Reduced Uterine Perfusion Pressure (RUPP) Rat Model

  • Objective: To investigate the effects of 17-OHPC on immune responses in an in vivo animal model of placental ischemia and preeclampsia.

  • Methodology:

    • Animal Model: Timed-pregnant Sprague-Dawley rats are used.

    • Surgical Procedure: On gestational day (GD) 14, rats undergo surgery to induce RUPP. This involves placing silver clips on the abdominal aorta below the renal arteries and on the bilateral uterine arteries to reduce blood flow to the uteroplacental unit. Sham-operated animals undergo a similar surgery without clip placement.

    • 17-OHPC Administration: The RUPP group is treated with intraperitoneal injections of 17-OHPC (e.g., 3.32 mg/kg) on GD 15. Control groups receive a vehicle injection.

    • Physiological Measurements: On GD 18, uterine artery resistance index (UARI) may be measured via ultrasound. On GD 19, mean arterial pressure (MAP) is measured via carotid artery catheters.

    • Sample Collection: On GD 19, animals are euthanized. Blood and placental tissues are collected.

    • Immune Cell Analysis: Immune cell populations (e.g., CD4+ T cells, Th2 cells, NK cells) in the blood and dissociated placental tissue are quantified using flow cytometry with specific fluorescently-labeled antibodies.

  • Reference: Adapted from Elfarra et al. (2020).[12][13][22]

Conclusion and Future Directions

Hydroxyprogesterone caproate exerts significant immunomodulatory effects that likely contribute to its mechanism for preventing preterm birth. The primary actions appear to be anti-inflammatory, characterized by the suppression of cytotoxic NK and Th1 cells, the inhibition of pro-inflammatory cytokines via pathways like NF-κB, and the enhancement of the crucial anti-inflammatory cytokine IL-10.[2][10][12][17]

However, the existing body of evidence is not without contradictions.[3] The variability in findings across different studies and models (e.g., in vitro vs. in vivo, myometrial tissue vs. circulating leukocytes) underscores that the effects of 17-OHPC are complex, context-dependent, and may be specific to certain tissues or inflammatory states. The discrepancy between its effects on LPS-stimulated peripheral immune cells versus myometrial tissue suggests that its primary role may be in modulating a systemic inflammatory response rather than acting directly as a uterine relaxant.[2][19]

For drug development professionals, these findings suggest that targeting specific immune pathways, such as the IL-10 response, could be a fruitful avenue for developing novel therapeutics for preventing preterm birth and other inflammatory complications of pregnancy. Future research should focus on:

  • Elucidating the precise molecular interactions between 17-OHPC and progesterone receptors on different immune cell subsets.

  • Conducting further prospective clinical trials that correlate 17-OHPC plasma levels with specific immunological markers and pregnancy outcomes.

  • Investigating the efficacy of 17-OHPC in patient populations stratified by their baseline inflammatory status.

A deeper understanding of these mechanisms will be critical to optimizing the clinical use of 17-OHPC and developing the next generation of therapies to ensure healthy pregnancies.

References

The Rise and Fall of 17-OHPC: An In-depth Technical Guide to its Discovery, Development, and Mechanistic Underpinnings

Author: BenchChem Technical Support Team. Date: December 2025

For decades, 17-alpha-hydroxyprogesterone caproate (17-OHPC) stood as a primary therapeutic intervention for the prevention of recurrent preterm birth. This guide provides a comprehensive technical overview of its journey, from initial synthesis to its eventual withdrawal from the U.S. market. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this synthetic progestogen's history, clinical evaluation, and biological mechanisms of action.

Discovery and Early Development

17-alpha-hydroxyprogesterone caproate is a synthetic derivative of the naturally occurring steroid hormone 17-hydroxyprogesterone. The addition of a caproate ester at the 17-alpha position significantly increases its half-life, allowing for less frequent administration. The synthesis of 17-OHPC involves the esterification of 17-alpha-hydroxyprogesterone with caproic acid.

Initially, 17-OHPC was approved by the U.S. Food and Drug Administration (FDA) in the 1950s under the brand name Delalutin for various gynecological conditions, including recurrent miscarriage. However, it was voluntarily withdrawn from the market in the late 1990s by its then-sponsor.

The contemporary story of 17-OHPC in obstetrics began with a landmark clinical trial that would reshape the landscape of preterm birth prevention for nearly two decades.

Pivotal Clinical Trials: A Tale of Two Studies

The clinical evidence for 17-OHPC in preventing recurrent preterm birth is largely defined by two pivotal, yet conflicting, randomized controlled trials: the Meis trial and the PROLONG trial.

The Meis Trial (2003)

The publication of a multicenter, randomized, double-blind, placebo-controlled trial led by Meis et al. in 2003 was a watershed moment for 17-OHPC. This study, conducted by the National Institute of Child Health and Human Development (NICHD) Maternal-Fetal Medicine Units (MFMU) Network, demonstrated a significant reduction in the rate of recurrent preterm birth in high-risk women.

  • Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.

  • Participants: Pregnant women with a documented history of a prior spontaneous singleton preterm birth (delivery before 37 weeks of gestation).

  • Intervention: Weekly intramuscular injections of 250 mg of 17-OHPC or an inert oil placebo.

  • Treatment Period: Injections were initiated between 16 and 20 weeks of gestation and continued until 36 weeks of gestation or delivery.

  • Primary Outcome: Rate of preterm delivery before 37 weeks of gestation.

  • Secondary Outcomes: Rates of preterm delivery before 35 and 32 weeks of gestation, and neonatal morbidity and mortality.

Outcome17-OHPC Group (n=310)Placebo Group (n=153)Relative Risk (95% CI)P-value
Delivery < 37 weeks of gestation36.3%54.9%0.66 (0.54 - 0.81)<0.001
Delivery < 35 weeks of gestation20.6%30.7%0.67 (0.48 - 0.93)0.02
Delivery < 32 weeks of gestation11.4%19.6%0.58 (0.37 - 0.91)0.02

The compelling results of the Meis trial led to a significant shift in clinical practice and ultimately paved the way for the FDA's accelerated approval of 17-OHPC for the prevention of recurrent preterm birth. In 2011, the FDA approved Makena (17-OHPC injection) for this indication.

The PROLONG Trial (2019)

As a condition of the accelerated approval, the FDA required a confirmatory trial to verify the clinical benefit of 17-OHPC. This led to the PROLONG (Progestin's Role in Optimizing Neonatal Gestation) study, a large, international, randomized, double-blind, placebo-controlled trial. The results of the PROLONG trial, however, were unexpected and ultimately sealed the fate of 17-OHPC.

  • Study Design: Multicenter, international, randomized, double-blind, placebo-controlled trial.

  • Participants: Pregnant women with a history of a prior spontaneous singleton preterm birth.

  • Intervention: Weekly intramuscular injections of 250 mg of 17-OHPC or an inert oil placebo.

  • Treatment Period: Treatment was initiated between 16 0/7 and 20 6/7 weeks of gestation and continued until delivery or 36 weeks.

  • Co-Primary Outcomes: 1) Preterm birth before 35 weeks of gestation, and 2) a composite neonatal morbidity and mortality index.[1][2]

Outcome17-OHPC Group (n=1130)Placebo Group (n=578)Relative Risk (95% CI)P-value
Preterm birth < 35 weeks of gestation11.0%11.5%0.95 (0.71 - 1.26)0.72
Neonatal Composite Index5.6%5.0%1.12 (0.70 - 1.66)0.73
Fetal/Early Infant Death1.7%1.9%0.87 (0.4 - 1.81)-

The PROLONG trial failed to demonstrate a statistically significant benefit of 17-OHPC in reducing the rate of preterm birth or improving neonatal outcomes.[1][2] These findings led to a re-evaluation of 17-OHPC's efficacy and ultimately resulted in the FDA's proposal to withdraw its approval. In 2023, the manufacturer of Makena voluntarily withdrew the drug from the U.S. market.

Mechanistic Insights: Signaling Pathways of 17-OHPC

The biological effects of 17-OHPC are primarily mediated through its action as a synthetic progestogen, mimicking the actions of natural progesterone (B1679170). Its proposed mechanisms of action in preventing preterm birth involve both genomic and non-genomic pathways, focusing on maintaining uterine quiescence and modulating inflammation.

Progesterone Receptor Signaling

17-OHPC exerts its effects by binding to and activating progesterone receptors (PRs), which are members of the nuclear receptor superfamily. There are two main isoforms of the progesterone receptor, PR-A and PR-B, which can have different and sometimes opposing effects on gene transcription. The activation of these receptors by 17-OHPC is thought to initiate a signaling cascade that ultimately leads to the relaxation of the myometrium (the muscular layer of the uterus).

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 17-OHPC 17-OHPC PR Progesterone Receptor (PR-A / PR-B) 17-OHPC->PR Binds to PR_HSP Inactive PR-HSP Complex PR_active Active 17-OHPC-PR Complex PR->PR_active Conformational Change and Dimerization HSP Heat Shock Proteins PR_HSP->PR Dissociation of HSP PRE Progesterone Response Element (PRE) on DNA PR_active->PRE Binds to cluster_nucleus cluster_nucleus PR_active->cluster_nucleus Translocation Gene_Expression Modulation of Gene Expression PRE->Gene_Expression Transcription_Factors Co-activators / Co-repressors Transcription_Factors->Gene_Expression Uterine_Quiescence ↑ Uterine Quiescence ↓ Pro-inflammatory Genes Gene_Expression->Uterine_Quiescence

Fig. 1: Progesterone receptor signaling pathway of 17-OHPC.
Anti-Inflammatory and Immunomodulatory Effects

Preterm birth is often associated with an inflammatory cascade. 17-OHPC is believed to exert anti-inflammatory effects, which may contribute to its therapeutic action. One of the key pathways implicated is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.

By inhibiting the activation of NF-κB, 17-OHPC can reduce the production of inflammatory mediators that are thought to play a role in the initiation of uterine contractions and labor.

G cluster_extracellular Extracellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, IL-1β) Receptor Toll-like Receptor / IL-1 Receptor Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degradation releases cluster_nucleus cluster_nucleus NFkB->cluster_nucleus Translocation NFkB_IkB Inactive NF-κB/IκB Complex 17-OHPC 17-OHPC 17-OHPC->IKK Inhibits NFkB_active Active NF-κB DNA DNA NFkB_active->DNA Binds to promoter regions Proinflammatory_Genes ↑ Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Proinflammatory_Genes

Fig. 2: Inhibition of the NF-κB signaling pathway by 17-OHPC.

Furthermore, studies have suggested that 17-OHPC can modulate the production of various cytokines. For instance, it has been shown to increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) while decreasing the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). This shift in the cytokine balance towards an anti-inflammatory state is another proposed mechanism for its action in preventing preterm labor.

Conclusion

The story of 17-OHPC is a compelling case study in drug development, clinical trial interpretation, and the complexities of treating multifactorial conditions like preterm birth. While the initial promise shown in the Meis trial led to its widespread use, the subsequent failure to confirm its efficacy in the PROLONG trial highlighted the critical importance of robust, confirmatory evidence in clinical medicine. Understanding the historical context, the nuances of the clinical data, and the proposed molecular mechanisms of 17-OHPC provides valuable insights for researchers and clinicians working to address the ongoing challenge of preterm birth. The journey of 17-OHPC underscores the continuous need for rigorous scientific investigation and a commitment to evidence-based practice in the pursuit of improving maternal and neonatal health outcomes.

References

Pharmacodynamics of synthetic progestins in reproductive tissues

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pharmacodynamics of Synthetic Progestins in Reproductive Tissues

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacodynamics of synthetic progestins, focusing on their interactions within reproductive tissues. It is designed to be a technical resource, offering detailed information on mechanisms of action, quantitative data on receptor binding and potency, and methodologies for key experimental protocols.

Introduction to Synthetic Progestins

Synthetic progestins, also known as progestogens, are synthetic steroid hormones that mimic the effects of endogenous progesterone (B1679170).[1] They are a critical component of various therapeutic agents, including hormonal contraceptives, hormone replacement therapies, and treatments for gynecological disorders such as endometriosis and abnormal uterine bleeding.[2][3][4] While designed to target progesterone receptors (PRs), many synthetic progestins also interact with other steroid receptors, leading to a complex pharmacological profile.[1][5] Understanding these interactions is paramount for drug development and for predicting the clinical efficacy and side-effect profile of these compounds.

Mechanisms of Action of Synthetic Progestins

The biological effects of synthetic progestins are mediated through both genomic and non-genomic signaling pathways, primarily initiated by their binding to progesterone receptors.

Progesterone Receptor Isoforms and Genomic Signaling

Progestins exert their primary effects by binding to two main isoforms of the nuclear progesterone receptor: PR-A and PR-B.[2] These isoforms are transcribed from the same gene but have distinct transcriptional activities.[6]

  • PR-B: Generally acts as a transcriptional activator of progesterone-responsive genes.[7]

  • PR-A: Can act as a transcriptional repressor of PR-B and other steroid receptors, including the estrogen receptor (ER).[8]

Upon ligand binding, the PR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and binds to progesterone response elements (PREs) on the DNA. This complex then recruits co-activators or co-repressors to modulate the transcription of target genes.[8] This genomic pathway is responsible for the major physiological effects of progestins in reproductive tissues and typically occurs over hours to days.[2]

Genomic Signaling Pathway of Progesterone Receptors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin Synthetic Progestin PR Progesterone Receptor (PR) -HSP Complex Progestin->PR Binding Dimerization PR Dimerization PR->Dimerization HSP Dissociation Translocation Nuclear Translocation Dimerization->Translocation PRE Progesterone Response Element (PRE) on DNA Translocation->PRE Binding Gene_Transcription Modulation of Gene Transcription PRE->Gene_Transcription Recruitment of Co-regulators

Genomic signaling pathway of progesterone receptors.
Non-Genomic Signaling

In addition to the classical genomic pathway, progestins can initiate rapid, non-genomic effects that occur within minutes. These actions are mediated through membrane-associated progesterone receptors (mPRs) and membrane-associated proteins that can activate intracellular signaling cascades, such as the MAPK pathway.[2][9] This can lead to the phosphorylation of nuclear transcription factors and co-regulators, thereby influencing gene expression indirectly.[6][9]

Cross-Reactivity with Other Steroid Receptors

A key aspect of the pharmacodynamics of synthetic progestins is their ability to bind to other nuclear steroid receptors, including the androgen receptor (AR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR).[5][8] This cross-reactivity is responsible for many of the non-progestational side effects of these compounds. For instance, binding to the androgen receptor can lead to androgenic effects like acne and hirsutism.[10] The selectivity of a progestin is often described by its selectivity index, which is the ratio of its affinity for the progesterone receptor to its affinity for the androgen receptor.[11][12]

Effects on the Hypothalamic-Pituitary-Gonadal (HPG) Axis

Synthetic progestins exert negative feedback on the HPG axis, which is a primary mechanism for their contraceptive effect.[10][13] They suppress the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn reduces the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland.[13][14] The suppression of the mid-cycle LH surge prevents ovulation.[14]

Pharmacodynamic Effects in Reproductive Tissues

The actions of synthetic progestins on various reproductive tissues are crucial for their therapeutic applications.

  • Endometrium: Progestins induce the transformation of the estrogen-primed proliferative endometrium into a secretory endometrium, which is necessary for the implantation of a fertilized ovum.[2][15] With prolonged use, they can cause endometrial atrophy, a desired effect in the treatment of endometriosis.[2][16]

  • Ovary: As mentioned, the primary effect on the ovary is the inhibition of ovulation through the suppression of gonadotropin secretion.[13][14]

  • Cervix: Progestins cause the cervical mucus to become thick and viscous, which impedes sperm penetration into the uterine cavity.[2][15]

  • Breast: The effect of progestins on breast tissue is complex. Progesterone, in conjunction with estrogen, promotes the proliferation of mammary acini.[15][17] Some studies suggest that certain synthetic progestins, when combined with estrogens in hormone replacement therapy, may increase the risk of breast cancer.[6] Progestins can induce the expression of factors like RANKL in PR-positive luminal cells, which in turn can stimulate the proliferation of neighboring PR-negative cells in a paracrine manner.[17][18]

  • Vagina: Progestins induce changes in the vaginal mucosa, leading to leukocyte infiltration of the cornified epithelium, similar to changes seen during pregnancy.[15]

Quantitative Data on Synthetic Progestin Activity

The following tables summarize the relative binding affinities and potencies of several common synthetic progestins. This data is essential for comparing the pharmacological profiles of these compounds.

Table 1: Relative Binding Affinity (RBA) of Synthetic Progestins to Steroid Receptors

ProgestinProgesterone Receptor (PR)Androgen Receptor (AR)Glucocorticoid Receptor (GR)Mineralocorticoid Receptor (MR)
Progesterone100<1320
Levonorgestrel166580.20.4
Norethindrone15020<1<1
Medroxyprogesterone Acetate12324393
Desogestrel (B1670305) (3-keto-desogestrel)239241<1
Gestodene28048134
Drospirenone50101250 (Antagonist)
Dienogest10010<1<1

Data compiled from multiple sources and represent approximate relative values. RBA is expressed relative to the natural ligand for each receptor (Progesterone for PR, Dihydrotestosterone for AR, Dexamethasone for GR, and Aldosterone for MR), or relative to progesterone for all receptors in some studies.

Table 2: Relative Potencies of Synthetic Progestins

ProgestinProgestational PotencyAndrogenic PotencyAnti-androgenic Potency
Progesterone+-+
Levonorgestrel+++++-
Norethindrone+++-
Medroxyprogesterone Acetate++++-
Desogestrel++++-
Gestodene++++-
Drospirenone++-+++
Dienogest++-++

Potency is indicated qualitatively: +++ (high), ++ (moderate), + (low), - (none or negligible).

Key Experimental Protocols

The characterization of the pharmacodynamics of synthetic progestins relies on a variety of in vitro and in vivo assays.

Receptor Binding Assays

Objective: To determine the affinity of a test compound for a specific steroid receptor.

Methodology:

  • Preparation of Receptor Source: Cytosol from target tissues (e.g., human breast cancer cell lines like MCF-7 or T47D) or purified recombinant receptors are used.[19]

  • Competitive Binding: The receptor preparation is incubated with a constant concentration of a radiolabeled steroid (e.g., ³H-promegestone for PR) and varying concentrations of the unlabeled test progestin.

  • Separation of Bound and Unbound Ligand: Techniques such as dextran-coated charcoal adsorption or filtration are used to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test progestin that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to a standard compound (e.g., progesterone).

Receptor Binding Assay Workflow Receptor_Prep Prepare Receptor Source (e.g., Cytosol) Incubation Incubate Receptor with Radiolabeled Ligand & Test Progestin Receptor_Prep->Incubation Separation Separate Bound from Free Ligand Incubation->Separation Quantification Quantify Bound Radioactivity Separation->Quantification Analysis Calculate IC50 and RBA Quantification->Analysis

Simplified workflow for a receptor binding assay.
Reporter Gene Assays

Objective: To measure the ability of a progestin to activate or inhibit gene transcription mediated by a specific receptor.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HeLa or HEK293) is cultured. The cells are transiently transfected with two plasmids: one expressing the steroid receptor of interest (e.g., human PR-B) and a reporter plasmid containing a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter with hormone response elements (e.g., PREs).

  • Treatment: The transfected cells are treated with varying concentrations of the test progestin. A known agonist (e.g., progesterone) and antagonist (e.g., RU486) are used as controls.

  • Cell Lysis and Assay: After an incubation period, the cells are lysed, and the activity of the reporter protein is measured (e.g., luminescence for luciferase).

  • Data Analysis: The dose-response curve is plotted, and the EC50 (concentration for 50% maximal activation) or IC50 (concentration for 50% maximal inhibition) is determined.

In Vivo Animal Models

Objective: To assess the physiological effects of a progestin in a whole organism.

Methodology:

  • Mouse Models: Genetically engineered mouse models, such as progesterone receptor knockout (PRKO) mice, are invaluable for dissecting the specific roles of PR in different tissues.[20][21] Conditional knockout models (e.g., PRflox/flox mice) allow for tissue-specific and developmental stage-specific ablation of PR expression.[20][22]

  • Endometrial Transformation (McPhail Test): This classic assay measures the progestational activity of a compound. Immature female rabbits are primed with estrogen to induce endometrial proliferation. They are then treated with the test progestin, and the degree of endometrial transformation to a secretory state is assessed histologically and scored.

  • Other Large Animal Models: For studying certain gynecological diseases like endometriosis, larger animal models such as rhesus monkeys or sheep may be used as their reproductive physiology is more similar to humans.[23]

Conclusion

The pharmacodynamics of synthetic progestins in reproductive tissues are multifaceted, involving complex interactions with multiple steroid receptors and signaling pathways. A thorough understanding of their mechanisms of action, binding affinities, and tissue-specific effects is essential for the rational design of new drugs with improved efficacy and safety profiles. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of novel synthetic progestins. As research continues to unravel the intricate details of progestin signaling, the development of more selective and targeted therapies for a range of reproductive health conditions remains a promising endeavor.

References

Methodological & Application

Application Note: Quantification of 17α-Hydroxyprogesterone Caproate in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific method for the quantification of 17α-hydroxyprogesterone caproate (17-OHPC) in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol employs a straightforward solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of 17-OHPC.

Introduction

17α-hydroxyprogesterone caproate (17-OHPC) is a synthetic progestin used in clinical research. Accurate quantification of its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic assessments. HPLC-MS/MS offers high selectivity and sensitivity, making it the preferred analytical technique for this purpose. The method described herein is based on established protocols and provides the necessary detail for implementation in a research laboratory setting.

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (400 µL) is_spike Spike with Internal Standard (MPA) plasma->is_spike dilute Dilute with Water (1 mL) is_spike->dilute spe_load Load Sample onto SPE Cartridge dilute->spe_load spe_cond Condition Oasis HLB SPE Cartridge (Methanol then Water) spe_cond->spe_load spe_wash Wash Cartridge (50% Methanol) spe_load->spe_wash spe_elute Elute 17-OHPC (1 mL Methanol) spe_wash->spe_elute evap Evaporate to Dryness spe_elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (ESI+, MRM Mode) hplc->msms data Data Acquisition & Processing (Xcalibur® Software) msms->data

Caption: Experimental workflow for 17-OHPC quantification in plasma.

Detailed Protocols

Materials and Reagents
  • 17α-hydroxyprogesterone caproate (17-OHPC) reference standard

  • Medroxyprogesterone acetate (B1210297) (MPA) as internal standard (IS)

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid or ammonium (B1175870) hydroxide

  • Human plasma (procured from a central blood bank)

  • Oasis® HLB 1 cc (30 mg) solid-phase extraction (SPE) cartridges

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare primary stock solutions of 17-OHPC and MPA in methanol.

  • Working Standard Solutions: Prepare working standard solutions by diluting the primary stocks in methanol.

  • Calibration Curve Standards: Spike blank human plasma with the working standard solutions to create a calibration curve over a concentration range of 0.5 to 50 ng/mL.[1] Another validated range is 1 to 200 ng/mL.[2]

  • Quality Control Samples: Prepare QC samples at low, medium, and high concentrations in blank plasma.

Plasma Sample Preparation (Solid-Phase Extraction)
  • Thaw plasma samples at room temperature.

  • To 400 µL of plasma, add the internal standard (e.g., 25 µL of 125 ng/mL MPA).[1]

  • Dilute the mixture with 1 mL of water.[1][2]

  • Condition an Oasis® HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water under vacuum.[1][2]

  • Load the diluted plasma sample onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of 50% methanol to remove interferences.[1][2]

  • Elute 17-OHPC and the IS with 1 mL of methanol.[1][2]

  • Evaporate the eluent to dryness under a stream of air or nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[1][2]

  • Inject a portion (e.g., 10-20 µL) into the HPLC-MS/MS system.[1][2]

HPLC-MS/MS Parameters

The following tables summarize the instrumental conditions for the analysis. These are based on validated methods and may be adapted for specific instrumentation.

Chromatographic Conditions
ParameterSetting 1Setting 2
HPLC System Thermo Electron Finnigan Surveyor[1]Waters 2795[2]
Column Waters C18 Symmetry, 3.5 µm, 2.1x150 mm[1]Waters C18 Symmetry, 3.5 µm, 2.1x50 mm[2]
Guard Column Waters C18 Symmetry, 2.1x10 mm[1][2]
Mobile Phase A 0.1% Formic Acid in 5% Acetonitrile/Water[1]0.01% NH4OH in 5% Methanol/Water[2]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1]0.01% NH4OH in Methanol[2]
Flow Rate 0.2 mL/min[1]0.3 mL/min[2]
Gradient Linear gradient from 65% B to 95% B over 5 min[1]65% B for 2.5 min, then to 97% B for 4 min[2]
Column Temp. Ambient[1]40°C[2]
Injection Vol. 10 µL[1]20 µL[2]
Run Time 15 min[1]7 min[2]
Mass Spectrometric Conditions
ParameterSetting 1Setting 2
Mass Spectrometer Thermo Finnigan TSQ Quantum Ultra[3]Micromass Quattro Micro[2]
Ionization Mode ESI Positive[1][3]ESI Positive[2]
Spray Voltage 3.5 kV[1]3.5 kV[2]
Vaporizer Temp. 250°C[1]N/A
Desolvation Temp. N/A450°C[2]
Capillary Temp. 300°C[1]N/A
Source Temp. N/A100°C[2]
Sheath Gas 50 psig[1]N/A
Auxiliary Gas 40 psig[1]N/A
Cone Gas Flow N/A50 L/hr[2]
Desolvation Gas N/A550 L/hr[2]
Detection Mode Selected Reaction Monitoring (SRM)[1]Multiple Reaction Monitoring (MRM)[2]
MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion(s) (m/z)Reference
17-OHPC 429.2313.1, 271.1[1]
17-OHPC 429.10313.10[2]
MPA (IS) 385.1267.0[1]
MPA (IS) 387.15327.25[2]

Method Validation Summary

The performance of the HPLC-MS/MS method for 17-OHPC quantification is summarized below.

ParameterResultReference
Linearity Range 0.5 - 50 ng/mL[1]
1 - 200 ng/mL[2]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[1]
Extraction Recovery (at 5, 10, 50 ng/mL) 97.1%, 92.6%, 88.7%[1]
Intra-day Precision (%CV) 1.4% - 16.7%[1]
Inter-day Precision (%CV) 4.6% - 14.2%[1]
Accuracy (Bias) < 6%[1]

Data Analysis

Data acquisition and processing are typically performed using the software provided with the mass spectrometer, such as Xcalibur®.[1] A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. A linear regression model is then used to calculate the concentration of 17-OHPC in the unknown samples.

Conclusion

The described HPLC-MS/MS method provides a robust, sensitive, and specific protocol for the quantification of 17α-hydroxyprogesterone caproate in human plasma. The solid-phase extraction procedure ensures efficient sample clean-up and minimizes matrix effects.[1] The method has been validated and shown to be accurate and reproducible, making it well-suited for demanding research applications such as clinical pharmacokinetic studies.[1]

References

Application Notes and Protocols for Intramuscular Administration of 17-Hydroxyprogesterone Caproate (17-OHPC) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 17α-hydroxyprogesterone caproate (17-OHPC) is a synthetic progestin that has been utilized in clinical settings, most notably for the prevention of preterm birth.[1][2][3] Preclinical studies in animal models are crucial for understanding its pharmacokinetics, pharmacodynamics, and safety profile. This document provides detailed protocols and quantitative data for the intramuscular (IM) administration of 17-OHPC in animal models, primarily focusing on rats, to guide researchers in their experimental design.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of 17-OHPC following intramuscular administration in rats from various studies.

Table 1: Pharmacokinetic Parameters of Intramuscular 17-OHPC in Rats

Animal ModelFormulationDose (mg/kg)AUC₀₋₁₂₀ (ng·h/mL)Tₘₐₓ (h)t₁/₂ (h)Reference
Sprague-Dawley RatOil5340 ± 30Slow, sustained absorptionNot reached after 120h[4][5]
Sprague-Dawley RatSolution (Cremophor:Ethanol)5-~216 ± 5[4]
Sprague-Dawley RatOil5 or 150-24~6 days[6]

AUC₀₋₁₂₀: Area under the plasma concentration-time curve from 0 to 120 hours. Tₘₐₓ: Time to reach maximum plasma concentration. t₁/₂: Half-life.

Table 2: Recommended Needle Sizes and Maximum Injection Volumes for Rats

Injection RouteRecommended Gauge (Max)Good Practice Volume (Max per site)Reference
Intramuscular (IM)26 (25)0.1 mL[7][8]

Experimental Protocols

Protocol 1: Intramuscular Administration of 17-OHPC in an Oil-Based Formulation in Rats

This protocol is synthesized from established methodologies for intramuscular injections in rodents and specific study details of 17-OHPC administration.[4][7][8][9]

1. Materials:

  • 17-Hydroxyprogesterone Caproate (17-OHPC)

  • Sterile vehicle (e.g., sesame oil, castor oil)

  • Sterile vials and syringes (1 mL)

  • Sterile needles (25-26 gauge)

  • 70% Ethanol (B145695)

  • Animal restrainer (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

2. Animal Model:

  • Species: Sprague-Dawley rats

  • Sex: Female (or as required by the study design)

  • Weight: 200-250 g

3. Preparation of 17-OHPC Formulation:

  • Under sterile conditions (e.g., in a laminar flow hood), dissolve 17-OHPC in the oil vehicle to the desired concentration. For example, to achieve a 5 mg/kg dose in a 250g rat with an injection volume of 0.1 mL, the concentration should be 12.5 mg/mL.

  • Ensure complete dissolution, gentle warming and vortexing may be necessary.

  • Allow the solution to cool to room temperature before administration.

4. Administration Procedure:

  • Restraint: Securely restrain the rat. This can be done manually by a trained handler or using a suitable restraint device. Proper restraint is crucial to prevent injury to the animal and the handler.[9][10]

  • Injection Site Identification: The preferred site for intramuscular injection in rats is the quadriceps or gluteal muscles of the hind limb.[9] Care must be taken to avoid the sciatic nerve, which runs along the femur.[9][10]

  • Site Preparation: Clean the injection site with a 70% ethanol swab.[9]

  • Injection:

    • Insert the needle into the thickest part of the muscle at a 90-degree angle.

    • Aspirate by pulling back the syringe plunger to ensure the needle is not in a blood vessel. If blood appears, reposition the needle.[7][9]

    • Inject the 17-OHPC formulation slowly and steadily. The maximum recommended volume per site is 0.1 mL.[7][8]

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

  • Post-Injection Monitoring:

    • Return the animal to its cage and monitor for any signs of distress, pain, or adverse reactions at the injection site (e.g., swelling, inflammation).

    • Provide appropriate post-procedural care as per institutional guidelines.

5. Blood Sampling (for pharmacokinetic studies):

  • Blood samples can be collected via tail vein, saphenous vein, or via a cannula if serial sampling is required.

  • A typical sampling schedule for an oil-based formulation could be: pre-dose, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours post-dose.[4]

  • Process blood samples to obtain plasma and store at -80°C until analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Administration Phase formulation 17-OHPC Formulation (Oil-based) injection Intramuscular Injection formulation->injection animal_prep Animal Preparation (Rat Acclimatization) restraint Animal Restraint animal_prep->restraint restraint->injection monitoring Post-Injection Monitoring injection->monitoring sampling Blood Sampling (Pharmacokinetics) injection->sampling analysis Sample Analysis (LC-MS/MS) sampling->analysis signaling_pathway cluster_cell Macrophage / Leukocyte OHPC 17-OHPC PR Progesterone Receptor (PR) OHPC->PR binds IL10_Gene IL-10 Gene Transcription PR->IL10_Gene modulates LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB Signaling TLR4->NFkB NFkB->IL10_Gene induces IL10 IL-10 Production (Anti-inflammatory) IL10_Gene->IL10 Immune_Response Modulation of Immune Response IL10->Immune_Response leads to

References

Application Notes and Protocols for the Analytical Detection of Hydroxyprogesterone Caproate and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 17α-hydroxyprogesterone caproate (17-OHPC) and its primary metabolites in biological matrices. The protocols focus on robust and sensitive techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for this application. Information on Gas Chromatography-Mass Spectrometry (GC-MS) and immunoassays is also included.

Introduction

17α-hydroxyprogesterone caproate (17-OHPC) is a synthetic progestin that has been used to reduce the risk of preterm birth in pregnant women with a history of spontaneous preterm delivery.[1] Understanding its metabolic fate is crucial for evaluating its efficacy and safety. The primary metabolic pathways for 17-OHPC involve reduction, hydroxylation, and conjugation.[2] Notably, the caproate ester is not typically cleaved, meaning 17α-hydroxyprogesterone is not a major metabolite.[2] The main enzymes involved in its metabolism are Cytochrome P450 3A4 (CYP3A4) and to a lesser extent, CYP3A5.[3] In the fetal liver, CYP3A7 is the major enzyme responsible for 17-OHPC metabolism.[4] Key metabolites include mono- and di-hydroxylated derivatives of the parent compound.[5]

Accurate and sensitive analytical methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling.

Analytical Methods Overview

Several analytical techniques can be employed for the detection and quantification of 17-OHPC and its metabolites. The choice of method depends on the required sensitivity, specificity, and sample throughput.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique due to its high sensitivity, specificity, and ability to quantify multiple analytes simultaneously.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for steroid analysis, often requiring derivatization to improve volatility and thermal stability.[8][9]

  • Immunoassays: While less specific than mass spectrometric methods due to potential cross-reactivity with structurally similar steroids, immunoassays can be useful for high-throughput screening.[10][11]

Application Note 1: Quantitative Analysis of 17-OHPC and its Metabolites by LC-MS/MS

This section details a validated LC-MS/MS method for the simultaneous quantification of 17-OHPC, its mono-hydroxylated (17-OHPC-OH), and di-hydroxylated (17-OHPC-diOH) metabolites in human plasma.

Quantitative Data Summary

The following table summarizes the performance characteristics of a typical LC-MS/MS method for the analysis of 17-OHPC and its metabolites.

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Inter-assay Precision (% CV)Extraction Recovery (%)
17-OHPC 0.5 - 50[12]0.5[12]< 15[6]88.7 - 97.1[12]
17-OHPC-OH Not specified0.1[5]2.5 - 6.8[5]Not specified
17-OHPC-diOH Not specifiedNot specifiedNot specifiedNot specified
17-OHP 1 - 200[6]1[6]< 15[6]70.4 - 89.9[6]
Progesterone (B1679170) 2 - 400[6]2[6]< 15[6]94.4 - 106.6[6]
Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation (Solid Phase Extraction - SPE)

This protocol is adapted from validated methods for the extraction of 17-OHPC and its metabolites from human plasma.[6][12]

  • Materials:

    • Oasis® HLB 1 cc (30 mg) extraction cartridges[6]

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade)

    • Internal Standard (IS) solution (e.g., Medroxyprogesterone acetate (B1210297) (MPA) at 1 µg/mL in methanol)[13]

    • Plasma samples

  • Procedure:

    • Thaw plasma samples and internal standard solution at room temperature.[13]

    • To 400 µL of plasma, add 25 µL of the internal standard solution.[6]

    • Dilute the mixture with 1 mL of water and vortex for 15 seconds.[13]

    • Precondition the Oasis® HLB cartridge with 1 mL of methanol followed by 1 mL of water.[13]

    • Load the entire sample mixture onto the cartridge.[13]

    • Wash the cartridge with 1 mL of 50% methanol.[6]

    • Elute the analytes with 1 mL of methanol into a clean collection tube.[6]

    • Evaporate the eluent to dryness under a stream of air or nitrogen.[6]

    • Reconstitute the residue in 100 µL of the initial mobile phase.[6]

    • Inject 20 µL of the reconstituted sample into the LC-MS/MS system.[6]

2. Chromatographic Conditions

  • HPLC System: Waters ACQUITY UPLC I-Class System or equivalent[10]

  • Column: Waters C18 Symmetry analytical column (e.g., 3.5 μm, 2.1 × 50 mm) with a suitable guard column.[6]

  • Mobile Phase A: 5% methanol in water with 0.1% formic acid or 0.01% ammonium (B1175870) hydroxide.[4][6]

  • Mobile Phase B: Methanol with 0.1% formic acid or 0.01% ammonium hydroxide.[4][6]

  • Flow Rate: 0.2 - 0.3 mL/min[6][12]

  • Column Temperature: 40°C[4]

  • Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A, linearly increases to a high percentage of mobile phase B to elute the analytes, and then returns to initial conditions for column re-equilibration.[4][6]

3. Mass Spectrometer Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Micromass Quattro Micro, Thermo Electron Finnigan TSQ Quantum Ultra).[4][12]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[4]

  • Scan Type: Multiple Reaction Monitoring (MRM)[6]

  • Typical MRM Transitions (m/z):

    • 17-OHPC: 429.2 → 313.1[12]

    • 17-OHP: 331.17 → 97.00[6]

    • Progesterone: 315.15 → 109.00[6]

    • MPA (IS): 387.15 → 327.25[6]

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV[4]

    • Source Temperature: 100°C[4]

    • Desolvation Temperature: 300°C[4]

Workflow Diagram

LCMS_Workflow Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Dilute Dilute with Water Spike->Dilute SPE Solid Phase Extraction (Oasis HLB) Dilute->SPE Wash Wash Cartridge SPE->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject GCMS_Steps Urine Urine Sample SPE SPE Urine->SPE Hydrolysis Enzymatic Hydrolysis SPE->Hydrolysis Derivatization Derivatization Hydrolysis->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis GCMS->Data Immunoassay_Principle Analyte Analyte (17-OHPC) Complex1 Analyte-Antibody Complex Analyte->Complex1 LabeledAnalyte Labeled Analyte Complex2 Labeled Analyte-Antibody Complex LabeledAnalyte->Complex2 Antibody Antibody Antibody->Complex1 Antibody->Complex2 Signal Signal Detection Complex2->Signal

References

Application Notes and Protocols for the Formulation of Sustained-Release Hydroxyprogesterone Caproate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation of sustained-release delivery systems for hydroxyprogesterone (B1663944) caproate (HPC). The aim is to offer a practical guide for developing long-acting injectable formulations, including microspheres, in-situ forming implants, and nanoparticles, to improve therapeutic efficacy and patient compliance.

Introduction to Sustained-Release Formulations of Hydroxyprogesterone Caproate

Hydroxyprogesterone caproate is a synthetic progestin primarily used to reduce the risk of preterm birth in pregnant women with a history of spontaneous preterm birth.[1][2] The currently available formulation is an intramuscular injection of HPC in an oil solution, which provides a sustained release over a week.[3] However, novel drug delivery systems such as biodegradable microspheres, in-situ forming implants, and nanoparticles offer the potential for even longer duration of action, reduced dosing frequency, and improved patient comfort. These advanced formulations typically utilize biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and poly(lactic acid) (PLA).[4]

Progesterone (B1679170) Receptor Signaling Pathway

Hydroxyprogesterone caproate, as a progestin, exerts its effects by activating the progesterone receptor (PR). The binding of HPC to the PR initiates a signaling cascade that ultimately modulates gene expression in target tissues. Understanding this pathway is crucial for the development and evaluation of new formulations.

The progesterone receptor exists in two main isoforms, PR-A and PR-B, which can form homodimers or heterodimers. Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. There, it binds to progesterone response elements (PREs) on the DNA, recruiting co-activators or co-repressors to regulate the transcription of target genes. This genomic signaling is the primary mechanism of action. Additionally, a non-genomic pathway involving membrane-associated PRs can rapidly activate intracellular signaling cascades like the MAPK pathway.

Progesterone_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HPC Hydroxyprogesterone Caproate (HPC) PR_complex Progesterone Receptor (PR) + Heat Shock Proteins (HSPs) HPC->PR_complex Binds and activates Membrane_PR Membrane PR HPC->Membrane_PR Binds PR_active Activated PR Dimer PR_complex->PR_active HSP dissociation & Dimerization PRE Progesterone Response Element (PRE) on DNA PR_active->PRE Translocates to nucleus and binds to DNA MAPK_pathway MAPK Signaling Cascade MAPK_pathway->PR_active Phosphorylates & Modulates Membrane_PR->MAPK_pathway Activates Gene_transcription Modulation of Gene Transcription PRE->Gene_transcription Recruits co-regulators

Caption: Progesterone Receptor Signaling Pathway.

Formulation Approaches for Sustained Release

Biodegradable Microspheres

Biodegradable microspheres are spherical polymeric particles that can encapsulate a drug and release it in a controlled manner as the polymer matrix degrades. PLGA is a commonly used polymer for this purpose due to its biocompatibility and tunable degradation rate.

Data Presentation: Typical Characteristics of Progesterone-Loaded PLGA Microspheres

ParameterValueReference
PolymerPLGA (50:50)[4]
Drug Loading (%)10 - 20[5]
Encapsulation Efficiency (%)60 - 85[5][6]
Particle Size (μm)20 - 100[4]
In Vitro Release (Burst)< 25% in the first 24h[5]
In Vitro Release (Sustained)Over 4-6 weeks[5]

Experimental Protocol: Preparation of HPC-Loaded PLGA Microspheres by Emulsion-Solvent Evaporation

Microsphere_Preparation_Workflow start Start dissolve Dissolve PLGA and HPC in Dichloromethane (B109758) (Oil Phase) start->dissolve emulsify Emulsify Oil Phase in Aqueous PVA Solution (w/o) dissolve->emulsify homogenize Homogenize to form w/o/w Double Emulsion emulsify->homogenize evaporate Solvent Evaporation under Stirring homogenize->evaporate collect Collect Microspheres by Centrifugation/Filtration evaporate->collect wash Wash with Deionized Water collect->wash lyophilize Lyophilize to obtain Dry Powder wash->lyophilize end End lyophilize->end

Caption: Microsphere Preparation Workflow.
  • Preparation of the Organic Phase: Dissolve a specific amount of PLGA (e.g., 200 mg) and hydroxyprogesterone caproate (e.g., 40 mg) in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (B1210297) (4 mL).

  • Preparation of the Aqueous Phase: Prepare a 1-2% (w/v) solution of polyvinyl alcohol (PVA) in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase while homogenizing at a high speed (e.g., 10,000 rpm) for 2-5 minutes to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a larger volume of deionized water and stir at a constant speed (e.g., 500 rpm) for 3-4 hours at room temperature to allow for the evaporation of the organic solvent and the hardening of the microspheres.

  • Collection and Washing: Collect the microspheres by centrifugation or filtration. Wash the collected microspheres several times with deionized water to remove residual PVA and un-encapsulated drug.

  • Lyophilization: Freeze-dry the washed microspheres to obtain a free-flowing powder. A cryoprotectant like trehalose (B1683222) may be added before freezing to improve redispersibility.[7][8]

In-Situ Forming Implants

In-situ forming implants are liquid formulations of a drug and a biodegradable polymer dissolved in a biocompatible solvent. Upon injection, the solvent diffuses into the surrounding aqueous environment, causing the polymer to precipitate and form a solid or semi-solid implant that releases the drug over an extended period.[9][10]

Data Presentation: Typical Characteristics of Progesterone-Loaded PLGA In-Situ Implants

ParameterValueReference
PolymerPLGA (50:50)[11]
SolventN-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (B87167) (DMSO)[9][11]
Drug Loading (%)5 - 15[11]
Encapsulation Efficiency (%)> 90[8]
In Vitro Release (Burst)10 - 40% in the first 24h[12][13]
In Vitro Release (Sustained)Over 4-8 weeks[11]

Experimental Protocol: Preparation of HPC-Loaded PLGA In-Situ Forming Implant

InSitu_Implant_Workflow start Start dissolve_polymer Dissolve PLGA in a Biocompatible Solvent (e.g., NMP) start->dissolve_polymer add_drug Add and Dissolve HPC in the Polymer Solution dissolve_polymer->add_drug sterilize Sterile Filtration of the Final Formulation add_drug->sterilize package Package in a Syringe for Administration sterilize->package inject Subcutaneous or Intramuscular Injection package->inject form_implant Solvent Diffusion and Polymer Precipitation to Form Implant inject->form_implant end End form_implant->end

Caption: In-Situ Implant Formulation and Administration.
  • Polymer Dissolution: Dissolve a specific concentration of PLGA (e.g., 30-50% w/w) in a biocompatible solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) by gentle mixing until a clear solution is formed.

  • Drug Incorporation: Add the desired amount of hydroxyprogesterone caproate to the polymer solution and continue mixing until the drug is completely dissolved.

  • Sterilization: Sterilize the final formulation by filtering it through a 0.22 µm syringe filter.

  • Packaging: The sterile solution is then filled into syringes for administration.

Nanoparticles

Nanoparticles are solid colloidal particles ranging in size from 10 to 1000 nm. They can be formulated using biodegradable polymers like PLGA to encapsulate drugs for sustained release. The small size of nanoparticles can offer advantages in terms of tissue penetration and cellular uptake.

Data Presentation: Typical Characteristics of Progesterone-Loaded PLGA Nanoparticles

ParameterValueReference
PolymerPLGA (50:50 or 75:25)[14]
Drug Loading (%)5 - 15[14]
Encapsulation Efficiency (%)> 90%[14]
Particle Size (nm)150 - 300[14]
In Vitro Release (Burst)20 - 50% in the first 24h[14]
In Vitro Release (Sustained)Over 1-2 weeks[14]

Experimental Protocol: Preparation of HPC-Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation

This protocol is similar to the microsphere preparation but with modifications to achieve a smaller particle size, such as using a higher homogenization speed or sonication.

  • Organic Phase: Dissolve PLGA and HPC in a water-immiscible solvent like ethyl acetate.

  • Aqueous Phase: Prepare a solution of a stabilizer, such as PVA or poloxamer, in water.

  • Emulsification: Emulsify the organic phase in the aqueous phase using high-speed homogenization or ultrasonication to create a nanoemulsion.

  • Solvent Evaporation: Remove the organic solvent by evaporation under reduced pressure or by continuous stirring.

  • Purification: Separate the nanoparticles from the aqueous phase by ultracentrifugation.

  • Resuspension and Storage: Resuspend the nanoparticle pellet in deionized water or a suitable buffer. For long-term storage, the nanoparticle suspension can be lyophilized with a cryoprotectant.[7][8]

Characterization of Sustained-Release Formulations

A thorough characterization of the formulated HPC delivery systems is essential to ensure their quality, safety, and efficacy.

Experimental Protocol: Key Characterization Techniques

Characterization_Workflow formulation Sustained-Release Formulation size_morphology Particle Size & Morphology (DLS, SEM, TEM) formulation->size_morphology drug_loading Drug Loading & Encapsulation Efficiency (HPLC/UV-Vis) formulation->drug_loading release_kinetics In Vitro Drug Release (USP Apparatus 4 or Dialysis) formulation->release_kinetics thermal_properties Thermal Properties (DSC) formulation->thermal_properties crystallinity Crystallinity (XRD) formulation->crystallinity surface_charge Surface Charge (Zeta Potential) formulation->surface_charge evaluation Comprehensive Evaluation size_morphology->evaluation drug_loading->evaluation release_kinetics->evaluation thermal_properties->evaluation crystallinity->evaluation surface_charge->evaluation

Caption: Characterization Workflow for Sustained-Release Formulations.
  • Particle Size and Morphology:

    • Dynamic Light Scattering (DLS): To determine the mean particle size and size distribution of nanoparticles in suspension.

    • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the surface morphology and internal structure of microspheres and nanoparticles.[11]

  • Drug Loading and Encapsulation Efficiency:

    • Procedure: A known amount of the formulation is dissolved in a suitable solvent to extract the encapsulated drug. The drug concentration in the resulting solution is then quantified using a validated analytical method like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

    • Calculations:

      • Drug Loading (%) = (Mass of drug in particles / Mass of particles) x 100

      • Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100

  • In Vitro Drug Release:

    • Method: The release of HPC from the formulation is typically studied using a sample and separate method, dialysis method, or a continuous flow-through cell apparatus (USP Apparatus 4). The formulation is incubated in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C. At predetermined time intervals, samples of the release medium are withdrawn and analyzed for HPC content by HPLC.

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): To determine the physical state of the drug (crystalline or amorphous) within the polymer matrix and to assess drug-polymer interactions.

  • X-ray Diffraction (XRD): To confirm the crystalline or amorphous nature of the encapsulated drug.

Conclusion

The development of sustained-release formulations of hydroxyprogesterone caproate using biodegradable polymers presents a promising approach to improve the management of patients requiring long-term progestin therapy. The protocols and characterization methods outlined in these application notes provide a framework for the rational design and evaluation of novel HPC delivery systems. Further optimization of formulation parameters and in vivo studies are necessary to translate these advanced formulations into clinical practice.

References

Application Notes & Protocols for LC-MS/MS Analysis of 17-Hydroxyprogesterone Caproate (17-OHPC) in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 17-hydroxyprogesterone caproate (17-OHPC) in biological matrices, primarily human plasma and serum, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

17-hydroxyprogesterone caproate (17-OHPC) is a synthetic progestin used in clinical settings. Accurate and reliable quantification of 17-OHPC in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for this application. This document outlines two common extraction methodologies, Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), followed by LC-MS/MS analysis.

Signaling Pathways and Experimental Workflow

Biosynthetic Pathway of Related Steroids

While 17-OHPC is a synthetic molecule, its analysis is often relevant in the context of natural steroid hormones. The following diagram illustrates a simplified biosynthetic pathway of related endogenous steroids.

G Progesterone (B1679170) Progesterone 17OHP 17-Hydroxyprogesterone (17-OHP) Progesterone->17OHP 17-hydroxylase 11Deoxycortisol 11-Deoxycortisol 17OHP->11Deoxycortisol 21-hydroxylase Androstenedione Androstenedione 17OHP->Androstenedione 17,20-lyase Cortisol Cortisol 11Deoxycortisol->Cortisol 11β-hydroxylase 17OHPC 17-Hydroxyprogesterone Caproate (17-OHPC) (Synthetic)

Simplified steroid biosynthesis pathway.
General LC-MS/MS Experimental Workflow

The overall process for the analysis of 17-OHPC in biological samples is depicted in the workflow diagram below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (SPE or LLE) Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection LC Chromatographic Separation Injection->LC MS Mass Spectrometric Detection LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of 17-OHPC Calibration->Quantification

General workflow for 17-OHPC analysis.

Experimental Protocols

Two primary methods for sample preparation are detailed below. The choice of method may depend on laboratory resources, desired throughput, and matrix complexity.

Protocol 1: Solid Phase Extraction (SPE)

This protocol is based on a method for the analysis of 17-OHPC in human plasma.[1][2]

3.1.1. Materials

  • Biological sample (e.g., 400 µL human plasma)

  • Internal Standard (IS): Medroxyprogesterone acetate (B1210297) (MPA) solution

  • Water (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Oasis® HLB 1 cc (30 mg) extraction cartridges

  • SPE vacuum manifold

  • Nitrogen evaporator

3.1.2. Procedure

  • Thaw plasma samples at room temperature.

  • Condition the Oasis® HLB cartridges by passing 1 mL of methanol followed by 1 mL of water.

  • In a clean tube, dilute 400 µL of plasma with 1 mL of water.[2]

  • Add a known amount of internal standard (e.g., 25 µL of 1000 ng/mL MPA).[2]

  • Load the entire diluted plasma sample onto the conditioned cartridge under vacuum.

  • Wash the cartridge with 1 mL of 50% methanol.[2]

  • Elute 17-OHPC and the IS with 1 mL of methanol.[2]

  • Evaporate the eluent to dryness under a stream of air or nitrogen.[2]

  • Reconstitute the residue in 100 µL of the initial mobile phase.[2]

  • Inject a portion (e.g., 10-20 µL) into the LC-MS/MS system.[1][2]

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is adapted from methods for the analysis of related steroids in human serum.[3][4][5]

3.2.1. Materials

  • Biological sample (e.g., 200 µL human serum)

  • Internal Standard (IS): Deuterated 17-OHP (e.g., 17-OHP-D8)

  • Methyl t-butyl ether (MTBE)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Nitrogen evaporator with heating capability

3.2.2. Procedure

  • Pipette 200 µL of serum, calibrators, or quality control samples into a clean tube.[3][5]

  • Spike with the internal standard.[3][5]

  • Add 1 mL of MTBE and vortex thoroughly to extract the analytes.[3][5]

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the upper organic layer (MTBE) to a new tube.

  • Evaporate the extract to dryness under a stream of heated nitrogen.[3][4][5]

  • Reconstitute the residue in a specific volume (e.g., 150 µL) of a water and methanol mixture (1:1).[3][5]

  • Inject a portion (e.g., 50 µL) into the LC-MS/MS system.[3][5]

LC-MS/MS Parameters

The following tables summarize typical LC and MS parameters for the analysis of 17-OHPC. These should be optimized for the specific instrumentation used.

Liquid Chromatography Parameters
ParameterMethod 1Method 2
HPLC System Surveyor MS Pump plusWaters 2795 model
Column Waters C18 Symmetry, 3.5 µm, 2.1 x 10 mm[6]Waters C18 Symmetry, 3.5 µm, 2.1 x 50 mm[2]
Mobile Phase A 5% Acetonitrile in water + 0.1% Formic Acid[6]5% Methanol in water + 0.01% Ammonium Hydroxide[2]
Mobile Phase B Acetonitrile + 0.1% Formic Acid[6]Methanol + 0.01% Ammonium Hydroxide[2]
Flow Rate 0.2 mL/min[6]0.3 mL/min[2]
Injection Volume 10 µL[1]20 µL[2]
Column Temp. Ambient40°C[2]
Run Time 15 min[6]7 min[2]
Retention Time 8.1 min[6]4.5 min[2]
Mass Spectrometry Parameters
ParameterMethod 1Method 2
Mass Spectrometer Thermo Electron Finnigan TSQ Quantum Ultra[6]Micromass Quattro Micro triple quadrupole[2]
Ionization Mode ESI Positive[6]ESI Positive[2]
Scan Type Selected Reaction Monitoring (SRM)[1]Multiple Reaction Monitoring (MRM)[2]
Spray Voltage 3.5 kV[1]3.5 kV[2]
Capillary Temp. 300°C[1]N/A
Source Temp. N/A100°C[2]
Desolvation Temp. N/A450°C[2]
Sheath Gas 50 psig[1]N/A
Auxiliary Gas 40 psig[1]N/A
Cone Gas Flow N/A50 L/hr[2]
Desolvation Gas Flow N/A550 L/hr[2]
17-OHPC Transition m/z 429.2 → 313.1 / 271.1[1][6]m/z 429.1 → 313.1[2]
MPA (IS) Transition m/z 385.1 → 276.0[6]m/z 387.15 → 327.25[2]

Method Validation Summary

The following tables present a summary of the quantitative data from validated LC-MS/MS methods for 17-OHPC analysis.

Linearity and Sensitivity
ParameterMethod 1Method 2
Linear Range 0.5 - 50 ng/mL[1][6]1 - 200 ng/mL[2]
LLOQ 0.5 ng/mL[1]1 ng/mL[2]
Correlation (r²) >0.990.9978[2]
Weighting None[1]1/x[2]
Precision and Accuracy

Method 1: Relative Standard Deviation (%) at Various Concentrations [1][6]

Concentration (ng/mL)0.51.02.55.010.025.050.0
RSD (%) 16.712.413.71.45.23.75.3

Method 2: Intra- and Inter-day Variation [2]

ParameterVariation
Intra-day Assay Variation <15%
Inter-day Assay Variation <15%
Recovery

Method 1: Extraction Recovery (%) [1][6]

Concentration (ng/mL)51050
Recovery (%) 97.192.688.7

Method 2: Recovery was determined at 5, 25, and 50 ng/mL, with results indicating consistency across the range. [2]

Conclusion

The protocols and data presented provide a comprehensive guide for the development and validation of robust LC-MS/MS methods for the quantification of 17-OHPC in biological samples. The choice between SPE and LLE for sample preparation will depend on specific laboratory needs, with both methods demonstrating suitability for this analysis. The provided LC-MS/MS parameters offer a solid starting point for method optimization. Adherence to rigorous validation procedures is essential to ensure the accuracy and reliability of results in research and clinical applications.

References

In Vivo Models for Studying Hydroxyprogesterone Caproate Effects on Cervical Ripening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing in vivo models to investigate the effects of 17α-hydroxyprogesterone caproate (17-OHPC) on cervical ripening. The provided methodologies are based on established practices in rodent models, primarily rats and mice, which are the most common preclinical models for studying parturition and cervical remodeling.[1]

Introduction

Cervical ripening is a complex physiological process characterized by biochemical and structural changes that transform the cervix from a rigid, closed structure to a soft, compliant one, facilitating childbirth.[2] This remodeling involves alterations in the extracellular matrix (ECM), including changes in collagen and glycosaminoglycan (GAG) content, as well as an inflammatory-like response.[2][3] Progesterone (B1679170) is a key hormone in maintaining uterine quiescence and cervical integrity during pregnancy.[4][5] 17α-hydroxyprogesterone caproate (17-OHPC) is a synthetic progestin that has been used to prevent preterm birth, and its mechanism of action is believed to involve mimicking the effects of natural progesterone.[5][6] In vivo animal models are crucial for elucidating the specific effects of 17-OHPC on the cervix, providing a controlled environment to study its therapeutic potential and underlying signaling pathways.[4]

Recommended In Vivo Models

Rodent models, particularly pregnant rats and mice, are well-established for studying cervical ripening due to their relatively short gestation periods, well-characterized reproductive physiology, and the availability of genetic models.[7]

  • Rat Model (Sprague-Dawley): This model is frequently used for biomechanical and biochemical studies of the cervix.[8][9][10]

  • Mouse Model (C57BL/6): Mice are valuable for immunological studies and for research involving genetically modified strains to investigate specific gene functions in cervical ripening.

Experimental Protocols

The following are detailed protocols for a comprehensive in vivo study of 17-OHPC effects on cervical ripening.

I. Animal Handling and 17-OHPC Administration

This protocol outlines the preparation and administration of 17-OHPC to pregnant rats.

Materials:

  • Timed-pregnant Sprague-Dawley rats

  • 17α-hydroxyprogesterone caproate (crystalline solid)

  • Sterile vehicle (e.g., castor oil and benzyl (B1604629) benzoate, or sesame oil)

  • Sterile vials and syringes (1 mL and 3 mL)

  • Needles (18 gauge and 21 gauge)

  • Alcohol swabs

  • Analytical balance and weighing paper

Procedure:

  • Animal Acclimatization: Upon arrival, allow timed-pregnant rats to acclimate for at least 72 hours in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Preparation of 17-OHPC Solution:

    • On the day of injection, prepare the 17-OHPC solution in a sterile environment.

    • Weigh the desired amount of 17-OHPC crystalline solid.

    • Dissolve the 17-OHPC in the sterile vehicle to the desired concentration (e.g., for a 3.32 mg/kg dose in a 250g rat, you would need 0.83 mg). The commercially available human formulation is 250 mg/mL in a solution of castor oil and benzyl benzoate.[11] For experimental purposes, a similar vehicle can be prepared, or sesame oil can be used.

    • Gently warm and vortex the solution to ensure complete dissolution.

  • Administration:

    • Gently restrain the pregnant rat.

    • Clean the injection site (upper outer quadrant of the gluteus maximus) with an alcohol swab.[11]

    • Draw up the calculated volume of the 17-OHPC solution into a 1 mL or 3 mL syringe using an 18-gauge needle.[11]

    • Replace the 18-gauge needle with a 21-gauge needle for injection.[11]

    • Administer the solution via intramuscular injection.[11]

    • Record the date, time, and dose administered.

    • Treatment schedules can vary, but a common approach is to administer 17-OHPC during mid-to-late gestation (e.g., starting on gestational day 15 in rats).[2]

II. Assessment of Cervical Ripening

At the desired time point (e.g., gestational day 21 in non-laboring rats), euthanize the animals and harvest the cervical tissue for analysis. The cervix should be carefully dissected from the uterine horns and vagina.

This protocol measures the mechanical properties of the cervical tissue.

Materials:

  • Tensile testing instrument (e.g., Shimadzu EZ-test)[12]

  • Sutures and needles

  • Calipers

  • Phosphate-buffered saline (PBS)

Procedure:

  • Sample Preparation:

    • Immediately after harvesting, place the cervix in ice-cold PBS.

    • Carefully suture the ends of the cervical ring to the grips of the tensile testing apparatus.

    • Measure the initial width and length of the cervical sample using calipers.

  • Tensile Testing:

    • Mount the sample in the tensile tester.

    • Apply a controlled, continuous displacement until the tissue breaks (load-to-break test).[13]

    • Record the force and displacement data throughout the test.

  • Data Analysis:

    • From the force-displacement curve, calculate the following parameters:

      • Stiffness (N/mm): The slope of the linear region of the curve.

      • Maximum Load (N): The peak force the tissue can withstand before failure.

      • Energy to Failure (J): The area under the force-displacement curve.

This protocol uses Masson's Trichrome staining to visualize collagen fibers in the cervical tissue.[12]

Materials:

Procedure:

  • Tissue Fixation and Processing:

    • Fix the cervical tissue in 10% formalin or Bouin's solution for 24 hours.

    • Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin wax.

    • Section the paraffin-embedded tissue at 5 µm thickness using a microtome and mount on microscope slides.

  • Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • If formalin-fixed, re-fix in Bouin's solution for 1 hour at 56°C to enhance staining quality.[12]

    • Stain with Weigert's iron hematoxylin for 10 minutes to stain the nuclei black.[12]

    • Rinse in running tap water.

    • Stain with Biebrich scarlet-acid fuchsin solution for 10-15 minutes to stain cytoplasm, muscle, and collagen red.[12]

    • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes until the collagen is no longer red.[12]

    • Stain with aniline blue solution for 5-10 minutes to stain collagen blue.[12]

    • Differentiate in 1% acetic acid solution for 2-5 minutes.[12]

  • Dehydration and Mounting:

    • Quickly dehydrate the sections through graded ethanol and clear in xylene.[12]

    • Mount with a resinous mounting medium.[12]

  • Analysis:

    • Examine the slides under a microscope. Collagen fibers will be stained blue, nuclei black, and cytoplasm and muscle red.

    • Qualitatively or quantitatively assess the organization and density of collagen fibers.

This protocol quantifies the total collagen content in the cervical tissue by measuring the amount of hydroxyproline (B1673980), an amino acid abundant in collagen.

Materials:

  • Cervical tissue homogenate

  • Concentrated hydrochloric acid (~12 M) or sodium hydroxide (B78521) (10 N)

  • Chloramine-T solution

  • 4-(Dimethylamino)benzaldehyde (DMAB) reagent (Ehrlich's reagent)

  • Hydroxyproline standard

  • Heating block or oven at 120°C

  • Spectrophotometer

Procedure:

  • Tissue Hydrolysis:

    • Homogenize a known weight of cervical tissue (e.g., 10 mg) in distilled water.[7]

    • Add an equal volume of concentrated HCl (~12 M) or NaOH (10N) to the homogenate in a pressure-tight vial.[7]

    • Hydrolyze at 120°C for 3 hours (for HCl) or 1 hour (for NaOH).[7]

    • Neutralize the hydrolysate with an equivalent amount of NaOH or HCl.

  • Colorimetric Reaction:

    • Add Chloramine-T solution to an aliquot of the hydrolysate and incubate at room temperature for 5-20 minutes.[7]

    • Add DMAB reagent and incubate at 60°C for 90 minutes.[7]

  • Measurement:

    • Measure the absorbance of the samples and hydroxyproline standards at 560 nm using a spectrophotometer.[7]

  • Calculation:

    • Calculate the hydroxyproline concentration in the samples based on the standard curve.

    • Convert hydroxyproline concentration to collagen concentration (typically, collagen is assumed to be 13.5% hydroxyproline by weight).

This protocol outlines a method for the extraction and quantification of GAGs from cervical tissue.

Materials:

  • Cervical tissue

  • Acetone

  • Actinase E

  • Borate buffer

  • Trichloroacetic acid

  • Ethanol

  • Sodium acetate (B1210297)

  • GAG standards (e.g., chondroitin (B13769445) sulfate, hyaluronic acid)

  • Fluorimetric assay kit or other GAG quantification method

Procedure:

  • Tissue Preparation and Digestion:

    • Homogenize the cervical tissue in ice-cold acetone.

    • Dry the resulting powder.

    • Suspend the dried material in distilled water and inactivate endogenous enzymes by boiling.

    • Digest the sample with Actinase E to remove proteins.

  • GAG Precipitation:

    • Precipitate residual proteins with trichloroacetic acid and remove by centrifugation.

    • Precipitate the crude GAGs from the supernatant with ethanol and sodium acetate at 4°C overnight.

  • Quantification:

    • Reconstitute the GAG pellet in distilled water.

    • Quantify the total and specific GAG content using a suitable method, such as a fluorimetric "ELISA-like" assay for hyaluronic acid or other colorimetric assays for sulfated GAGs.

Data Presentation

All quantitative data should be summarized in clearly structured tables to facilitate comparison between treatment and control groups.

Table 1: Effect of 17-OHPC on Cervical Biomechanics in Pregnant Rats

Treatment GroupNStiffness (N/mm)Maximum Load (N)Energy to Failure (J)
Vehicle Control
17-OHPC

Table 2: Effect of 17-OHPC on Cervical Biochemistry in Pregnant Rats

Treatment GroupNWater Content (%)Collagen Content (µg/mg dry weight)Hyaluronic Acid (ng/mg dry weight)Sulfated GAGs (µg/mg dry weight)
Vehicle Control
17-OHPC

Note: The tables above are templates. Actual data from experiments should be used to populate them.

Signaling Pathways and Experimental Workflows

Signaling Pathway of 17-OHPC in Cervical Stromal Cells

17-OHPC, as a progesterone receptor (PR) agonist, is thought to exert its effects on the cervix by binding to nuclear progesterone receptors in stromal cells.[7] This binding can lead to a cascade of events that ultimately inhibit cervical ripening. A key mechanism is the suppression of inflammation. Progesterone signaling can reduce the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β).[15][16] This, in turn, can decrease the recruitment of immune cells like neutrophils and macrophages to the cervix. Furthermore, progesterone can modulate the activity of matrix metalloproteinases (MMPs), enzymes responsible for the degradation of collagen and other ECM components. By inhibiting pro-inflammatory pathways and MMP activity, 17-OHPC helps to maintain the structural integrity of the cervix.

G node_17OHPC 17-OHPC node_PR Progesterone Receptor (in Stromal Cell) node_17OHPC->node_PR Binds to node_Inflammation ↓ Pro-inflammatory Cytokines (e.g., IL-1β) node_PR->node_Inflammation node_MMP ↓ Matrix Metalloproteinases (MMPs) node_PR->node_MMP node_Immune ↓ Immune Cell Infiltration node_Inflammation->node_Immune node_Ripening Inhibition of Cervical Ripening node_Immune->node_Ripening node_Collagen ↓ Collagen Degradation node_MMP->node_Collagen node_Collagen->node_Ripening

Caption: Proposed signaling pathway of 17-OHPC in inhibiting cervical ripening.

Experimental Workflow for In Vivo Study

The following diagram illustrates the logical flow of an in vivo experiment to assess the effects of 17-OHPC on cervical ripening in a rat model.

G node_start Start: Timed-Pregnant Rats node_acclimate Acclimatization node_start->node_acclimate node_treatment Treatment Groups: 1. Vehicle Control 2. 17-OHPC node_acclimate->node_treatment node_admin Intramuscular Administration node_treatment->node_admin node_euthanize Euthanasia & Tissue Harvest (e.g., Gestational Day 21) node_admin->node_euthanize node_analysis Cervical Tissue Analysis node_euthanize->node_analysis node_biomech Biomechanical Testing (Tensile Strength) node_analysis->node_biomech node_histo Histological Analysis (Masson's Trichrome) node_analysis->node_histo node_biochem Biochemical Analysis (Collagen & GAGs) node_analysis->node_biochem node_data Data Analysis & Comparison node_biomech->node_data node_histo->node_data node_biochem->node_data

Caption: Experimental workflow for assessing 17-OHPC effects on cervical ripening.

Conclusion

The use of in vivo rodent models provides a robust platform for investigating the effects of 17-OHPC on cervical ripening. The detailed protocols and methodologies presented here offer a comprehensive framework for researchers to conduct these studies. By combining biomechanical, histological, and biochemical analyses, a thorough understanding of how 17-OHPC modulates the cervix can be achieved, contributing to the development of effective strategies for the prevention of preterm birth. Further research is warranted to generate more specific quantitative data on the in vivo effects of 17-OHPC in these models and to further elucidate the intricate signaling pathways involved.

References

Application Notes and Protocols for the Measurement of 17-Hydroxyprogesterone (17-OHPC) in Amniotic Fluid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of 17-hydroxyprogesterone (17-OHPC) in amniotic fluid. The measurement of 17-OHPC in this matrix is a critical tool for the prenatal diagnosis of congenital adrenal hyperplasia (CAH), an inherited disorder affecting cortisol synthesis.[1] The following sections detail the primary analytical techniques employed for this purpose, including immunoassay and mass spectrometry-based methods.

Introduction

17-hydroxyprogesterone is a steroid hormone produced during the synthesis of cortisol.[1] In cases of 21-hydroxylase deficiency, the most common cause of CAH, 17-OHPC accumulates and can be detected at elevated levels in various biological fluids, including amniotic fluid.[2][3] Prenatal measurement of 17-OHPC in amniotic fluid, typically performed between 15 and 21 weeks of gestation, allows for the early in-utero diagnosis of CAH.[3][4] This early detection is crucial for counseling and potential prenatal treatment.

Quantitative Data Summary

The following table summarizes typical concentrations of 17-OHPC in amniotic fluid as reported in the literature. These values can vary based on gestational age and the specific analytical method used.

ConditionGestational AgeMean 17-OHPC ConcentrationConcentration RangeCitation(s)
Normal PregnancyMid-pregnancy157.4 ± 8.4 ng/dL25.1 to 266.6 ng/dL[5]
Normal PregnancyLate pregnancy79.2 ± 6.8 ng/dL-[5]
Fetus with CAH16th gestational week~6-fold higher than controls-[6]
Control Pregnancies10-18 weeks4.10 nmol/L-[7]
Fetus with CAH10-18 weeks30.5 nmol/L-[7]

Experimental Protocols

Radioimmunoassay (RIA)

Radioimmunoassay is a classic and cost-effective method for the quantification of 17-OHPC. It relies on the competition between unlabeled 17-OHPC in the sample and a fixed amount of radiolabeled 17-OHPC for a limited number of antibody binding sites.

Principle: The concentration of 17-OHPC in the sample is inversely proportional to the amount of radioactivity measured in the antibody-bound fraction.

Detailed Protocol:

  • Sample Collection and Preparation:

    • Amniotic fluid is collected via amniocentesis.[8]

    • Centrifuge the amniotic fluid sample to remove cellular debris.

    • Store the supernatant at -20°C until analysis.

    • For some RIA kits, an extraction step using a solvent like diethyl ether or propanol-heptane may be required to improve specificity by removing interfering steroids.[9]

  • Assay Procedure (based on a typical competitive binding RIA):

    • Pipette 20 µL of standards, controls, and amniotic fluid samples into appropriately labeled tubes.[10]

    • Add 100 µL of ¹²⁵I-labeled 17-OHPC to each tube.

    • Add 100 µL of 17-OHPC antiserum (e.g., raised against a 17-OHPC-3-(O-carboxymethyl)oxime/BSA conjugate) to each tube.[10]

    • Vortex all tubes and incubate for a specified time and temperature (e.g., 2 hours at 37°C or overnight at 4°C).

    • Separate the antibody-bound fraction from the free fraction. This can be achieved using a precipitating agent (e.g., polyethylene (B3416737) glycol) followed by centrifugation, or by using an antiserum coupled to a magnetizable solid-phase support for magnetic separation.[10]

    • Decant the supernatant containing the free radiolabeled 17-OHPC.

    • Measure the radioactivity of the pellet (bound fraction) in a gamma counter.

  • Data Analysis:

    • Construct a standard curve by plotting the percentage of bound radioactivity as a function of the 17-OHPC concentration for the standards.

    • Determine the 17-OHPC concentration in the amniotic fluid samples by interpolating their percentage of bound radioactivity from the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method that has become the gold standard for steroid hormone analysis. It combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.

Principle: Amniotic fluid is processed to extract steroids. The extract is then injected into an HPLC system where 17-OHPC is separated from other compounds. The eluent from the HPLC is introduced into a mass spectrometer, where 17-OHPC is ionized, fragmented, and detected based on its specific mass-to-charge ratios.

Detailed Protocol:

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Thaw amniotic fluid samples at room temperature.

    • To 400 µL of amniotic fluid, add an internal standard (e.g., deuterated 17-OHPC, 17-OHP-¹³C₃, or Medroxyprogesterone acetate).[11][12][13]

    • Dilute the sample with water.

    • Condition an Oasis HLB SPE cartridge with methanol (B129727) and then water.[12]

    • Load the diluted sample onto the SPE cartridge under vacuum.

    • Wash the cartridge with a low percentage of methanol in water to remove interfering substances.

    • Elute the 17-OHPC with methanol.[12]

    • Evaporate the eluent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of the mobile phase.[12]

  • LC-MS/MS Analysis:

    • Chromatography:

      • Column: Waters C18 Symmetry analytical column (e.g., 3.5 µm, 2.1 × 50 mm).[11]

      • Mobile Phase: A gradient of methanol and water, both containing a small amount of an additive like ammonium (B1175870) hydroxide (B78521) or formic acid to improve ionization.[11][12]

      • Flow Rate: 0.2 - 0.3 mL/min.[11][12]

      • Injection Volume: 10 µL.

    • Mass Spectrometry:

      • Ionization: Electrospray ionization (ESI) in positive mode.[11][12]

      • Detection: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • 17-OHPC: m/z 429.1 → 313.1[11]

        • 17-OHP: m/z 331.17 → 97.00[11]

        • Internal Standard (example: MPA): m/z 387.15 → 327.25[11]

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

    • Quantify the 17-OHPC concentration in the amniotic fluid samples from the calibration curve.

Diagrams

steroid_synthesis_pathway Cholesterol Cholesterol CYP11A1 CYP11A1 Cholesterol->CYP11A1 Pregnenolone Pregnenolone Three_beta_HSD 3β-HSD Pregnenolone->Three_beta_HSD CYP17A1_1 CYP17A1 Pregnenolone->CYP17A1_1 Progesterone (B1679170) Progesterone CYP17A1_2 CYP17A1 Progesterone->CYP17A1_2 CYP21A2_1 21-Hydroxylase (CYP21A2) Progesterone->CYP21A2_1 Seventeen_OH_Pregnenolone 17-OH Pregnenolone DHEA DHEA Seventeen_OH_Pregnenolone->DHEA Seventeen_OH_Pregnenolone->Three_beta_HSD Seventeen_OHPC 17-OH Progesterone CYP21A2_2 21-Hydroxylase (CYP21A2) Seventeen_OHPC->CYP21A2_2 Deoxycorticosterone 11-Deoxycorticosterone CYP11B1_1 CYP11B1 Deoxycorticosterone->CYP11B1_1 Corticosterone Corticosterone CYP11B2 CYP11B2 Corticosterone->CYP11B2 Aldosterone (B195564) Aldosterone Deoxycortisol 11-Deoxycortisol CYP11B1_2 CYP11B1 Deoxycortisol->CYP11B1_2 Cortisol Cortisol Androstenedione Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone CYP11A1->Pregnenolone Three_beta_HSD->Progesterone Three_beta_HSD->Seventeen_OHPC CYP17A1_1->Seventeen_OH_Pregnenolone CYP17A1_2->Seventeen_OHPC CYP21A2_1->Deoxycorticosterone CYP21A2_2->Deoxycortisol CYP21A2_2->Deoxycortisol CYP11B1_1->Corticosterone CYP11B1_2->Cortisol CYP11B2->Aldosterone

Caption: Steroid synthesis pathway indicating the 21-hydroxylase block in CAH.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Amniocentesis Amniotic Fluid Collection (Amniocentesis) Centrifugation Centrifugation Amniocentesis->Centrifugation Extraction Steroid Extraction (e.g., SPE) Centrifugation->Extraction Immunoassay Immunoassay (RIA) Extraction->Immunoassay Method 1 LCMS LC-MS/MS Extraction->LCMS Method 2 Quantification Quantification of 17-OHPC Immunoassay->Quantification LCMS->Quantification Comparison Comparison to Reference Ranges Quantification->Comparison Diagnosis Diagnosis of CAH Comparison->Diagnosis

Caption: General experimental workflow for 17-OHPC measurement in amniotic fluid.

References

Troubleshooting & Optimization

Overcoming low bioavailability of oral hydroxyprogesterone caproate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of overcoming the low bioavailability of oral hydroxyprogesterone (B1663944) caproate (OHPC).

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of hydroxyprogesterone caproate (OHPC) typically so low?

A1: The low oral bioavailability of OHPC is primarily attributed to two main factors:

  • Poor Aqueous Solubility: As a lipophilic compound, OHPC has very low solubility in water, which limits its dissolution in the gastrointestinal (GI) tract—a prerequisite for absorption.[1][2]

  • Extensive First-Pass Metabolism: After absorption from the gut, OHPC undergoes significant metabolism in the liver before it can reach systemic circulation.[3][4] This metabolic process, primarily involving reduction, hydroxylation, and conjugation, rapidly inactivates the drug.[4][5] Studies in rats have shown that these factors contribute to an oral bioavailability of less than 3%.[3][4]

Q2: What is the Biopharmaceutics Classification System (BCS) and where does OHPC fit?

A2: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[1][6] Drugs are divided into four classes. Given its poor solubility and likely high permeability (due to its lipophilic nature), OHPC is generally considered a BCS Class II compound.[7] For Class II drugs, the rate-limiting step for absorption is typically drug dissolution.[6]

Q3: What are the primary formulation strategies to enhance the oral bioavailability of a BCS Class II drug like OHPC?

A3: The main goal is to improve the dissolution rate and/or bypass first-pass metabolism. Common strategies include:

  • Particle Size Reduction: Decreasing the particle size to the micron or nano-scale increases the surface area, which can enhance the dissolution rate.[2][8] Techniques include micronization and nanomilling.[2][8]

  • Lipid-Based Formulations: Incorporating OHPC into oils, surfactants, and emulsifiers can improve its solubilization in the GI tract and promote absorption through the lymphatic system, which can partially bypass the liver and reduce first-pass metabolism.[8][9][10] Self-emulsifying drug delivery systems (SEDDS) are a prominent example.[8]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix in a solid state can enhance dissolution.[11] This can be achieved in crystalline or amorphous forms.[11]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[2][9]

Q4: Can OHPC be administered orally in a simple solution?

A4: Administering OHPC in a simple aqueous solution for oral delivery is generally not feasible due to its poor water solubility.[3] Even when dissolved in a vehicle like a cremophor:ethanol mixture, studies in rats demonstrated very low bioavailability (<3%), indicating that simply solubilizing the drug does not overcome the issue of extensive first-pass metabolism.[3]

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Action(s)
Low in vitro dissolution rate of my OHPC formulation. 1. Poor drug solubility: The inherent properties of OHPC limit its dissolution. 2. Ineffective formulation: The chosen excipients or formulation strategy are not sufficiently enhancing solubility. 3. Particle size: The drug particles may be too large, limiting the surface area for dissolution.1. Re-evaluate formulation strategy: Consider lipid-based systems (e.g., SEDDS), solid dispersions, or nanotechnology approaches.[8][12] 2. Reduce particle size: Employ techniques like micronization or nanomilling to increase the drug's surface area.[2] 3. Conduct solubility studies: Test the solubility of OHPC in various biorelevant media and with different solubilizing excipients to find an optimal system.
Good in vitro dissolution but poor in vivo bioavailability. 1. Extensive first-pass metabolism: The drug is being absorbed but then rapidly metabolized by the liver.[3] 2. Poor permeability: Although generally considered permeable, specific formulation excipients might hinder transport across the intestinal wall. 3. GI tract instability: The drug or formulation may be degrading in the harsh environment of the stomach or intestines.1. Investigate lipid-based formulations: These can promote lymphatic absorption, partially bypassing the liver.[9][10] 2. Perform permeability assays: Use in vitro models like Caco-2 cell monolayers or Parallel Artificial Membrane Permeability Assay (PAMPA) to assess permeability.[13] 3. Consider metabolic inhibitors: Co-administration with inhibitors of relevant CYP enzymes (e.g., CYP3A4) could be explored, though this adds complexity.[4]
High variability in in vivo pharmacokinetic (PK) data. 1. Food effects: Absorption of lipophilic drugs can be highly dependent on the presence of food. 2. Inconsistent formulation performance: The formulation (e.g., an emulsion) may not be forming consistently in vivo. 3. Animal handling/gavage technique: Improper oral gavage can lead to variability in dosing and absorption.[14][15]1. Standardize feeding protocols: Conduct PK studies in both fasted and fed states to characterize any food effect. 2. Optimize formulation robustness: Ensure the formulation is stable and behaves predictably upon dilution with aqueous media. 3. Ensure proper training: Verify that personnel are proficient in oral gavage techniques to ensure consistent and accurate dosing.[14][15]

Quantitative Data Summary

The following table summarizes pharmacokinetic data from a study in rats, comparing different routes of administration for OHPC. This data highlights the significant challenge of oral delivery.

Table 1: Pharmacokinetic Parameters of OHPC in Rats (Solution Formulation) [3]

Route of AdministrationDose (mg/kg)Cmax (ng/mL)AUC₀₋∞ (ng·h/mL)Bioavailability (F)
Intravenous (IV)5N/A3470 ± 1170100%
Intramuscular (IM)5N/A1150 ± 150~100%
Oral (PO)5Not QuantifiableNot Quantifiable<3%
Oral (PO)25~10151~3%

Data adapted from a study in Sprague-Dawley rats. AUC: Area Under the Curve. Cmax: Maximum Plasma Concentration.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic solubility of OHPC in a given medium.

  • Objective: To find the saturation concentration of OHPC at a constant temperature.

  • Materials:

    • Hydroxyprogesterone caproate powder

    • Selected solvent/medium (e.g., phosphate (B84403) buffer pH 6.8)

    • Glass vials with screw caps

    • Shaking incubator or orbital shaker set to a constant temperature (e.g., 37°C)

    • Syringe filters (e.g., 0.22 µm PVDF)

    • Analytical method for quantification (e.g., HPLC-UV)

  • Methodology:

    • Add an excess amount of OHPC powder to a vial containing a known volume of the test medium. The solid should be visibly present at the end of the experiment.[6]

    • Seal the vials and place them in a shaker, agitating at a constant temperature for a specified period (typically 24-72 hours) to ensure equilibrium is reached.[6]

    • After incubation, allow the vials to stand to let undissolved particles settle.

    • Carefully withdraw a sample from the supernatant.

    • Immediately filter the sample using a syringe filter to remove any undissolved solid.

    • Dilute the filtrate as necessary and analyze the concentration of dissolved OHPC using a validated analytical method like HPLC.

    • The resulting concentration represents the equilibrium solubility.

Protocol 2: In Vivo Pharmacokinetic Study in Rats (Oral Gavage)

This protocol outlines a typical procedure for assessing the oral bioavailability of an OHPC formulation in a rodent model.

  • Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC) of an oral OHPC formulation.

  • Materials:

    • Sprague-Dawley rats (with jugular vein cannulation for serial blood sampling)[3][16]

    • OHPC formulation

    • Oral gavage needles (flexible, bulb-tipped)[14]

    • Syringes

    • Blood collection tubes (e.g., containing K2-EDTA)

    • Centrifuge

    • LC-MS/MS for bioanalysis of plasma samples[3]

  • Methodology:

    • Acclimatization: Allow animals to acclimate for at least one week before the study.[16]

    • Fasting: Fast the animals overnight (e.g., 12 hours) prior to dosing, with free access to water.

    • Dosing:

      • Weigh each animal to calculate the precise dose volume. The maximum recommended volume for a rat is 10-20 ml/kg.[14]

      • Administer the OHPC formulation accurately using an appropriate-sized gavage needle. Measure the required length of the gavage tube from the animal's nose to the bottom of the sternum to avoid stomach perforation.[14][15]

      • Insert the needle gently along the upper palate until it passes easily into the esophagus.[14]

    • Blood Sampling:

      • Collect blood samples (~200 µL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24, and 48 hours post-dose).[3][16]

    • Sample Processing:

      • Centrifuge the blood samples to separate the plasma.

      • Store the plasma samples at -80°C until bioanalysis.[16]

    • Data Analysis:

      • Analyze plasma concentrations of OHPC using a validated LC-MS/MS method.

      • Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) using non-compartmental analysis software.[3][16]

      • Calculate absolute bioavailability by comparing the dose-normalized AUC from the oral route to that from an intravenous (IV) administration.

Visualizations

G cluster_0 Problem: Low Oral Bioavailability of OHPC A Oral Administration of OHPC B Gastrointestinal (GI) Tract A->B C Poor Aqueous Solubility B->C F Portal Vein to Liver B->F Absorbed Drug D Limited Dissolution C->D Leads to E Poor Absorption D->E Results in G Extensive First-Pass Metabolism F->G H Low Systemic Circulation G->H Results in

Caption: Core challenges contributing to the low oral bioavailability of OHPC.

G cluster_1 Troubleshooting Workflow for Low Bioavailability Start Experiment Shows Low Bioavailability Check_Dissolution Assess In Vitro Dissolution Start->Check_Dissolution Check_Permeability Assess In Vitro Permeability (e.g., PAMPA) Check_Dissolution->Check_Permeability [No] Improve_Solubility Improve Formulation: - Reduce Particle Size - Use Solid Dispersions - Lipid-Based Systems Check_Dissolution->Improve_Solubility Is Dissolution Poor? [Yes] Check_Metabolism Hypothesize First-Pass Metabolism is High Check_Permeability->Check_Metabolism Is Permeability Acceptable? [Yes] End Re-test In Vivo Improve_Solubility->End Bypass_Metabolism Improve Formulation: - Promote Lymphatic Uptake (e.g., SEDDS) Check_Metabolism->Bypass_Metabolism Bypass_Metabolism->End

Caption: A logical workflow for troubleshooting poor oral OHPC bioavailability.

References

Technical Support Center: Optimizing Hydroxyprogesterone Caproate Dosage for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the preclinical application of hydroxyprogesterone (B1663944) caproate (17-OHPC). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of hydroxyprogesterone caproate?

A1: Hydroxyprogesterone caproate is a synthetic progestin that mimics the effects of natural progesterone (B1679170), which is essential for maintaining pregnancy.[1] Its primary mechanism involves binding to progesterone receptors in tissues like the uterus, cervix, and mammary glands.[1] This binding activates the transcription of progesterone-responsive genes, leading to the production of proteins that help maintain uterine quiescence and reduce the likelihood of premature contractions.[1] Additionally, 17-OHPC has anti-inflammatory effects, which may contribute to its role in preventing preterm birth by mitigating inflammatory processes that can trigger labor.[1] Some research suggests it may also function by modulating a provoked inflammatory response, for instance by enhancing the production of the anti-inflammatory cytokine IL-10 in the presence of an inflammatory stimulus.[2]

Q2: What is the recommended starting dose for 17-OHPC in a rat model?

A2: The selection of a starting dose for 17-OHPC in rats depends on the specific research question and experimental model. Allometric scaling from the human clinical dose (250 mg) suggests a dose of 22.5 mg/kg for rats to evaluate pharmacodynamic effects.[3] However, for pharmacokinetic studies, a lower dose of 5 mg/kg administered intravenously has been shown to achieve clinically relevant plasma concentrations.[3] In studies investigating the effects on preeclampsia in the RUPP (Reduced Uterine Perfusion Pressure) rat model, a dose of 3.32 mg/kg administered intraperitoneally has been used.[4] For reproductive safety studies in rats, intramuscular doses as high as 150 mg/kg have been tested and established as the No-Observable-Adverse-Effect-Level (NOEL).[5]

Q3: What is the bioavailability of 17-OHPC when administered orally versus intramuscularly in preclinical models?

A3: In rats, the bioavailability of 17-OHPC is nearly 100% following intramuscular (IM) administration.[3][6] In contrast, the oral bioavailability is very low, at less than 3%.[3][6] This low oral bioavailability is attributed to high clearance and significant metabolism, primarily by CYP3A4 and CYP3A5 enzymes in the liver.[3][7] Therefore, for preclinical studies aiming to achieve systemic exposure, intramuscular injection is the preferred route of administration.

Troubleshooting Guide

Issue 1: Inconsistent or lack of therapeutic effect at a chosen dosage.

  • Possible Cause 1: Inadequate Dosing. The selected dose may be too low to achieve therapeutic plasma concentrations. In women, plasma concentrations below 9 ng/mL have been associated with a higher risk of spontaneous preterm birth.[8]

  • Troubleshooting Steps:

    • Review Existing Literature: Compare your chosen dose with published studies using similar animal models and endpoints.

    • Conduct a Dose-Ranging Study: Perform a pilot study with a range of doses (e.g., low, medium, and high) to determine the optimal dose for your specific experimental conditions.

    • Pharmacokinetic Analysis: If resources permit, measure plasma concentrations of 17-OHPC to correlate with the observed pharmacodynamic effects.

  • Possible Cause 2: Inappropriate Formulation or Route of Administration. As mentioned, oral administration leads to very low bioavailability.[3][6] The vehicle used for injection can also affect the release and absorption of the drug.

  • Troubleshooting Steps:

    • Use an Appropriate Vehicle: 17-OHPC is lipophilic and is typically formulated in an oil-based vehicle (e.g., castor oil, sesame oil) for intramuscular injection to create a depot effect for slow release.[6]

    • Confirm Intramuscular Administration: Ensure proper injection technique to deliver the dose into the muscle tissue for optimal absorption.

Issue 2: Unexpected adverse effects or toxicity.

  • Possible Cause 1: Dose is too high. While a NOEL of 150 mg/kg has been established in rats for reproductive toxicity, higher doses or chronic administration could lead to unforeseen side effects.[5]

  • Troubleshooting Steps:

    • Reduce the Dose: If adverse effects are observed, consider reducing the dosage to the next lowest level in your dose-ranging study.

    • Monitor for Clinical Signs: Closely observe animals for any signs of distress, changes in behavior, or other indicators of toxicity.

    • Histopathological Examination: At the end of the study, perform a histopathological analysis of key organs to assess for any tissue damage.

  • Possible Cause 2: Injection Site Reactions. Intramuscular injections, particularly with oil-based vehicles, can cause local tissue reactions.

  • Troubleshooting Steps:

    • Rotate Injection Sites: If multiple injections are required, rotate the injection site to minimize local irritation.

    • Observe for Inflammation: Monitor the injection site for signs of swelling, redness, or pain.

    • Consider Alternative Routes (with caution): While subcutaneous injection is an option, it has been associated with a higher incidence of injection site pain in humans.[6]

Data Presentation

Table 1: Pharmacokinetic Parameters of Hydroxyprogesterone Caproate in Rats

ParameterIV Administration (5 mg/kg)IM Administration (5 mg/kg in oil)Oral Administration (25 mg/kg)
Elimination Half-life (t½) ~10.6 ± 4.3 hours[3]Longer than IV (absorption rate-limited)[3]Not reported
Bioavailability (F) 100% (reference)~100%[3]~3%[3]
Clearance (CL) 1.45 ± 0.4 L/h[3]Apparent CL/F not reportedApparent CL/F: 45 L/h[3]
Volume of Distribution (Vd) 23 ± 13 L[3]Not reportedNot reported
Maximum Plasma Concentration (Cmax) Not reportedLow and sustained[3]~10 ng/mL[3]
Area Under the Curve (AUC) Not reportedAUC(0-120h): 340 ng·h/mL[3]AUC(0-∞): ~151 ng·h/mL[3]

Table 2: Example Dosing Regimens for Hydroxyprogesterone Caproate in Rat Studies

Study FocusAnimal ModelDoseRoute of AdministrationRationale/Reference
Pharmacokinetics Sprague-Dawley Rats5 mg/kgIV, IM, POTo determine pharmacokinetic parameters.[3]
Reproductive Safety Charles River CD Rats5, 25, and 150 mg/kgIMTo establish the No-Observable-Adverse-Effect-Level (NOEL).[5]
Preeclampsia Model RUPP Rats3.32 mg/kgIntraperitonealTo investigate effects on hypertension and fetal outcomes.[4]

Experimental Protocols

Protocol 1: Preparation and Administration of 17-OHPC for Intramuscular Injection in Rats

  • Materials:

    • Hydroxyprogesterone caproate powder

    • Sterile castor oil (or other suitable sterile oil vehicle)

    • Sterile glass vials

    • Syringes and needles (appropriate gauge for intramuscular injection in rats, e.g., 25G)

    • Vortex mixer

    • Analytical balance

  • Preparation of Dosing Solution (Example: 5 mg/mL):

    • Aseptically weigh the required amount of 17-OHPC powder.

    • In a sterile vial, add the weighed 17-OHPC.

    • Add the appropriate volume of sterile castor oil to achieve the desired concentration (e.g., for 50 mg of 17-OHPC, add sterile castor oil to a final volume of 10 mL).

    • Vortex thoroughly until the powder is completely dissolved and the solution is homogenous.

  • Administration:

    • Gently warm the solution to room temperature to reduce viscosity.

    • Draw the required volume of the 17-OHPC solution into a sterile syringe.

    • Administer the dose via intramuscular injection into the hind limb of the rat.

    • Alternate injection sites for subsequent doses.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_eval Evaluation Phase dose_calc Dose Calculation & Selection formulation Formulation Preparation (17-OHPC in oil vehicle) dose_calc->formulation admin Intramuscular Administration formulation->admin animals Animal Acclimatization animals->admin pk_sampling Pharmacokinetic Blood Sampling admin->pk_sampling pd_assessment Pharmacodynamic Assessment admin->pd_assessment toxicity Toxicity Monitoring admin->toxicity data_analysis Data Analysis pk_sampling->data_analysis pd_assessment->data_analysis toxicity->data_analysis signaling_pathway cluster_cell Target Cell (e.g., Myometrial Cell) OHPC 17-OHPC PR Progesterone Receptor (PR) OHPC->PR Binds nucleus Nucleus PR->nucleus Translocates PRE Progesterone Response Element (PRE) gene_transcription Gene Transcription PRE->gene_transcription Activates proteins Proteins for Uterine Quiescence gene_transcription->proteins Leads to troubleshooting_logic start Inconsistent or No Therapeutic Effect check_dose Is the dose adequate based on literature? start->check_dose check_route Is the route of administration and formulation appropriate? check_dose->check_route Yes dose_range Action: Perform Dose-Ranging Study check_dose->dose_range No change_route Action: Use IM route with oil-based vehicle check_route->change_route No success Problem Resolved check_route->success Yes pk_study Action: Conduct PK Analysis dose_range->pk_study pk_study->success change_route->success

References

Addressing inter-individual variability in 17-OHPC pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 17-hydroxyprogesterone caproate (17-OHPC).

Troubleshooting Guides

This section addresses specific issues that may arise during pharmacokinetic experiments involving 17-OHPC.

Issue Potential Cause(s) Recommended Solution(s)
Higher than expected inter-individual variability (IIV) in plasma concentrations. Significant influence of patient demographics on drug metabolism and distribution. Body Mass Index (BMI) and race have been identified as key covariates.[1][2] Lean body weight has been shown to be a better descriptor for the influence of body size on apparent clearance than total body weight or BMI.[3]Account for these covariates in your pharmacokinetic models. Consider stratifying your analysis by BMI or race to understand their impact.[1][2] When dosing, consider adjustments based on lean body weight to achieve more consistent plasma concentrations across individuals with varying body sizes.[3]
Lower than expected 17-OHPC plasma concentrations in a subset of subjects. Increased drug clearance. Studies have shown that apparent clearance is significantly greater in African American women compared to Caucasian women.[1] Higher maternal body weight, particularly lean body weight, is associated with increased clearance.[3][4]When analyzing data, consider race and body composition as potential reasons for lower concentrations. For future studies, you might consider if dose adjustments are warranted for certain populations to achieve therapeutic concentrations.[1]
Difficulty in achieving steady-state concentrations during the study period. The apparent half-life of 17-OHPC is long, estimated to be around 10 to 16 days in pregnant women.[1][2][5] This long half-life means it takes a considerable amount of time to reach steady state.Be aware that steady-state concentrations may not be achieved until after several weekly injections.[1] Plan your sampling schedule accordingly, with sampling at later time points to accurately characterize steady-state pharmacokinetics.
Inconsistent results from analytical quantification of 17-OHPC. Issues with the analytical method, such as sample preparation, chromatographic separation, or mass spectrometric detection. Immunoassays can be prone to interference from structurally related steroids.[6][7]Utilize a validated and specific analytical method, such as LC-MS/MS, for the quantification of 17-OHPC in plasma.[8][9][10] Ensure proper sample handling and storage (-70°C) to maintain sample integrity.[4][11]
Variable clinical response despite standardized dosing. Genetic factors may influence an individual's response to 17-OHPC. Polymorphisms in the progesterone (B1679170) receptor (PGR) gene have been suggested to alter the clinical efficacy of 17-OHPC.[12][13]While not yet standard practice, consider the potential role of pharmacogenomics in explaining variability in response. Future research may involve genotyping for relevant polymorphisms to correlate with clinical outcomes.[12][14]

Frequently Asked Questions (FAQs)

Q1: What are the key pharmacokinetic parameters of 17-OHPC in pregnant women?

A1: The pharmacokinetics of 17-OHPC are characterized by a long apparent half-life, large volume of distribution, and significant inter-individual variability. The table below summarizes key parameters from studies in pregnant women.

Parameter Value Reference
Apparent Half-life (t½) 10 - 16.2 days[1][2][5]
Apparent Clearance (CL/F) Mean ~1204 - 1797 L/day[1][4]
Apparent Volume of Distribution (V/F) Mean ~32,610 L[4]
Time to Maximum Concentration (Tmax) ~1.2 days after injection[1]
Inter-individual Variability (IIV) in Clearance ~20-24%[1][4]
Inter-individual Variability (IIV) in Volume of Distribution ~38-49%[1][4]

Q2: What factors are known to influence the pharmacokinetics of 17-OHPC?

A2: Several factors contribute to the observed variability in 17-OHPC pharmacokinetics. Maternal body weight, particularly lean body weight, and race are significant covariates.[3][4] Higher body mass index (BMI) is associated with lower plasma concentrations.[1][2] Apparent clearance is higher in African American women compared to Caucasian women.[1]

Q3: How is 17-OHPC metabolized?

A3: 17-OHPC is primarily metabolized through hydroxylation of its steroid rings.[13] The cytochrome P450 enzymes CYP3A4 and CYP3A5 in the maternal liver are involved in its metabolism.[15] The fetal liver can also metabolize 17-OHPC, primarily via CYP3A7.[16][17]

Q4: What is the recommended analytical method for quantifying 17-OHPC in plasma?

A4: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the recommended method for accurate and specific quantification of 17-OHPC in plasma.[6][7][8][9][10] This method offers high sensitivity and selectivity, overcoming the limitations of less specific methods like immunoassays.[6][7]

Experimental Protocols

Protocol: Quantification of 17-OHPC in Human Plasma using LC-MS/MS

This protocol is a generalized procedure based on published methods.[8][9][10][11] Researchers should validate the assay in their own laboratory.

1. Sample Collection and Handling:

  • Collect whole blood in EDTA-containing tubes.

  • Within one hour of collection, centrifuge at 3500 x g for 10 minutes.

  • Transfer the plasma supernatant to polypropylene (B1209903) tubes and store at -70°C until analysis.[1][4][11]

2. Sample Preparation (Solid Phase Extraction - SPE):

  • Use a validated SPE procedure, for example, with Oasis HLB extraction cartridges.[8][9][10]

  • Condition the SPE cartridge with methanol (B129727) followed by water.

  • Load the plasma sample (e.g., 400 µL) to which an internal standard (e.g., medroxyprogesterone (B1676146) acetate (B1210297) - MPA) has been added.

  • Wash the cartridge to remove interfering substances.

  • Elute 17-OHPC and the internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 analytical column (e.g., Waters C18 Symmetry).[8][9]

    • Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., water with 0.1% formic acid or 0.01% ammonium (B1175870) hydroxide) and an organic component (e.g., acetonitrile (B52724) or methanol).[8][9]

    • Flow Rate: Typically 0.2 - 0.3 mL/min.[8][9]

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode.[8][9]

    • Detection: Selected Reaction Monitoring (SRM) of specific precursor-to-product ion transitions for 17-OHPC and the internal standard.

      • Example transitions for 17-OHPC: m/z 429.2 → 313.13 and 429.2 → 271.1.[8][10]

      • Example transition for MPA (IS): m/z 385.1 → 276.[8]

4. Calibration and Quantification:

  • Prepare a standard curve by spiking blank human plasma with known concentrations of 17-OHPC. The typical linear range is 0.5 - 50 ng/mL or 1 - 200 ng/mL.[8][9][10]

  • Analyze quality control (QC) samples at low, medium, and high concentrations to ensure accuracy and precision.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Processing cluster_sample_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis blood_collection Whole Blood Collection (EDTA) centrifugation Centrifugation (3500g, 10 min) blood_collection->centrifugation plasma_storage Plasma Storage (-70°C) centrifugation->plasma_storage spe Solid Phase Extraction plasma_storage->spe elution Elution & Reconstitution spe->elution lc_separation LC Separation (C18 Column) elution->lc_separation ms_detection MS/MS Detection (SRM) lc_separation->ms_detection quantification Quantification (Standard Curve) ms_detection->quantification pk_modeling Pharmacokinetic Modeling quantification->pk_modeling

Caption: Experimental workflow for 17-OHPC pharmacokinetic analysis.

influencing_factors cluster_factors Factors Influencing Variability cluster_outcomes Pharmacokinetic Outcomes 17-OHPC_PK 17-OHPC Pharmacokinetics Clearance Clearance (CL/F) 17-OHPC_PK->Clearance Vd Volume of Distribution (Vd/F) 17-OHPC_PK->Vd Concentration Plasma Concentration 17-OHPC_PK->Concentration Response Clinical Response 17-OHPC_PK->Response BMI Maternal BMI BMI->Concentration inversely correlated Race Race Race->Clearance influences BodyWeight Maternal Body Weight (Lean Body Weight) BodyWeight->Clearance influences Genetics Genetic Factors (e.g., PGR Polymorphisms) Genetics->Response may alter

Caption: Factors influencing inter-individual variability in 17-OHPC pharmacokinetics.

References

Technical Support Center: Enhancing the Stability of Hydroxyprogesterone Caproate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hydroxyprogesterone (B1663944) caproate (HPC) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for hydroxyprogesterone caproate formulations?

A1: Hydroxyprogesterone caproate is a relatively stable molecule, especially in its powdered form and when formulated in oil-based solutions. However, the primary stability concern is hydrolytic degradation, particularly under alkaline conditions. This leads to the cleavage of the caproate ester, forming 17α-hydroxyprogesterone. Other potential issues include crystallization at low temperatures and the possibility of interactions with excipients or container closure systems.

Q2: What is the known degradation pathway for hydroxyprogesterone caproate?

A2: The principal degradation pathway for hydroxyprogesterone caproate is hydrolysis of the ester linkage. This reaction is catalyzed by both acid and base, but is significantly more pronounced in alkaline environments. The degradation product is 17α-hydroxyprogesterone.[1][2]

Q3: Are there any specific excipients that are known to be incompatible with hydroxyprogesterone caproate?

A3: The standard formulation, consisting of castor oil, benzyl (B1604629) benzoate, and benzyl alcohol, is generally considered compatible and stable.[3] However, when exploring alternative excipients, it is crucial to conduct compatibility studies. Highly alkaline excipients or impurities could accelerate degradation. While specific incompatibility studies with a wide range of excipients are not extensively published, it is recommended to evaluate the potential for interaction with any new component.

Q4: My hydroxyprogesterone caproate injection has formed crystals. What should I do?

A4: Crystallization can occur in oil-based formulations, especially when exposed to low temperatures. If crystals are observed, the vial should be gently warmed in a water bath and agitated to redissolve the crystals. It is crucial to visually inspect the solution to ensure all crystals have dissolved before use. For preventative measures, storing the formulation at a controlled room temperature is recommended.

Q5: What are potential leachables and extractables to be aware of with hydroxyprogesterone caproate formulations?

A5: For oil-based formulations stored in glass vials with rubber stoppers, potential leachables can originate from both the glass and the stopper. From borosilicate glass, elements like silicon, sodium, and boron may leach into the product, especially with changes in pH. Rubber stoppers can be a source of various organic compounds, including oligomers, antioxidants (like BHT), and curing agents.[4][5] The oily nature of the formulation can facilitate the extraction of these lipophilic compounds. It is essential to perform extractables and leachables studies to identify and quantify any such impurities.

Troubleshooting Guides

Issue 1: Rapid Degradation of Hydroxyprogesterone Caproate in the Formulation

Possible Causes:

  • High pH: The formulation may have a pH in the alkaline range, which significantly accelerates the hydrolysis of the caproate ester.

  • Incompatible Excipients: An excipient or an impurity in an excipient may be acting as a catalyst for degradation.

  • Elevated Temperature: Storage at temperatures above the recommended range can increase the rate of degradation.

Troubleshooting Steps:

  • Measure pH: If possible, determine the apparent pH of the formulation. If it is alkaline, reformulation with pH-adjusting excipients should be considered.

  • Excipient Compatibility Study: Conduct a systematic study of the compatibility of hydroxyprogesterone caproate with each excipient individually. This can be done by preparing binary mixtures and storing them under accelerated stability conditions.

  • Review Storage Conditions: Ensure that the formulation is stored at the recommended temperature and protected from excessive heat.

Issue 2: Presence of Unidentified Peaks in the HPLC Chromatogram

Possible Causes:

  • Degradation Products: The unidentified peaks could be degradation products of hydroxyprogesterone caproate, such as 17α-hydroxyprogesterone.

  • Leachables or Extractables: Impurities from the container closure system may have leached into the formulation.

  • Excipient Degradation: One of the excipients in the formulation may be degrading.

Troubleshooting Steps:

  • Forced Degradation Study: Perform a forced degradation study to intentionally degrade the hydroxyprogesterone caproate under various stress conditions (acidic, basic, oxidative, thermal, photolytic). This will help in identifying the retention times of the primary degradation products.

  • Analyze a Placebo Formulation: Prepare and analyze a placebo formulation (containing all excipients except hydroxyprogesterone caproate) to determine if any of the unidentified peaks originate from the excipients.

  • Leachables and Extractables Study: Conduct a study on the container closure system using the formulation matrix as the solvent to identify potential leachables.

Issue 3: Crystallization or Precipitation in the Formulation upon Storage

Possible Causes:

  • Low Temperature: Exposure to temperatures below the solubility limit of hydroxyprogesterone caproate in the vehicle.

  • Supersaturation: The concentration of hydroxyprogesterone caproate may be too high for the chosen solvent system at the storage temperature.

  • Change in Solvent Composition: Evaporation of a co-solvent could lead to a decrease in solubility.

Troubleshooting Steps:

  • Solubility Studies: Determine the solubility of hydroxyprogesterone caproate in the formulation vehicle at various temperatures to establish a safe concentration range.

  • Optimize Formulation: Consider the use of co-solvents or solubility enhancers to improve the solubility of hydroxyprogesterone caproate.

  • Control Storage Conditions: Ensure that the formulation is stored within a temperature range where the drug remains in solution.

  • Container Closure Integrity: Verify the integrity of the container closure system to prevent solvent loss.

Data Presentation

Table 1: Stability of Hydroxyprogesterone Caproate under Forced Degradation Conditions

Stress ConditionTimeTemperature% Recovery of HPCMajor Degradation Product
Acidic (pH ≤ 1)72 hours25°C>95%Minimal degradation observed
Alkaline (pH ≥ 13)5 hours25°C<10%17α-hydroxyprogesterone
Oxidative (3% H₂O₂)24 hoursRoom Temp>98%Minimal degradation observed
Thermal30 minutes80°C>98%Minimal degradation observed
Photolytic1.2 million lux hoursRoom Temp>98%Minimal degradation observed

Data synthesized from multiple sources indicating general stability trends.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Hydroxyprogesterone Caproate

This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for the quantitative determination of hydroxyprogesterone caproate and its primary degradation product, 17α-hydroxyprogesterone.

Chromatographic Conditions:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of methanol (B129727) and water (e.g., 80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 242 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at 25°C

Method Validation Parameters:

  • Specificity: Demonstrated by the separation of the main peak from degradation products and placebo peaks.

  • Linearity: Assessed over a concentration range (e.g., 5-150 µg/mL) with a correlation coefficient (r²) > 0.999.

  • Accuracy: Determined by recovery studies at multiple concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).

  • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels, with a relative standard deviation (RSD) of <2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.

  • Robustness: Assessed by making small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, pH).

Protocol 2: Forced Degradation Study for Hydroxyprogesterone Caproate Injection

This protocol outlines a typical forced degradation study to identify potential degradation products and to establish the stability-indicating nature of an analytical method.[6][7][8][9][10]

Procedure:

  • Acid Hydrolysis: Mix the drug product with an equal volume of 0.1 N HCl and keep at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the drug product with an equal volume of 0.1 N NaOH and keep at 60°C for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the drug product with 3% hydrogen peroxide at room temperature for a specified period.

  • Thermal Degradation: Store the drug product at an elevated temperature (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose the drug product to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/square meter).

For each condition, analyze the stressed samples at various time points using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

Visualizations

Degradation_Pathway HPC Hydroxyprogesterone Caproate Degradation Hydrolysis (Alkaline Condition) HPC->Degradation HP 17α-Hydroxyprogesterone Degradation->HP Caproic_Acid Caproic Acid Degradation->Caproic_Acid

Caption: Degradation pathway of hydroxyprogesterone caproate.

Experimental_Workflow cluster_formulation Formulation Development cluster_stability Stability Testing cluster_analysis Analysis & Troubleshooting Formulation Prepare HPC Formulation Stability_Indicating_Method Develop & Validate Stability-Indicating HPLC Method Formulation->Stability_Indicating_Method Excipient_Selection Select Excipients (e.g., Castor Oil, Benzyl Benzoate) Excipient_Selection->Formulation Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Long_Term_Stability Long-Term & Accelerated Stability Studies Forced_Degradation->Long_Term_Stability Stability_Indicating_Method->Forced_Degradation Data_Analysis Analyze Data (Degradation Products, Purity) Long_Term_Stability->Data_Analysis Troubleshooting Troubleshoot Issues (e.g., Crystallization, Impurities) Data_Analysis->Troubleshooting

Caption: Experimental workflow for stability studies.

Troubleshooting_Logic Start Unidentified Peak in HPLC? Degradation Is it a Degradation Product? Start->Degradation Leachable Is it a Leachable? Degradation->Leachable No Action1 Perform Forced Degradation Study Degradation->Action1 Yes Excipient Is it from an Excipient? Leachable->Excipient No Action3 Conduct E&L Study Leachable->Action3 Yes Action2 Analyze Placebo Excipient->Action2 Yes End Identify Peak Source Excipient->End No Action1->End Action2->End Action3->End

Caption: Troubleshooting logic for unidentified peaks.

References

Troubleshooting matrix effects in mass spectrometry analysis of 17-OHPC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the mass spectrometry analysis of 17-hydroxyprogesterone (17-OHPC).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in 17-OHPC analysis?

A: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] In the analysis of 17-OHPC, particularly in complex biological matrices like plasma, serum, or dried blood spots, these effects can lead to ion suppression or enhancement.[3][4] This interference can significantly impact the accuracy, precision, and sensitivity of quantitation, potentially leading to unreliable results.[2]

Q2: I'm observing poor sensitivity and inconsistent results for my 17-OHPC samples. Could this be due to matrix effects?

A: Yes, poor sensitivity, inconsistent peak areas, and high variability between replicate injections are classic signs of matrix effects, most commonly ion suppression.[1][5] This occurs when other molecules in the sample matrix compete with 17-OHPC for ionization in the mass spectrometer's source, reducing the number of 17-OHPC ions that reach the detector.[1][5]

Q3: How can I confirm that matrix effects are impacting my 17-OHPC analysis?

A: A common method to assess matrix effects is the post-extraction spike method.[2][6] This involves comparing the peak area of 17-OHPC in a neat solution to the peak area of 17-OHPC spiked into an extracted blank matrix sample at the same concentration. A significant difference in peak areas indicates the presence of matrix effects. Another qualitative technique is the post-column infusion method, where a constant flow of 17-OHPC is introduced into the system after the analytical column.[7][8] Injection of a blank matrix extract will show a dip or rise in the baseline signal if matrix effects are present at specific retention times.

Q4: What are the most effective strategies to minimize matrix effects for 17-OHPC?

A: A multi-pronged approach is often the most effective:

  • Sample Preparation: Implementing a robust sample cleanup procedure is crucial. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components such as phospholipids.[1][6]

  • Chromatography: Optimizing the chromatographic separation can help to resolve 17-OHPC from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[1]

  • Internal Standard Selection: The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with 17-OHPC is highly recommended.[1] This helps to compensate for signal variations caused by matrix effects.

  • Instrumental Parameters: In some cases, switching the ionization mode (e.g., from ESI to APCI) may reduce susceptibility to matrix effects.[5][9]

Below is a troubleshooting workflow for identifying and mitigating matrix effects:

cluster_0 Troubleshooting Matrix Effects for 17-OHPC Analysis A Inconsistent Results or Low Sensitivity Observed B Assess Matrix Effect (Post-Extraction Spike) A->B C Matrix Effect Confirmed? B->C D Optimize Sample Preparation (SPE, LLE) C->D Yes J No Significant Matrix Effect C->J No E Use Stable Isotope-Labeled Internal Standard D->E F Optimize Chromatography E->F G Re-evaluate Matrix Effect F->G H Acceptable Results G->H Yes I Further Method Development (e.g., change ionization mode) G->I No K Investigate Other Issues (e.g., instrument performance, standard stability) J->K

Caption: Troubleshooting workflow for matrix effects in 17-OHPC analysis.

Q5: Which type of internal standard is best for 17-OHPC analysis?

A: A stable isotope-labeled (SIL) internal standard is the gold standard for quantitative LC-MS/MS analysis of 17-OHPC. Deuterated (e.g., 17-OHP-d8) and Carbon-13 labeled (e.g., 17-OHP-13C3) internal standards are commonly used.[10][11][12] Both have been shown to provide good agreement in results and can effectively compensate for matrix effects.[10][11] The key is that the SIL-IS should be structurally identical to the analyte to ensure it behaves similarly during extraction and ionization.

Quantitative Data Summary

The following tables summarize data on the effectiveness of different sample preparation methods in mitigating matrix effects and improving recovery for 17-OHPC analysis.

Table 1: Comparison of Sample Preparation Techniques on Analyte Recovery and Matrix Effect

Sample Preparation MethodAnalyteConcentration (ng/mL)Average Recovery (%)Matrix Effect (%)Reference
Solid-Phase Extraction (SPE)17-OHPC597.1Minimal Ion Suppression[13]
1092.6[13]
5088.7[13]
Solid-Phase Extraction (SPE)17-OHP5Not Reported10.1 (Ion Suppression)[4]
25Not Reported29.6 (Ion Suppression)[4]
50Not Reported21.4 (Ion Suppression)[4]

Note: Matrix effect is often calculated as (1 - [Peak area in matrix / Peak area in neat solution]) * 100%. A positive value indicates ion suppression.

Key Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for 17-OHPC from Human Plasma

This protocol is a general guideline based on commonly used methods.[4][13] Optimization may be required for specific applications.

Materials:

  • Oasis HLB 1 cc (30 mg) SPE cartridges

  • Human plasma sample

  • Internal Standard (e.g., Medroxyprogesterone acetate (B1210297) or a SIL-IS)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Vacuum manifold

Procedure:

  • Condition Cartridge: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water under vacuum.

  • Sample Loading: Dilute 400 µL of plasma with 1 mL of water. Add the internal standard. Load the entire solution onto the conditioned SPE cartridge under vacuum.

  • Washing: Wash the cartridge with 1 mL of 50% methanol in water to remove polar interferences.

  • Elution: Elute 17-OHPC and other steroids with 1 mL of methanol.

  • Dry Down: Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Below is a diagram illustrating the SPE workflow:

cluster_1 Solid-Phase Extraction (SPE) Workflow for 17-OHPC A Condition SPE Cartridge (Methanol then Water) B Load Diluted Plasma Sample (+ Internal Standard) A->B C Wash Cartridge (50% Methanol) B->C D Elute 17-OHPC (Methanol) C->D E Evaporate to Dryness D->E F Reconstitute in Mobile Phase E->F G Inject into LC-MS/MS F->G

References

Technical Support Center: Refinement of Solid-Phase Extraction for 17-OHPC from Serum

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-phase extraction (SPE) of 17-hydroxyprogesterone (17-OHPC) from serum. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to ensure successful and reproducible experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the solid-phase extraction of 17-OHPC from serum samples.

Problem Potential Cause Recommended Solution
Low Recovery of 17-OHPC Incomplete Elution: The elution solvent may not be strong enough to fully desorb 17-OHPC from the SPE sorbent.Increase the volume of the elution solvent or use a stronger solvent. For reversed-phase SPE, this could mean increasing the percentage of organic solvent in the elution mixture. For example, if using methanol (B129727), ensure a sufficient volume is used for complete elution.[1][2]
Sample Overload: Exceeding the binding capacity of the SPE cartridge can lead to loss of analyte during the loading step.Reduce the sample volume or use an SPE cartridge with a higher sorbent mass.
Improper pH: The pH of the sample or loading solvent may not be optimal for the retention of 17-OHPC on the sorbent.Adjust the pH of the sample to ensure 17-OHPC is in a neutral form for better retention on reversed-phase sorbents.
Channeling: Inconsistent flow through the sorbent bed can lead to inefficient interaction between the sample and the sorbent.Ensure the sorbent bed is properly conditioned and equilibrated. Do not let the sorbent dry out between steps. Apply a consistent and slow flow rate during sample loading.
High Variability in Results (Poor Reproducibility) Inconsistent Sample Pre-treatment: Variations in sample dilution or protein precipitation can affect the SPE process.Standardize the sample pre-treatment protocol. Ensure consistent dilution ratios and mixing times.
Variable Flow Rates: Inconsistent flow rates during conditioning, loading, washing, or elution can lead to variable retention and elution.[2]Use a vacuum manifold with a flow control system or a positive pressure manifold to ensure consistent flow rates across all samples.
Sorbent Bed Drying: If the sorbent bed dries out before sample loading or between steps, it can lead to inconsistent interactions.Ensure the sorbent bed remains wetted throughout the conditioning, equilibration, and loading steps.
Presence of Interferences in the Final Eluate Inefficient Washing: The wash solvent may not be strong enough to remove all interferences without eluting the 17-OHPC.Optimize the wash step by testing different solvent compositions. A wash with a slightly stronger organic composition than the loading solvent but weaker than the elution solvent can be effective. For example, a wash with 50% methanol has been used effectively.[1]
Matrix Effects: Co-elution of other matrix components can interfere with the downstream analysis (e.g., LC-MS/MS).[1][3]Use a more selective SPE sorbent or optimize the chromatographic separation to resolve 17-OHPC from interfering compounds. A method using an Oasis HLB cartridge showed minimal ion suppression, indicating a clean extraction.[1]
Clogged SPE Cartridge Particulate Matter in the Sample: Presence of precipitated proteins or other particulates in the serum sample.Centrifuge the serum sample at a higher speed or for a longer duration before loading. Consider using a pre-filter before the SPE cartridge.
High Sample Viscosity: The viscosity of the serum sample can impede flow through the sorbent bed.Dilute the serum sample with an appropriate buffer before loading. A 1:2.5 dilution of plasma with water has been reported.[1]

Frequently Asked Questions (FAQs)

Q1: What type of SPE cartridge is recommended for 17-OHPC extraction from serum?

A1: Reversed-phase SPE cartridges are commonly used for the extraction of steroids like 17-OHPC from biological fluids. Specifically, Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges have been successfully used and are recommended due to their good recovery rates for a wide range of compounds.[1][4][5]

Q2: What are the typical recovery rates for 17-OHPC using solid-phase extraction?

A2: With an optimized protocol, extraction recovery for 17-OHPC from plasma can be quite high. For example, one study reported extraction recoveries ranging from 88.7% to 97.1% for concentrations of 50 ng/mL and 5 ng/mL, respectively.[1][4][6] Another study reported recoveries ranging from 83.1% to 101.5%.[7]

Q3: Is it necessary to use an internal standard for 17-OHPC analysis?

A3: Yes, using an internal standard is highly recommended to correct for variations in extraction efficiency and potential matrix effects, thereby improving the accuracy and precision of the quantification. Medroxyprogesterone acetate (B1210297) (MPA) is a commonly used internal standard for 17-OHPC analysis.[1][4][5]

Q4: Can I automate the solid-phase extraction process for 17-OHPC?

A4: Yes, the SPE process for 17-OHPC can be automated using liquid handling systems. Automation can improve throughput and reproducibility by minimizing operator-dependent variability.[8][9]

Q5: What are the critical steps in the SPE protocol for 17-OHPC?

A5: The most critical steps are:

  • Conditioning and Equilibration: Proper wetting and preparation of the sorbent are crucial for consistent retention.

  • Sample Loading: A slow and consistent flow rate is important to ensure efficient binding of 17-OHPC to the sorbent.

  • Washing: This step is critical for removing interferences without losing the analyte.

  • Elution: Ensuring the use of a sufficient volume of an appropriate solvent is key to achieving high recovery.

Quantitative Data Summary

The following tables summarize quantitative data from a validated method for the determination of 17-OHPC in human plasma using solid-phase extraction.

Table 1: Extraction Recovery of 17-OHPC

Concentration (ng/mL)Mean Recovery (%)
597.1
1092.6
5088.7

Data sourced from a study using Oasis HLB extraction cartridges.[1][4][6]

Table 2: Precision and Accuracy of the Method

Concentration (ng/mL)Relative Standard Deviation (%)
0.516.7
1.012.4
2.513.7
5.01.4
10.05.2
25.03.7
50.05.3

Data represents the relative standard deviation of the analysis of standard samples (n=6).[1][4][6]

Experimental Protocol: Solid-Phase Extraction of 17-OHPC from Serum

This protocol is a representative example based on published and validated methods.[1]

Materials:

  • Oasis® HLB 1 cc (30 mg) extraction cartridges

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Internal Standard (IS) solution (e.g., Medroxyprogesterone acetate, 125 ng/mL in methanol)

  • Vacuum manifold or positive pressure manifold

  • Nitrogen evaporator or centrifugal vacuum concentrator

Procedure:

  • Sample Preparation:

    • Thaw serum samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Pipette 400 µL of serum into a clean tube.

    • Add 1 mL of water and vortex to mix.

  • SPE Cartridge Conditioning:

    • Place the Oasis® HLB cartridges on the manifold.

    • Condition the cartridges by passing 1 mL of methanol under vacuum.

    • Equilibrate the cartridges by passing 1 mL of water under vacuum. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the diluted serum sample onto the conditioned cartridge.

    • Apply a slow and steady vacuum to allow the sample to pass through the sorbent at a rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 50% methanol in water to remove polar interferences.

  • Elution:

    • Elute the 17-OHPC and the internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

    • Reconstitute the residue in 100 µL of methanol.

    • Add 25 µL of the internal standard solution (125 ng/mL).

    • Vortex to mix thoroughly.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial.

    • Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system for analysis.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post_spe Post-Extraction Processing sp1 Thaw and Vortex Serum sp2 Aliquot 400 µL Serum sp1->sp2 sp3 Dilute with 1 mL Water sp2->sp3 spe1 Condition Cartridge (1 mL Methanol) spe2 Equilibrate Cartridge (1 mL Water) spe1->spe2 spe3 Load Sample spe2->spe3 spe4 Wash Cartridge (1 mL 50% Methanol) spe3->spe4 spe5 Elute 17-OHPC (1 mL Methanol) spe4->spe5 ps1 Evaporate to Dryness spe5->ps1 ps2 Reconstitute in 100 µL Methanol ps1->ps2 ps3 Add 25 µL Internal Standard ps2->ps3 ps4 Vortex and Transfer to Vial ps3->ps4 analysis LC-MS/MS Analysis ps4->analysis

Caption: Experimental workflow for the solid-phase extraction of 17-OHPC from serum.

Troubleshooting_Tree start Low 17-OHPC Recovery? c1 Check Elution Step start->c1 Yes c2 Check Loading Step start->c2 Yes c3 Check Wash Step start->c3 Yes c4 Review Sample Prep start->c4 Yes s1 Increase Elution Volume or Solvent Strength c1->s1 Incomplete Elution? s2 Decrease Sample Volume or Use Larger Cartridge c2->s2 Sample Breakthrough? s3 Decrease Wash Solvent Strength c3->s3 Analyte Loss During Wash? s4 Ensure Proper pH and Dilution c4->s4 Suboptimal Sample Conditions? end Re-analyze s1->end s2->end s3->end s4->end

Caption: Troubleshooting decision tree for low recovery of 17-OHPC in SPE.

References

Challenges in developing a validated assay for hydroxyprogesterone caproate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development and validation of assays for hydroxyprogesterone (B1663944) caproate (17-OHPC).

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in developing a validated assay for hydroxyprogesterone caproate?

The primary challenges in developing a robust and validated assay for hydroxyprogesterone caproate (17-OHPC) revolve around achieving adequate sensitivity and specificity, managing matrix effects, and ensuring the stability of the analyte during sample collection, processing, and analysis. Historically, non-specific immunoassay methods lacked the required sensitivity and specificity for pharmacokinetic studies.[1] Modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are preferred for their accuracy and sensitivity, but they are not without their own set of challenges, including ion suppression or enhancement from the biological matrix.[2][3]

Q2: My assay is suffering from low sensitivity. How can I improve the limit of quantification (LLOQ)?

Low sensitivity in a 17-OHPC assay can be addressed by optimizing several aspects of the method:

  • Sample Preparation: A highly efficient extraction method is crucial. Solid-phase extraction (SPE) is commonly used and can significantly improve recovery and reduce matrix effects.[1][4][5] For instance, using an Oasis HLB extraction cartridge has been shown to yield high recovery.[1][4][5]

  • Injection Volume: Increasing the volume of the extracted sample injected into the LC-MS/MS system can increase the signal intensity.[2][5]

  • Mass Spectrometry Parameters: Fine-tuning the mass spectrometer settings, such as capillary voltage, source and desolvation temperatures, and gas flows, can optimize the ionization and fragmentation of 17-OHPC, leading to a better signal-to-noise ratio.[2][6]

  • Chromatography: Optimizing the mobile phase composition and gradient can improve peak shape and reduce co-elution with interfering substances, thereby enhancing sensitivity.

Q3: I am observing significant matrix effects in my bioanalytical method. What are the strategies to minimize them?

Matrix effects, which are the alteration of ionization efficiency due to co-eluting matrix components, are a common issue in LC-MS/MS bioanalysis.[3] Strategies to mitigate these effects include:

  • Effective Sample Cleanup: Robust sample preparation is the first line of defense. Techniques like solid-phase extraction (SPE) are more effective at removing interfering phospholipids (B1166683) and other matrix components compared to simpler methods like protein precipitation.[1][7][8][9] Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, can provide even cleaner extracts.[8]

  • Chromatographic Separation: Optimizing the high-performance liquid chromatography (HPLC) method to separate 17-OHPC from co-eluting matrix components is critical. This can be achieved by adjusting the mobile phase, gradient, or using a column with a different selectivity.[7]

  • Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard is ideal for compensating for matrix effects, but a structurally similar analog, such as medroxyprogesterone (B1676146) acetate (B1210297) (MPA), can also be effective.[1][4][5]

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of detection.

Q4: How can I ensure the stability of hydroxyprogesterone caproate in my samples?

17-OHPC is generally stable under various conditions. Studies have shown it to be stable in powder form and in pharmaceutical formulations when exposed to high temperatures and light.[10][11] However, it can degrade in alkaline solutions.[10][11] For biological samples, it's important to conduct and document stability experiments, including:

  • Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles. No significant change in 17-OHPC content was observed after three freeze-thaw cycles in one study.[5]

  • Room Temperature Stability: Determine how long the analyte is stable in the matrix at room temperature.[5]

  • Long-Term Storage Stability: Evaluate stability in frozen storage over the expected duration of the study.

  • Post-Preparative Stability: Assess the stability of the extracted samples in the autosampler. One study noted an 18% loss of 17-OHPC when extracted samples were kept at 5°C and reinjected after 24 hours.[5]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Splitting Peaks
Possible Cause Troubleshooting Step
Sample Solvent Incompatibility Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase to prevent peak distortion.[12]
Column Contamination Flush the column with a strong solvent as recommended by the manufacturer. If the problem persists, replace the guard column or the analytical column.[12]
Precipitation on the Column Verify that the analyte is fully soluble in both the sample solvent and the mobile phase.[12]
Incorrect Column Installation Check that the tubing and ferrules are correctly seated in the column ports.[12]
Issue 2: Inconsistent or Low Recovery
Possible Cause Troubleshooting Step
Inefficient Extraction Optimize the solid-phase extraction (SPE) protocol. Ensure proper conditioning, loading, washing, and elution steps. Consider trying a different SPE sorbent.
Analyte Instability Re-evaluate the stability of 17-OHPC under the extraction and storage conditions. Ensure samples are processed promptly.
pH of the Sample Adjust the pH of the sample to optimize the retention of 17-OHPC on the SPE sorbent.
Incomplete Elution Increase the volume or the strength of the elution solvent.
Issue 3: High Signal-to-Noise Ratio (Poor Sensitivity)
Possible Cause Troubleshooting Step
Ion Suppression Improve sample cleanup to remove interfering matrix components.[7] Optimize chromatography to separate the analyte from the suppression zone.
Suboptimal MS/MS Transition Re-optimize the precursor and product ion selection and collision energy for 17-OHPC and the internal standard.
Contaminated MS Source Clean the mass spectrometer source components as per the manufacturer's instructions.
Mobile Phase Issues Use high-purity, LC-MS grade solvents and additives. Ensure the mobile phase is properly degassed.[12]

Quantitative Data Summary

Table 1: Linearity and Recovery of 17-OHPC Assays

Method Linearity Range (ng/mL) Extraction Recovery (%) Reference
LC-MS/MS0.5 - 5088.7 - 97.1[1][4][5]
HPLC1250 - 50000Not Reported[13]

Table 2: Precision of a Validated LC-MS/MS Assay for 17-OHPC

Concentration (ng/mL) Intra-Assay Precision (CV%) Inter-Assay Precision (CV%) Reference
0.516.714.2[1][5]
1.012.412.3[1][5]
2.513.713.6[1][5]
5.01.413.0[1][5]
10.05.27.9[1][5]
25.03.710.5[1][5]
50.05.34.6[1][5]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is based on a validated LC-MS/MS method for the determination of 17-OHPC in human plasma.[1][4][5]

  • Sample Pre-treatment: To 400 µL of human plasma, add the internal standard (e.g., Medroxyprogesterone Acetate, MPA).

  • SPE Cartridge Conditioning: Condition an Oasis HLB extraction cartridge with methanol (B129727) followed by water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a solution of water and a small percentage of organic solvent (e.g., 5% methanol) to remove water-soluble impurities.

  • Elution: Elute 17-OHPC and the internal standard from the cartridge using an appropriate organic solvent (e.g., methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This protocol provides a general framework for the chromatographic and mass spectrometric analysis of 17-OHPC.[1][2][4][5][6]

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Analytical Column: A C18 reversed-phase column (e.g., Waters C18 Symmetry, 3.5 µm, 2.1 x 10 mm).[1][4]

  • Mobile Phase: A gradient of acetonitrile (B52724) or methanol and water, both containing a modifier like formic acid or ammonium (B1175870) hydroxide.[1][2][4]

  • Flow Rate: A typical flow rate is around 0.2 - 0.3 mL/min.[1][2][4]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is commonly used.[1]

  • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • SRM Transitions:

    • 17-OHPC: m/z 429.2 → 313.13 and 429.2 → 271.1[1][4]

    • MPA (Internal Standard): m/z 385.1 → 276[1][4]

Visualizations

Assay_Troubleshooting_Workflow cluster_start cluster_investigation Initial Investigation cluster_troubleshooting Targeted Troubleshooting cluster_solution start Assay Performance Issue (e.g., Low Sensitivity, Poor Reproducibility) check_sample_prep Review Sample Preparation - Extraction Efficiency - Analyte Stability start->check_sample_prep check_lc_conditions Examine LC Conditions - Peak Shape - Retention Time Stability start->check_lc_conditions check_ms_performance Verify MS Performance - Signal Intensity - S/N Ratio start->check_ms_performance troubleshoot_sample_prep Optimize Sample Prep - Test different SPE sorbents - Adjust pH check_sample_prep->troubleshoot_sample_prep Problem Identified troubleshoot_lc Refine LC Method - Adjust gradient - Change column check_lc_conditions->troubleshoot_lc Problem Identified troubleshoot_ms Tune MS Parameters - Optimize source conditions - Clean ion source check_ms_performance->troubleshoot_ms Problem Identified solution Validated Assay Performance troubleshoot_sample_prep->solution troubleshoot_lc->solution troubleshoot_ms->solution

Caption: A logical workflow for troubleshooting common issues in hydroxyprogesterone caproate assays.

SPE_Workflow start Start: Plasma Sample pretreatment 1. Add Internal Standard (MPA) start->pretreatment conditioning 2. Condition SPE Cartridge (Methanol, then Water) pretreatment->conditioning loading 3. Load Sample conditioning->loading washing 4. Wash Cartridge (Remove Impurities) loading->washing elution 5. Elute 17-OHPC & MPA (Methanol) washing->elution evaporation 6. Evaporate to Dryness elution->evaporation reconstitution 7. Reconstitute in Mobile Phase evaporation->reconstitution end End: Sample Ready for LC-MS/MS reconstitution->end

References

Technical Support Center: Mitigation of Injection Site Reactions in Long-Term 17-OHPC Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term studies involving 17-hydroxyprogesterone caproate (17-OHPC). The information is designed to help mitigate injection site reactions (ISRs) and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the common injection site reactions observed with 17-OHPC?

A1: Common injection site reactions (ISRs) associated with 17-OHPC are generally mild and localized. These can include pain, swelling, itching (pruritus), bruising, and the formation of a small lump or nodule at the injection site.[1][2] Urticaria (hives) has also been reported.[3]

Q2: What is the reported incidence of injection site reactions with 17-OHPC?

A2: The incidence of ISRs can vary depending on the formulation. Studies have shown a significantly higher rate of adverse drug reactions (ADRs), including ISRs, with compounded formulations of 17-OHPC compared to the commercial formulation.[4][5] In some randomized trials, injection site pain has been reported in up to 35% of participants, with swelling in 17%, and nodules in 4%.[3]

Q3: How does the formulation of 17-OHPC impact the risk of injection site reactions?

A3: The formulation, particularly the vehicle used, plays a crucial role. Commercial formulations of 17-OHPC often use castor oil as the suspending agent, while compounded versions may use cottonseed or sesame oil.[4] Differences in the purity, viscosity, and potential for leachables in these oils can contribute to a higher incidence of ISRs with compounded products.[4][5] Additionally, excipients within the formulation can influence the local inflammatory response.

Q4: Can the injection technique influence the occurrence and severity of ISRs?

A4: Yes, proper injection technique is critical. Factors such as needle gauge and length, injection speed, and injection site location can all impact the likelihood and severity of ISRs.[1] For instance, using a needle that is too short may result in subcutaneous instead of intramuscular deposition of the drug, which can lead to irritation. The Z-track injection technique is often recommended to minimize leakage of the medication into the subcutaneous tissue and reduce irritation.

Q5: Are there any patient-related factors that can increase the risk of ISRs?

A5: While research is ongoing, patient-specific factors such as body mass index (BMI), underlying skin sensitivities, and individual immune responses may influence the susceptibility to and severity of ISRs.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating common issues related to injection site reactions during your 17-OHPC studies.

Observed Issue Potential Cause(s) Recommended Action(s)
High incidence of pain and swelling immediately post-injection. - Injection administered too quickly.- Incorrect needle size (too large a gauge).- Formulation is cold.- Administer the injection slowly, over approximately one minute.[6]- Use a 21- to 23-gauge needle.- Allow the vial to come to room temperature before drawing up the medication.
Development of hard nodules or lumps at the injection site. - Repeated injections at the same site.- Subcutaneous instead of intramuscular administration.- Inflammatory response to the oil-based vehicle.- Rotate injection sites with each administration.- Ensure proper needle length to reach the muscle mass.- Consider the Z-track injection technique to prevent backflow.
Increased frequency of itching, redness, and rash. - Allergic or hypersensitivity reaction to an excipient (e.g., castor oil).- Contamination of the injection site or medication.- Review the full formulation for potential allergens.- Ensure strict aseptic technique during preparation and administration.- If an allergic reaction is suspected, discontinue use and consult a healthcare professional.
Variability in ISR incidence between study arms or batches. - Differences in compounded vs. commercial formulations.- Inconsistencies in injection technique among personnel.- Use a standardized, commercial formulation where possible.- Provide thorough and consistent training on proper injection technique to all personnel.

Data Summary

Table 1: Incidence of Common Injection Site Reactions with 17-OHPC
Reaction TypeReported IncidenceSource(s)
Injection Site Pain35%[3]
Injection Site Swelling17%[3]
Urticaria (Hives)12%[3]
Pruritus (Itching)8%[3]
Injection Site Nodule4%[3]
Table 2: Comparison of Adverse Drug Reactions: Compounded vs. Commercial 17-OHPC Formulations
Formulation TypePercentage of Patients with Adverse Drug ReactionsSource(s)
Compounded 17-OHPC20%[4]
Commercial 17-OHPC0% (in the compared cohort)[4][5]

Experimental Protocols

Protocol 1: Preclinical Assessment of Injection Site Reactions

This protocol outlines a general procedure for evaluating ISRs in an animal model (e.g., rabbit), which is a common preclinical species for dermal and intramuscular irritation studies.

  • Animal Model: New Zealand White rabbits are frequently used.

  • Test Substance and Control:

    • Administer the 17-OHPC test formulation intramuscularly.

    • Use the vehicle (e.g., castor oil) as a negative control in a separate group of animals.

  • Administration:

    • Shave the injection site 24 hours prior to administration.

    • Administer a single intramuscular injection of a defined volume (e.g., 0.5 mL).

  • Macroscopic Evaluation:

    • Observe the injection site at 24, 48, and 72 hours post-injection.

    • Score for erythema (redness) and edema (swelling) using a standardized scoring system (e.g., a modified Draize test scale).

  • Microscopic (Histopathological) Evaluation:

    • At the end of the observation period, euthanize the animals and collect the injection site tissue.

    • Fix the tissue in 10% neutral buffered formalin.

    • Process the tissue for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).

    • A veterinary pathologist should evaluate the slides for signs of inflammation (e.g., inflammatory cell infiltrates), necrosis, hemorrhage, and fibrosis.

Visualizations

ISR_Inflammatory_Pathway cluster_trigger Trigger cluster_cellular_response Cellular Response cluster_mediators Inflammatory Mediators cluster_clinical_signs Clinical Signs (ISR) IM_Injection Intramuscular Injection of 17-OHPC Tissue_Injury Local Tissue Injury & Drug Depot IM_Injection->Tissue_Injury Immune_Cell_Recruitment Recruitment of Immune Cells (Macrophages, Neutrophils) Tissue_Injury->Immune_Cell_Recruitment Cytokine_Release Release of Pro-inflammatory Cytokines (TNF-α, IL-1β) Immune_Cell_Recruitment->Cytokine_Release Vasodilation Vasodilation & Increased Permeability Cytokine_Release->Vasodilation Pain_Swelling Pain, Swelling, Redness, Heat Vasodilation->Pain_Swelling

Caption: Simplified signaling pathway of an injection site reaction.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Rabbit) Test_Articles Prepare 17-OHPC & Vehicle Control Animal_Model->Test_Articles Injection Intramuscular Injection Test_Articles->Injection Macroscopic Macroscopic Observation (24, 48, 72h) Injection->Macroscopic Histopathology Histopathological Analysis Macroscopic->Histopathology Scoring Score ISR Severity Histopathology->Scoring Report Report Findings Scoring->Report

Caption: Experimental workflow for preclinical ISR assessment.

Troubleshooting_Flowchart Start High Incidence of ISRs Observed Check_Formulation Is a Compounded Formulation Being Used? Start->Check_Formulation Switch_Formulation Switch to Commercial Formulation if Possible Check_Formulation->Switch_Formulation Yes Review_Technique Review Injection Technique Check_Formulation->Review_Technique No Switch_Formulation->Review_Technique Retrain Retrain Personnel on Proper Technique (e.g., Z-track, Site Rotation) Review_Technique->Retrain Inconsistent Investigate_Excipients Investigate Formulation Excipients for Irritants Review_Technique->Investigate_Excipients Consistent End Monitor for Improvement Retrain->End Investigate_Excipients->End

Caption: Troubleshooting flowchart for high ISR incidence.

References

Technical Support Center: Hydroxyprogesterone Caproate (HPC) Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydroxyprogesterone (B1663944) caproate (HPC). The focus is on enhancing its solubility for successful in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of hydroxyprogesterone caproate (HPC) in common laboratory solvents?

A1: Hydroxyprogesterone caproate is a crystalline solid that is sparingly soluble in aqueous solutions but soluble in several organic solvents. For aqueous applications, it is recommended to first dissolve HPC in an organic solvent like ethanol (B145695) before diluting with an aqueous buffer.[1]

Q2: What are the recommended starting points for dissolving HPC for cell culture experiments?

A2: A common starting point is to prepare a concentrated stock solution in 100% dimethyl sulfoxide (B87167) (DMSO).[1][2] This stock can then be serially diluted in cell culture media to the final desired concentration. It is crucial to ensure the final DMSO concentration in the culture is non-toxic to the cells, typically below 1%, and ideally at or below 0.1%.[3][4][5]

Q3: Can I prepare a stock solution of HPC in ethanol for my experiments?

A3: Yes, ethanol is a suitable solvent for HPC, with a solubility of approximately 30 mg/mL.[1] Similar to DMSO, when preparing working solutions for cell culture, ensure the final ethanol concentration is not detrimental to your specific cell line.

Q4: My HPC is precipitating out of solution when I add it to my aqueous buffer. What can I do?

A4: Precipitation upon addition to aqueous solutions is a common issue due to the low aqueous solubility of HPC.[1] Here are a few troubleshooting steps:

  • Ensure a low final concentration: HPC is only sparingly soluble in aqueous buffers.[1]

  • Use a co-solvent: First, dissolve the HPC in a water-miscible organic solvent like ethanol or DMSO before diluting it into the aqueous buffer.[1]

  • Consider solubility enhancers: For higher required concentrations, you may need to explore more advanced formulation strategies such as the use of cyclodextrins or other excipients.[6][7]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
HPC powder will not dissolve in the chosen solvent. Solvent saturation.Increase the volume of the solvent. For aqueous solutions, consider using a co-solvent system (e.g., ethanol/PBS).[1]
Precipitation occurs immediately upon dilution in aqueous media. Low aqueous solubility of HPC.Prepare a higher concentration stock in 100% DMSO or ethanol and perform serial dilutions. Ensure rapid mixing upon dilution.
Cloudiness or precipitation is observed after a short period of time. The solution is supersaturated and unstable.It is not recommended to store aqueous solutions of HPC for more than one day.[1] Prepare fresh dilutions for each experiment.
Inconsistent experimental results. Incomplete dissolution or precipitation of HPC.Visually inspect your solutions for any particulate matter before use. Consider filtering the stock solution through a compatible syringe filter (e.g., PTFE for organic solvents).
Cell toxicity is observed in the vehicle control group. The concentration of the organic solvent (e.g., DMSO, ethanol) is too high.Determine the maximum tolerable solvent concentration for your specific cell line. Keep the final solvent concentration constant across all experimental groups, including the vehicle control.[3][4]

Quantitative Data on HPC Solubility

Table 1: Solubility of Hydroxyprogesterone Caproate in Various Solvents

SolventApproximate SolubilityReference
Dimethyl sulfoxide (DMSO)~30 mg/mL[1]
Ethanol~30 mg/mL[1]
Dimethylformamide (DMF)~30 mg/mL[1]
1:3 Ethanol:PBS (pH 7.2)~0.25 mg/mL[1]
WaterInsoluble (<0.1 mg/mL)[2]
ChloroformSlightly soluble[8]
MethanolSlightly soluble[8]

Table 2: Example Formulations for Enhanced Solubility

Formulation ComponentsAchieved ConcentrationReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[9]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[9]

Experimental Protocols

Protocol 1: Preparation of an HPC Stock Solution in DMSO

  • Weigh the desired amount of crystalline HPC powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% sterile-filtered DMSO to achieve the desired stock concentration (e.g., 30 mg/mL).[1]

  • Vortex the solution until the HPC is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[9]

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[9]

Protocol 2: Preparation of an Aqueous Working Solution using a Co-solvent

  • Thaw an aliquot of your HPC stock solution (prepared in DMSO or ethanol).

  • Perform serial dilutions of the stock solution in your desired aqueous buffer or cell culture medium to reach the final experimental concentration.

  • Ensure the final concentration of the organic solvent is below the cytotoxic threshold for your cell line.

  • Use the prepared solution immediately; do not store aqueous dilutions of HPC.[1]

Visualized Workflows and Pathways

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation HPC_powder HPC Powder Dissolve Dissolve (Vortex/Sonicate) HPC_powder->Dissolve Organic_Solvent 100% DMSO or Ethanol Organic_Solvent->Dissolve Stock_Solution Concentrated Stock (e.g., 30 mg/mL) Dissolve->Stock_Solution Dilute Serially Dilute Stock_Solution->Dilute Aqueous_Medium Aqueous Buffer or Cell Culture Medium Aqueous_Medium->Dilute Working_Solution Final Working Solution (e.g., for cell treatment) Dilute->Working_Solution

Caption: Workflow for preparing HPC solutions.

signaling_pathway HPC Hydroxyprogesterone Caproate (HPC) PR Progesterone Receptors (PR-A, PR-B) HPC->PR Nucleus Nucleus PR->Nucleus Gene_Transcription Modulation of Gene Transcription Nucleus->Gene_Transcription Anti_Inflammatory Anti-inflammatory Effects Gene_Transcription->Anti_Inflammatory TNFa Reduced TNF-α & IL-6 Production Anti_Inflammatory->TNFa

Caption: Simplified signaling pathway of HPC.

References

Technical Support Center: Population Pharmacokinetic Modeling of 17-OHPC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on population pharmacokinetic (PopPK) models of 17α-hydroxyprogesterone caproate (17-OHPC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during model development and covariate analysis.

Frequently Asked Questions (FAQs)

Q1: What is a typical structural model for the population pharmacokinetics of 17-OHPC?

A1: A one-compartment model with first-order absorption and elimination is a commonly used and effective starting point for describing the maternal disposition of 17-OHPC in pregnant women.[1] Some studies have also successfully employed a two-compartment model, representing both a maternal and a fetal compartment, also with first-order absorption and elimination from the maternal compartment.[2][3][4] The choice of a simpler first-order absorption model is often due to a lack of dense data in the absorption phase.[4]

Q2: Which covariates have been identified as significantly influencing 17-OHPC pharmacokinetics?

A2: Maternal body weight and Body Mass Index (BMI) are the most consistently reported significant covariates.[1][2][5] These factors typically affect the apparent clearance (CL/F) and the apparent maternal volume of distribution (Vmaternal/F).[2][3][4] Some research has also indicated that race may influence 17-OHPC clearance, with higher clearance observed in African American women compared to Caucasian women.[1]

Q3: How should I handle high inter-individual variability (IIV) in my 17-OHPC PopPK model?

A3: High inter-individual variability is a known characteristic of 17-OHPC pharmacokinetics.[1] The primary approach to address this is to investigate and incorporate relevant covariates into your model. By accounting for factors like body weight or BMI, you can explain a portion of the variability.[2] After including significant covariates, the remaining unexplained variability is captured by the IIV parameter in the model. It's also possible that genetic polymorphisms in metabolizing enzymes, such as CYP3A, could contribute to this variability.[6]

Q4: What are the typical pharmacokinetic parameter values for 17-OHPC in pregnant women?

A4: The pharmacokinetic parameters for 17-OHPC can vary, but published studies provide a general range. For instance, in women with singleton pregnancies, the apparent half-life has been reported to be around 16 days.[2][6] In multifetal gestations, a shorter apparent half-life of 10 days has been observed.[1] The table below summarizes key parameter estimates from a study in singleton pregnancies.

ParameterMean EstimateInter-individual Variability (IIV)Inter-occasion Variability (IOV)
Apparent Clearance (CL/F)1797 L/day~20%~27%
Apparent Maternal Volume of Distribution (Vmaternal/F)32,610 L~38%~32%
Mother to Cord Rate Constant (Kmtc)0.005 day⁻¹--
Data from a study in women with singleton pregnancies.[2]

Troubleshooting Guides

Issue 1: Poor Model Fit or Convergence Issues

Symptom: The NONMEM® or other modeling software fails to converge, or the goodness-of-fit plots show systematic bias.

Possible Cause & Solution:

  • Inadequate Structural Model: The chosen compartmental model may not adequately describe the data.

    • Troubleshooting Step: Start with a simple one-compartment model with first-order absorption and elimination.[1] If fit is poor, consider a two-compartment model, especially if you have data that could inform fetal distribution.[2][3][4]

    • Workflow Diagram:

      G A Start: Initial Dataset B Develop a one-compartment model (first-order absorption and elimination) A->B C Assess Goodness-of-Fit (GOF) plots and convergence B->C D Is fit adequate? C->D H No D->H No I Yes D->I Yes E Consider a two-compartment model (maternal and fetal) F Re-assess GOF plots and convergence E->F G Final Structural Model F->G H->E I->G

      Figure 1. Workflow for selecting a structural model.
  • Highly Correlated Parameters: The model may be over-parameterized.

    • Troubleshooting Step: Check the correlation matrix of the parameter estimates. If high correlation exists (e.g., >0.95), consider simplifying the model or fixing one of the correlated parameters to a literature-derived value.

Issue 2: A Covariate is Not Statistically Significant in the Model

Symptom: A clinically suspected covariate (e.g., maternal weight) does not show a statistically significant reduction in the objective function value (OFV) when added to the model.

Possible Cause & Solution:

  • Incorrect Covariate-Parameter Relationship: The relationship between the covariate and the pharmacokinetic parameter may be non-linear.

    • Troubleshooting Step: Test different relationships, such as linear, power, or exponential models, for the covariate effect. For example, body weight often has a non-linear relationship with clearance.[5]

    • Logical Relationship Diagram:

      G cluster_0 Covariate Analysis Steps A Identify Potential Covariate (e.g., Body Weight) B Select PK Parameter (e.g., CL/F) A->B C Test Linear Relationship CL/F = θ₁ + θ₂ * (WT - median_WT) B->C D Test Power Relationship CL/F = θ₁ * (WT/median_WT)^θ₂ B->D E Test Exponential Relationship CL/F = θ₁ * exp(θ₂ * (WT - median_WT)) B->E F Compare OFV Reduction for Each Model C->F D->F E->F G Select Relationship with Most Significant OFV Drop F->G

      Figure 2. Testing different covariate-parameter relationships.
  • Insufficient Data Range: The range of the covariate values in your dataset may be too narrow to detect a significant effect.

    • Troubleshooting Step: Examine the distribution of the covariate in your study population. If the range is limited, you may lack the power to detect an effect. Acknowledge this as a limitation in your analysis.

Experimental Protocols

Protocol 1: Sample Collection for 17-OHPC PopPK Analysis

This protocol is based on methodologies described in clinical studies of 17-OHPC.[3][4]

  • Patient Population: Pregnant women with singleton gestations receiving weekly intramuscular injections of 250 mg 17-OHPC in 1 ml castor oil.[2][3]

  • Dosing Regimen: Administer 250 mg of 17-OHPC intramuscularly once a week, starting from 16-20 weeks of gestation up to 35 weeks or delivery.[3]

  • Blood Sampling:

    • Collect sparse samples during routine prenatal visits (e.g., between 24-28 weeks and 32-35 weeks).[3]

    • If possible, collect samples over a 28-day period following the final injection to characterize the elimination phase.[2]

    • At delivery, collect both maternal and umbilical cord blood samples to assess fetal exposure.[3]

  • Sample Handling:

    • Collect blood in 10 mL EDTA tubes.[6]

    • Centrifuge the samples at 3500g for 10 minutes within one hour of collection.[6]

    • Aliquot the resulting plasma into polypropylene (B1209903) tubes and store at -70°C until analysis.[6]

  • Bioanalysis:

    • Quantify 17-OHPC concentrations using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.[6] The lower limit of quantification is typically around 1 ng/mL.[6]

Protocol 2: Covariate Analysis in a PopPK Model

This protocol outlines a standard forward inclusion-backward elimination approach for covariate modeling.

  • Base Model Development: Develop a stable PopPK model without any covariates. This will serve as your reference.

  • Forward Inclusion:

    • Individually add each potential covariate (e.g., maternal weight, BMI, race, gestational age) to the base model.

    • A covariate is considered for inclusion if its addition results in a statistically significant decrease in the objective function value (OFV). A common threshold is a decrease of 3.84 (p < 0.05 for 1 degree of freedom).

  • Full Model Development: Create a full model by including all covariates that were significant in the forward inclusion step.

  • Backward Elimination:

    • Remove each covariate one at a time from the full model.

    • A covariate is retained in the final model if its removal causes a significant increase in the OFV. A common threshold is an increase of 6.63 (p < 0.01 for 1 degree of freedom).

  • Final Model Validation: Evaluate the final model using techniques such as bootstrap analysis and visual predictive checks (VPCs) to ensure its robustness and predictive performance.[2]

References

Validation & Comparative

Comparative Efficacy of Hydroxyprogesterone Caproate and Vaginal Progesterone for the Prevention of Preterm Birth

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the efficacy and mechanisms of 17α-hydroxyprogesterone caproate (17-OHPC) and vaginal progesterone (B1679170) for the prevention of spontaneous preterm birth (SPTB). The information is compiled from meta-analyses of randomized controlled trials (RCTs) and clinical guidelines to support research and development in this critical area of obstetrics.

Comparative Efficacy Data

The relative efficacy of intramuscular 17-OHPC and vaginal progesterone has been evaluated in various patient populations, primarily women with a history of a prior spontaneous preterm birth or those with a sonographically identified short cervix.

Efficacy in Singleton Gestations with Prior Spontaneous Preterm Birth

Multiple systematic reviews and meta-analyses have directly compared the two progestogens in women with a history of SPTB. Vaginal progesterone has generally been shown to be more effective in reducing the risk of preterm birth at key gestational age thresholds.[1][2][3]

Table 1: Comparative Efficacy in Preventing Recurrent Preterm Birth

Outcome Vaginal Progesterone Rate 17-OHPC Rate Relative Risk (RR) 95% Confidence Interval (CI) Citation(s)
Preterm Birth <37 weeks 36.0% 46.6% 0.76 0.69 - 0.85 [3]
Preterm Birth <34 weeks 14.7% 19.9% 0.74 0.57 - 0.96 [3]
Preterm Birth <32 weeks 7.9% 13.6% 0.58 0.39 - 0.86 [3]

| Preterm Birth <28 weeks | No Significant Difference | No Significant Difference | - | - |[1][3] |

Data synthesized from a meta-analysis of seven RCTs including 1,910 patients.[3]

Efficacy in Singleton Gestations with a Short Cervix

For women with a short cervical length (typically ≤25 mm) identified on mid-trimester ultrasound, vaginal progesterone is the recommended treatment.[4][5] Evidence suggests that vaginal progesterone is effective in this population, regardless of prior preterm birth history, while 17-OHPC has not shown a consistent benefit.[5][6][7] One RCT found no significant difference between the two agents in preventing preterm labor for this indication, though rates were high in both groups.[8]

Table 2: Neonatal and Maternal Outcomes

Outcome Vaginal Progesterone 17-OHPC Relative Risk (RR) 95% Confidence Interval (CI) Citation(s)
NICU Admission 18.7% 23.5% 0.63 0.47 - 0.83 [1]
Perinatal Mortality 2.2% 4.4% 0.51 0.25 - 1.01 [3]

| Adverse Drug Reactions | 15.6% | 22.2% | 0.71 | 0.54 - 0.92 |[3] |

Data synthesized from meta-analyses of RCTs.[1][3]

Clinical Guidance Update: In April 2023, the U.S. Food and Drug Administration (FDA) withdrew its approval for Makena (17-OHPC) and its generics, citing that the available evidence failed to verify clinical benefit.[9] Consequently, the American College of Obstetricians and Gynecologists (ACOG) updated its guidance, no longer recommending 17-OHPC for preventing recurrent preterm birth.[9][10] ACOG recommends vaginal progesterone for women with a singleton pregnancy and a short cervix (≤25 mm).[4][11] For women with a prior SPTB but a normal cervical length, recent evidence has not shown a benefit for routine vaginal progesterone supplementation.[9][12]

Experimental Protocols

The methodologies outlined below are synthesized from protocols of key randomized controlled trials comparing the two agents.

Patient Selection and Randomization
  • Inclusion Criteria: Asymptomatic women with a singleton gestation and a history of a prior spontaneous preterm birth between 20 and 37 weeks, or those with a sonographically measured cervical length of <25 mm in the mid-trimester.[1][8][13]

  • Exclusion Criteria: Multiple gestations, known fetal anomalies, and contraindications to progestogen therapy.[14]

  • Randomization: Patients meeting the criteria are randomly assigned to either the 17-OHPC group or the vaginal progesterone group.

Intervention and Dosing Regimens
  • 17-OHPC Group: Weekly intramuscular injections of 250 mg of 17α-hydroxyprogesterone caproate.[1][8][15]

  • Vaginal Progesterone Group: Daily self-administration of vaginal progesterone. Dosing in trials has varied, including 90 mg gel, 100 mg suppositories, 200 mg suppositories, or 400 mg suppositories.[1][8][13]

  • Treatment Duration: Treatment typically begins between 16 and 24 weeks of gestation and continues until 36 weeks or delivery.[1][11]

Outcome Measures
  • Primary Outcome: The primary endpoint in most trials is the incidence of spontaneous preterm birth at <34 or <37 weeks of gestation.[1][3]

  • Secondary Outcomes: These often include preterm birth at other gestational age thresholds (<32, <28 weeks), neonatal outcomes (e.g., respiratory distress syndrome, admission to neonatal intensive care unit, perinatal mortality), and maternal adverse drug reactions.[1][3]

Visualizations: Pathways and Workflows

Progesterone Signaling Pathway in Uterine Quiescence

Progesterone is critical for maintaining pregnancy by promoting uterine quiescence.[16] It acts through genomic and non-genomic pathways to suppress contractions and inflammation.[17] The primary genomic mechanism involves binding to nuclear progesterone receptors (nPRs), which in turn modulate the expression of genes associated with uterine contractility and inflammation.[16][17]

ProgesteroneSignaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P Progesterone nPR Nuclear Progesterone Receptor (nPR) P->nPR Binds P_nPR Active P-nPR Complex nPR->P_nPR Activation PRE Progesterone Response Element (DNA) P_nPR->PRE Translocates to Nucleus & Binds to DNA CAP Contraction-Associated Protein (CAP) Genes (e.g., Oxytocin Receptor, Connexin-43) PRE->CAP Inhibits Transcription Inflammatory Pro-inflammatory Genes (e.g., Prostaglandin Synthase) PRE->Inflammatory Inhibits Transcription UterineQuiescence Maintenance of Uterine Quiescence CAP->UterineQuiescence Inflammatory->UterineQuiescence

Caption: Progesterone's genomic pathway to maintain uterine quiescence.

Experimental Workflow for a Comparative RCT

The diagram below illustrates a typical workflow for a randomized controlled trial designed to compare the efficacy of 17-OHPC and vaginal progesterone.

RCT_Workflow cluster_GroupA Group A: 17-OHPC cluster_GroupB Group B: Vaginal Progesterone Start Patient Screening (e.g., Singleton pregnancy, history of SPTB or short cervix) Eligibility Assess Eligibility Criteria Start->Eligibility Consent Informed Consent Eligibility->Consent Eligible NotEligible Not Eligible Eligibility->NotEligible Not Eligible Randomization Randomization Consent->Randomization A_Admin Administer 250mg IM 17-OHPC (Weekly) Randomization->A_Admin Arm 1 B_Admin Administer Vaginal Progesterone (Daily) Randomization->B_Admin Arm 2 A_FollowUp Follow-up until 36 weeks GA (Assess adherence, side effects) A_Admin->A_FollowUp Analysis Data Collection at Delivery (Primary & Secondary Outcomes) A_FollowUp->Analysis B_FollowUp Follow-up until 36 weeks GA (Assess adherence, side effects) B_Admin->B_FollowUp B_FollowUp->Analysis Results Statistical Analysis (Compare outcomes between groups) Analysis->Results End Conclusion on Comparative Efficacy Results->End

Caption: Workflow of a randomized trial comparing 17-OHPC and progesterone.

Conclusion

Based on current meta-analytic data, vaginal progesterone demonstrates superior or comparable efficacy to 17-OHPC in preventing preterm birth in high-risk singleton pregnancies, particularly those with a prior SPTB.[2] It is also associated with a more favorable profile regarding neonatal outcomes and maternal side effects.[1][3] For women with a sonographically short cervix, vaginal progesterone is the evidence-based intervention of choice.[5] The recent withdrawal of FDA approval for 17-OHPC for the prevention of recurrent preterm birth further solidifies the clinical shift towards vaginal progesterone in appropriate high-risk populations.[9] Future research should continue to refine optimal dosing strategies and identify patient populations that may benefit most from progestogen supplementation.

References

A Comparative Guide to 17-OHPC and Other Tocolytics in the Management of Preterm Birth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 17-alpha hydroxyprogesterone (B1663944) caproate (17-OHPC) and other commonly used tocolytic agents for the management of preterm birth. It is crucial to note a fundamental difference in their clinical application: 17-OHPC is primarily utilized for the prevention of recurrent preterm birth in asymptomatic women with a history of spontaneous preterm delivery, whereas other tocolytics are employed for the acute treatment of active preterm labor. Due to these distinct indications and patient populations, direct head-to-head clinical trials are unavailable. This guide, therefore, presents a comparative overview based on available evidence for their respective uses.

Section 1: 17-Alpha Hydroxyprogesterone Caproate (17-OHPC) for Prevention of Recurrent Preterm Birth

17-OHPC is a synthetic progestin thought to play a role in maintaining uterine quiescence and modulating the inflammatory response. Its primary indication is to reduce the risk of recurrent preterm birth in women with a singleton pregnancy and a prior history of spontaneous preterm birth.

Quantitative Data Summary: 17-OHPC vs. Placebo

The efficacy of 17-OHPC in preventing recurrent preterm birth has been a subject of debate, with conflicting results from major clinical trials. Below is a summary of findings from key studies.

OutcomeMeis et al. (2003)[1]PROLONG Trial (2021)[2]Meta-Analysis (Alfirevic et al., 2021)[2]
Primary Indication Prevention of recurrent preterm birthPrevention of recurrent preterm birthPrevention of recurrent preterm birth
Patient Population Singleton pregnancy with history of spontaneous preterm birthSingleton pregnancy with history of spontaneous preterm birthSingleton pregnancy with history of spontaneous preterm birth
Intervention 250 mg 17-OHPC IM weekly250 mg 17-OHPC IM weekly250 mg 17-OHPC IM weekly
Comparator Placebo (inert oil) IM weeklyPlacebo IM weeklyPlacebo
Preterm Birth <37 weeks 36.3% (17-OHPC) vs. 54.9% (Placebo)No significant differenceNo significant reduction
Preterm Birth <35 weeks 20.6% (17-OHPC) vs. 30.7% (Placebo)No significant differenceNo significant reduction
Preterm Birth <32 weeks 11.4% (17-OHPC) vs. 19.6% (Placebo)No significant differenceNo significant reduction
Neonatal Outcomes Reduced rates of necrotizing enterocolitis, intraventricular hemorrhage, and need for supplemental oxygenNo significant improvementNo significant differences in neonatal morbidity
Experimental Protocol: Meis et al. (2003)

The landmark trial by Meis et al. established the initial indication for 17-OHPC.

  • Study Design: A double-blind, placebo-controlled, randomized clinical trial.[1]

  • Inclusion Criteria: Pregnant women with a documented history of spontaneous preterm delivery.[1]

  • Exclusion Criteria: Multiple gestations, known fetal anomalies, and other specific medical conditions.

  • Intervention: Participants were randomly assigned (2:1 ratio) to receive weekly intramuscular injections of 250 mg of 17-OHPC or an inert oil placebo.[1]

  • Treatment Duration: Injections were administered from 16-20 weeks of gestation until 36 weeks of gestation or delivery.[1]

  • Primary Outcome: The primary outcome measure was preterm delivery before 37 weeks of gestation.[1]

  • Secondary Outcomes: Included preterm delivery before 35 and 32 weeks, and various neonatal outcomes.[1]

Signaling Pathway of 17-OHPC

The precise mechanism of action of 17-OHPC in preventing preterm birth is not fully elucidated but is thought to involve both genomic and non-genomic pathways to promote uterine quiescence and modulate inflammation.

17-OHPC Signaling Pathway 17-OHPC 17-OHPC PR Progesterone Receptor (PR-A / PR-B) 17-OHPC->PR Coactivators Co-activators PR->Coactivators binds Corepressors Co-repressors PR->Corepressors displaces NFkB NF-κB Pathway PR->NFkB inhibits PRE Progesterone Response Element Coactivators->PRE Gene_Transcription Gene Transcription PRE->Gene_Transcription Uterine_Quiescence Uterine Quiescence Gene_Transcription->Uterine_Quiescence Inflammation_Mod Inflammation Modulation NFkB->Inflammation_Mod modulates Tocolytic_Trial_Workflow Start Patient with Preterm Labor (24-34 weeks gestation) Inclusion_Criteria Inclusion/Exclusion Criteria Met? Start->Inclusion_Criteria Randomization Randomization Inclusion_Criteria->Randomization Yes Nifedipine_Arm Nifedipine Administration Randomization->Nifedipine_Arm Atosiban_Arm Atosiban Administration Randomization->Atosiban_Arm Outcome_48h Assess Delivery Status at 48h Nifedipine_Arm->Outcome_48h Atosiban_Arm->Outcome_48h Outcome_7d Assess Delivery Status at 7d Outcome_48h->Outcome_7d Final_Outcomes Record Gestational Age at Delivery & Neonatal Morbidity Outcome_7d->Final_Outcomes Tocolytic_Signaling_Pathways cluster_nifedipine Calcium Channel Blockers (Nifedipine) cluster_indomethacin NSAIDs (Indomethacin) cluster_atosiban Oxytocin Antagonists (Atosiban) cluster_terbutaline Beta-adrenergic Agonists (Terbutaline) cluster_mgso4 Magnesium Sulfate Nifedipine Nifedipine L_type_Ca_Channel L-type Ca²⁺ Channel Nifedipine->L_type_Ca_Channel blocks Ca_Influx Ca²⁺ Influx ↓ L_type_Ca_Channel->Ca_Influx Myometrial_Contraction Myometrial Contraction ↓ Ca_Influx->Myometrial_Contraction Indomethacin Indomethacin COX_Enzyme COX Enzyme Indomethacin->COX_Enzyme inhibits Prostaglandins Prostaglandins ↓ COX_Enzyme->Prostaglandins Prostaglandins->Myometrial_Contraction Atosiban Atosiban Oxytocin_Receptor Oxytocin Receptor Atosiban->Oxytocin_Receptor blocks Gq_PLC Gq/PLC Pathway ↓ Oxytocin_Receptor->Gq_PLC Gq_PLC->Myometrial_Contraction Terbutaline Terbutaline Beta2_Receptor β2-Adrenergic Receptor Terbutaline->Beta2_Receptor activates cAMP cAMP ↑ Beta2_Receptor->cAMP cAMP->Myometrial_Contraction MgSO4 Magnesium Sulfate Ca_Competition Competes with Ca²⁺ at cell membrane MgSO4->Ca_Competition Ca_Influx_Mg Ca²⁺ Influx ↓ Ca_Competition->Ca_Influx_Mg Ca_Influx_Mg->Myometrial_Contraction

References

A Comparative Guide to Validated HPLC Methods for the Quantification of Hydroxyprogesterone Caproate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of various validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of hydroxyprogesterone (B1663944) caproate. The methods presented here are suitable for researchers, scientists, and professionals involved in drug development and quality control. We will explore different approaches, including HPLC with UV detection and tandem mass spectrometry, highlighting their respective experimental parameters and performance characteristics.

Comparison of Validated HPLC Methods

The following table summarizes the key parameters of four distinct validated HPLC methods for the quantification of hydroxyprogesterone caproate. These methods vary in their detection techniques, chromatographic conditions, and sample matrices, offering a range of options depending on the specific analytical requirements.

ParameterMethod 1: RP-HPLC-UVMethod 2: HPLC-MS/MSMethod 3: HPLC-MS/MS (Simultaneous)Method 4: RP-HPLC-DAD (Stability-Indicating)
Detection UVTandem Mass Spectrometry (SRM/MRM)Tandem Mass Spectrometry (MRM)Diode Array Detector (DAD)
Wavelength 242 nm[1][2]N/AN/A240 nm[3]
Column Waters Symmetry C18 (5 µm, 250 x 4.6 mm)[1][2]Waters C18 Symmetry (3.5 µm, 2.1 x 10 mm)[4][5]Waters C18 Symmetry (3.5 µm, 2.1 x 50 mm)[6]Sunfire C18 (5µm, 150 x 4.6 mm)[3]
Mobile Phase Isocratic: Methanol (B129727)/Water (90:10, v/v)[1]Gradient: Acetonitrile (B52724) (A) and 5% Acetonitrile in Water (B), both with 0.1% Formic Acid[4][5]Gradient: 5% Methanol in Water (A) and Methanol (B), both with 0.01% Ammonium (B1175870) Hydroxide[6]Gradient: Water, Acetonitrile, and Methanol in varying ratios[3]
Flow Rate 0.9 mL/min[1]0.2 mL/min[4][5]0.3 mL/min[6]1.0 mL/min[3]
Retention Time 7.0 min[1]8.1 min[4][5]4.5 min[6]10 min[3]
Linearity Range 1.25 - 50 µg/mL[1]0.5 - 50 ng/mL[4][5]1 - 200 ng/mL[6]0.25 - 150 µg/mL[3]
Accuracy ≥ 92%[1]Within 15% of actual concentration[4][5]Bias of less than 10%[6]Not explicitly stated
Precision (%RSD/CV) ≤ 10%[1]Intra-assay: 1.4% - 16.7%; Inter-assay: 4.6% - 14.2%[4]< 15% (Intra- and Inter-day)[6]Not explicitly stated
LOD 5 ng[1]Not explicitly stated (LLOQ is 0.5 ng/mL)Not explicitly stated (LLOQ is 1 ng/mL)0.075 µg/mL[3]
LOQ 62.5 ng[1]0.5 ng/mL[4][5]1 ng/mL[6]0.25 µg/mL[3]
Sample Preparation Direct injection of diluted sampleSolid Phase Extraction (SPE)[4][5][6]Solid Phase Extraction (SPE)[6]Dilution of injectable formulation[3]

Experimental Protocols

Method 1: RP-HPLC-UV This method is a straightforward approach for the quantification of hydroxyprogesterone caproate in pharmaceutical formulations.[1]

  • Sample Preparation: Samples are diluted with the mobile phase to a suitable concentration.

  • Chromatographic Conditions: A Waters Symmetry C18 column is used with an isocratic mobile phase of methanol and water (90:10, v/v) at a flow rate of 0.9 mL/min. Detection is performed at 242 nm.[1]

Method 2: HPLC-MS/MS This method offers high sensitivity and selectivity for the determination of hydroxyprogesterone caproate in human plasma.[4][5]

  • Sample Preparation: Plasma samples undergo solid-phase extraction (SPE) using an Oasis HLB extraction cartridge. Medroxyprogesterone (B1676146) acetate (B1210297) is used as an internal standard.[4][5]

  • Chromatographic Conditions: A Waters C18 Symmetry analytical column is used with a gradient elution of acetonitrile and 5% acetonitrile in water (both containing 0.1% formic acid) at a flow rate of 0.2 mL/min.[4][5]

  • Mass Spectrometry: Detection is performed using a mass spectrometer in selected reaction monitoring (SRM) mode with an electrospray ionization (ESI) source.[4][5]

Method 3: HPLC-MS/MS (Simultaneous) This method allows for the simultaneous quantification of hydroxyprogesterone caproate, its active metabolite 17α-hydroxyprogesterone, and progesterone (B1679170) in human plasma.[6]

  • Sample Preparation: Similar to Method 2, plasma samples are prepared using solid-phase extraction (SPE) with medroxyprogesterone acetate as the internal standard.[6]

  • Chromatographic Conditions: A Waters C18 Symmetry analytical column is employed with a gradient mobile phase consisting of 5% methanol in water and methanol (both containing 0.01% ammonium hydroxide) at a flow rate of 0.3 mL/min.[6]

  • Mass Spectrometry: A triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with a positive electrospray ionization (ESI) source is used for detection.[6]

Method 4: RP-HPLC-DAD (Stability-Indicating) This stability-indicating assay method is designed for the quantification of hydroxyprogesterone caproate in injectable formulations, particularly those with an oil base.[3]

  • Sample Preparation: The injectable formulation is diluted to the desired concentration.

  • Chromatographic Conditions: A Sunfire C18 column is used with a gradient mobile phase composed of water, acetonitrile, and methanol at a flow rate of 1.0 mL/min.[3] The column oven temperature is maintained at 30°C.[3] Detection is carried out at 240 nm.[3]

Experimental Workflow and Validation

The validation of an HPLC method is a critical process to ensure its reliability and accuracy for its intended purpose. A general workflow for HPLC method validation is depicted below.

HPLC_Validation_Workflow A Method Development B Method Optimization A->B C Method Validation B->C D Specificity / Selectivity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H Limit of Detection (LOD) C->H I Limit of Quantification (LOQ) C->I J Robustness C->J K System Suitability D->K E->K F->K G->K H->K I->K J->K L Routine Analysis K->L

Caption: General workflow for HPLC method validation.

References

A Head-to-Head Battle: Cross-Validation of Immunoassays and Mass Spectrometry for 17-OHPC Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison for researchers, scientists, and drug development professionals in the precise measurement of 17-hydroxyprogesterone caproate (17-OHPC). This guide delves into the performance of immunoassays versus the gold standard, mass spectrometry, supported by experimental data and detailed protocols.

The accurate quantification of the synthetic progestin 17-hydroxyprogesterone caproate (17-OHPC) is critical in both clinical and research settings, particularly in the context of preventing preterm birth. While immunoassays have traditionally been a common method for hormone quantification due to their ease of use, concerns regarding their specificity and accuracy have led to the increased adoption of mass spectrometry-based methods. This guide provides a detailed comparison of these two analytical platforms for 17-OHPC measurement, offering insights into their respective strengths and limitations.

Performance Face-Off: Immunoassay vs. Mass Spectrometry

The choice of analytical method can significantly impact the reliability of 17-OHPC quantification. While immunoassays offer a high-throughput and cost-effective solution, mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides superior specificity and accuracy. The following tables summarize the key performance characteristics of each method based on published data.

Table 1: Performance Characteristics of Immunoassays for Steroid Analysis

Performance MetricTypical PerformanceKey Considerations
Principle Competitive binding between unlabeled antigen (sample) and a labeled antigen for a limited number of antibodies.Susceptible to cross-reactivity from structurally similar steroids.[1][2]
Specificity Moderate to low, dependent on antibody quality.Significant cross-reactivity with other endogenous steroids can lead to falsely elevated results.[1][3]
Sensitivity Typically in the low ng/mL range.Generally sufficient for therapeutic drug monitoring, but may be limiting for certain research applications.
Precision (CV%) Intra-assay CV: <10%; Inter-assay CV: <15%.[4]Good precision for routine use.
Accuracy Can be compromised by matrix effects and cross-reactivity.[5]Results may not always correlate well with more specific methods like LC-MS/MS.[5]
Linearity Defined by the standard curve, typically over a 2-3 log concentration range.
Throughput High, suitable for large sample batches.
Cost Relatively low cost per sample.

Table 2: Performance Characteristics of LC-MS/MS for 17-OHPC Analysis

Performance MetricTypical PerformanceKey Considerations
Principle Separation by liquid chromatography followed by mass-to-charge ratio detection of parent and fragment ions.Considered the gold standard for specificity.
Specificity High, due to chromatographic separation and specific mass transitions.[1][2]Minimal interference from other steroids.
Sensitivity (LLOQ) Low ng/mL to pg/mL range (e.g., 0.5 - 1 ng/mL).[1]High sensitivity allows for accurate measurement of low concentrations.
Precision (CV%) Intra- and Inter-assay CV: <15%.[1]Excellent reproducibility.
Accuracy (% Recovery) Typically 85-115%.[1]High accuracy due to the use of internal standards.
Linearity (R²) Excellent, typically >0.99 over a wide dynamic range (e.g., 1-200 ng/mL).[1]Wide linear range suitable for various applications.
Throughput Moderate, dependent on sample preparation and chromatography run time.
Cost Higher initial instrument cost and cost per sample compared to immunoassays.

In the Lab: A Look at Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative protocols for both immunoassay and LC-MS/MS analysis of 17-OHPC.

Immunoassay Protocol: Competitive ELISA for 17-OHP

This protocol is based on a typical competitive enzyme-linked immunosorbent assay (ELISA) for 17-hydroxyprogesterone (17-OHP), which shares a similar structure to 17-OHPC and for which commercial kits are readily available.

Materials:

  • 17-OHP ELISA Kit (containing pre-coated microplate, standards, enzyme conjugate, wash buffer, substrate, and stop solution)

  • Precision pipettes and tips

  • Microplate reader capable of measuring absorbance at 450 nm

  • Plate shaker

Procedure:

  • Preparation: Bring all reagents and samples to room temperature. Prepare wash buffer and standards as per the kit instructions.

  • Sample Addition: Pipette 50 µL of standards, controls, and samples into the appropriate wells of the microtiter plate.[6]

  • Competitive Reaction: Add 150 µL of the 17-OHP-HRP conjugate to each well.[6]

  • Incubation: Incubate the plate on a shaker for 1 hour at room temperature.[7]

  • Washing: Aspirate the contents of the wells and wash each well three times with 300 µL of diluted wash buffer.[7]

  • Substrate Addition: Add 150 µL of TMB substrate to each well.[7]

  • Development: Incubate the plate for 10-15 minutes at room temperature in the dark.[7]

  • Stopping the Reaction: Add 50 µL of stop solution to each well.[7]

  • Measurement: Read the absorbance of each well at 450 nm within 20 minutes.[7]

  • Calculation: Calculate the concentration of 17-OHP in the samples by plotting a standard curve of absorbance versus the concentration of the standards. The concentration of the antigen is inversely proportional to the intensity of the color.[6]

LC-MS/MS Protocol for 17-OHPC Quantification

This protocol outlines a typical liquid chromatography-tandem mass spectrometry method for the quantification of 17-OHPC in plasma.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 analytical column

  • Mobile phases (e.g., methanol (B129727) and water with additives like formic acid or ammonium (B1175870) hydroxide)[8]

  • 17-OHPC analytical standard and a suitable internal standard (e.g., medroxyprogesterone (B1676146) acetate, MPA)[8]

  • Solid-phase extraction (SPE) cartridges

  • Plasma samples

Procedure:

  • Sample Preparation (Solid-Phase Extraction):

    • Spike 0.4 mL of plasma with the internal standard (MPA).[8]

    • Load the sample onto a pre-conditioned SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the 17-OHPC and internal standard from the cartridge.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Separation:

    • Inject the reconstituted sample onto the C18 column.

    • Separate 17-OHPC and the internal standard using a gradient elution with a mobile phase consisting of methanol and water.[8]

    • Typical retention times are around 4.5 minutes for 17-OHPC and 2.2 minutes for MPA.[8]

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[8]

    • Monitor the specific multiple reaction monitoring (MRM) transitions for 17-OHPC (e.g., m/z 429.10 → 313.10) and the internal standard (e.g., MPA: m/z 387.15 → 327.25).[8]

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio of 17-OHPC to the internal standard against the concentration of the standards.

    • Determine the concentration of 17-OHPC in the samples from the calibration curve.

Visualizing the Methodologies and Underlying Biology

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflows and the biological context of 17-OHPC.

experimental_workflow cluster_immunoassay Immunoassay Workflow cluster_ms Mass Spectrometry Workflow ia1 Sample/Standard Addition ia2 Add Enzyme Conjugate ia1->ia2 ia3 Incubation (Competitive Binding) ia2->ia3 ia4 Washing ia3->ia4 ia5 Add Substrate ia4->ia5 ia6 Color Development ia5->ia6 ia7 Stop Reaction & Read Absorbance ia6->ia7 ms1 Sample Preparation (SPE) ms2 LC Separation ms1->ms2 ms3 Ionization (ESI) ms2->ms3 ms4 Mass Analysis (MS1) ms3->ms4 ms5 Fragmentation (CID) ms4->ms5 ms6 Mass Analysis (MS2) ms5->ms6 ms7 Detection & Quantification ms6->ms7

A comparison of the experimental workflows for immunoassays and mass spectrometry.

signaling_pathway 17-OHPC 17-OHPC PR Progesterone (B1679170) Receptor 17-OHPC->PR ImmuneCell Immune Cell (e.g., Macrophage) PR->ImmuneCell Modulates IL10 ↑ Interleukin-10 (IL-10) Production ImmuneCell->IL10 Enhances LPS LPS (Inflammatory Stimulus) LPS->ImmuneCell Stimulates AntiInflammatory Anti-inflammatory Effects IL10->AntiInflammatory

Proposed immunomodulatory mechanism of 17-OHPC action.

logical_comparison cluster_IA Immunoassay cluster_MS Mass Spectrometry cluster_Shared IA_Spec Lower Specificity (Cross-reactivity) Quant Quantification of 17-OHPC IA_Spec->Quant IA_Cost Lower Cost IA_Cost->Quant IA_TP High Throughput IA_TP->Quant MS_Spec Higher Specificity (Gold Standard) MS_Spec->Quant MS_Cost Higher Cost MS_Cost->Quant MS_TP Lower Throughput MS_TP->Quant

Key distinguishing features of immunoassays versus mass spectrometry for 17-OHPC analysis.

Conclusion: Selecting the Right Tool for the Job

The cross-validation of immunoassays with mass spectrometry for 17-OHPC quantification reveals critical differences between the two methodologies. While immunoassays provide a convenient and high-throughput option for routine analysis, their inherent limitations in specificity due to cross-reactivity with other steroids can lead to inaccurate results. For research, drug development, and clinical applications demanding the highest level of accuracy and specificity, LC-MS/MS remains the undisputed gold standard. The choice of method should therefore be guided by the specific requirements of the study, balancing the need for accuracy, throughput, and cost. For definitive quantification and to avoid the pitfalls of immunoassay cross-reactivity, confirmation with a mass spectrometry-based method is strongly recommended.

References

A Comparative Analysis of Oral Dydrogesterone and Intramuscular 17-OHPC for the Prevention of Preterm Birth

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the efficacy, safety, and mechanisms of action of two progestogens used in the management of preterm birth.

The prevention of preterm birth remains a significant challenge in modern obstetrics. Progestogens, a class of steroid hormones, have emerged as a key therapeutic option for women at high risk. This guide provides a detailed comparison of two commonly utilized progestogens: oral dydrogesterone (B1671002) and intramuscular 17-hydroxyprogesterone caproate (17-OHPC). Through an objective analysis of experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to inform future research and therapeutic strategies.

Efficacy in Preventing Preterm Birth: A Quantitative Comparison

Clinical trials have sought to elucidate the comparative efficacy of oral dydrogesterone and intramuscular 17-OHPC in preventing preterm birth. A key randomized clinical trial by Alizadeh et al. (2022) provides valuable comparative data. The study enrolled 150 women with singleton pregnancies between 28 and 34 weeks of gestation who had received tocolytic treatment for preterm labor. Participants were randomized to receive either 30 mg of oral dydrogesterone daily, 250 mg of intramuscular 17-OHPC weekly, or no intervention.[1][2][3][4]

Table 1: Comparison of Efficacy Outcomes [1][3]

Outcome MeasureOral Dydrogesterone (30 mg/day)Intramuscular 17-OHPC (250 mg/week)Control (No Intervention)P-value
Latency Period (days) 29.44 ± 15.641.06 ± 17.2922.20 ± 4.51< 0.001
Gestational Age at Delivery (weeks) Significantly lower than 17-OHPC groupSignificantly higher than Dydrogesterone and Control groups-< 0.001
Birth Weight (grams) Significantly lower than 17-OHPC groupSignificantly higher than Dydrogesterone and Control groups-< 0.001
1-minute Apgar Score Significantly lower than 17-OHPC groupSignificantly higher than Dydrogesterone and Control groups-< 0.001
5-minute Apgar Score Significantly lower than 17-OHPC groupSignificantly higher than Dydrogesterone and Control groups-< 0.001
NICU Admission No significant differenceNo significant differenceNo significant difference0.050

The results from this study indicate that intramuscular 17-OHPC was superior to oral dydrogesterone in prolonging the latency period and improving neonatal outcomes such as gestational age at delivery, birth weight, and Apgar scores.[1][3]

Experimental Protocols

A clear understanding of the methodologies employed in these clinical trials is crucial for the critical appraisal of the evidence.

Protocol from Alizadeh et al. (2022) Randomized Clinical Trial[1][2][3][4]
  • Study Design: A randomized clinical trial.

  • Participants: 150 women with singleton pregnancies between 28 and 34 weeks of gestation who had received tocolytic treatment for preterm labor.

  • Intervention Groups:

    • Oral Dydrogesterone Group: Received 30 mg of dydrogesterone orally per day.

    • Intramuscular 17-OHPC Group: Received 250 mg of 17-OHPC via intramuscular injection weekly.

    • Control Group: Received no intervention.

  • Duration of Treatment: Treatment was continued until 37 weeks of gestation or delivery, whichever occurred first.

  • Primary Outcome: Latency period (time from initiation of treatment to delivery).

  • Secondary Outcomes: Gestational age at delivery, birth weight, Apgar scores, and admission to the Neonatal Intensive Care Unit (NICU).

  • Monitoring: All patients were monitored biweekly until delivery.

G cluster_enrollment Enrollment & Randomization cluster_intervention Intervention Arms cluster_followup Follow-up & Outcomes p 150 Pregnant Women (28-34 weeks gestation, post-tocolysis) rand Randomization p->rand dydro Oral Dydrogesterone (30 mg/day) rand->dydro ohpc Intramuscular 17-OHPC (250 mg/week) rand->ohpc control Control (No Intervention) rand->control followup Biweekly Monitoring (Until 37 weeks or delivery) dydro->followup ohpc->followup control->followup outcomes Primary & Secondary Outcomes Assessed followup->outcomes

Experimental workflow of the Alizadeh et al. (2022) clinical trial.

Mechanisms of Action: Signaling Pathways

The mechanisms by which dydrogesterone and 17-OHPC exert their effects to prevent preterm birth are distinct and not yet fully elucidated, particularly for 17-OHPC.

Dydrogesterone: An Immunomodulatory Approach

Dydrogesterone is a retro-progesterone that is orally active and has a high affinity for the progesterone (B1679170) receptor. Its mechanism in preventing preterm birth is thought to be primarily mediated through its immunomodulatory effects. A key player in this pathway is the Progesterone Induced Blocking Factor (PIBF).

G Dydro Oral Dydrogesterone PR Progesterone Receptor Dydro->PR PIBF Increased PIBF Production PR->PIBF Th2 Th2 Cytokine Shift PIBF->Th2 Th1 Suppression of Th1 Cytokines PIBF->Th1 Uterine Uterine Quiescence & Reduced Inflammation Th2->Uterine Th1->Uterine

Proposed immunomodulatory signaling pathway of dydrogesterone.

17-Hydroxyprogesterone Caproate (17-OHPC): A Multifaceted Role

The precise molecular mechanism of 17-OHPC in preventing preterm birth is not as well-defined. It is a synthetic progestin, and its effects are believed to be multifactorial, primarily focusing on maintaining uterine quiescence.

G OHPC Intramuscular 17-OHPC Myometrium Myometrium OHPC->Myometrium PG Decreased Prostaglandin Production Myometrium->PG OxyR Reduced Oxytocin Receptor Expression Myometrium->OxyR Quiescence Maintenance of Uterine Quiescence PG->Quiescence OxyR->Quiescence

Conceptual pathway for the action of 17-OHPC on the myometrium.

Safety and Tolerability

In the comparative study by Alizadeh et al. (2022), both treatments were generally well-tolerated.[3] Nausea was reported in 10% of participants in the dydrogesterone group.[5] In the 17-OHPC group, 6% of women reported bruising at the injection site.[5] No severe complications such as thromboembolism or gestational diabetes were reported in either group.[1][3]

Conclusion

The available evidence, particularly from the head-to-head comparison by Alizadeh et al. (2022), suggests that intramuscular 17-OHPC is more effective than oral dydrogesterone in prolonging pregnancy and improving key neonatal outcomes in women already experiencing preterm labor.[1][3] However, oral dydrogesterone offers the advantage of a non-invasive administration route.

The distinct mechanisms of action, with dydrogesterone's notable immunomodulatory effects, suggest that the choice of progestogen could potentially be tailored based on the underlying etiology of preterm birth in a specific patient population. Further research is warranted to explore these differential effects and to identify patient subgroups that may benefit most from each specific progestogen therapy. This guide provides a foundational understanding for the continued development and refinement of strategies to combat the global challenge of preterm birth.

References

Navigating Preterm Birth Prevention: A Comparative Analysis of Hydroxyprogesterone Caproate and Natural Progesterone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of obstetrical care, the prevention of preterm birth remains a critical challenge. For years, progestogens have been a cornerstone of preventative strategies for women at high risk. This guide offers a detailed, evidence-based comparison of two key interventions: synthetic 17-alpha-hydroxyprogesterone caproate (17-OHPC) and micronized natural progesterone (B1679170). Aimed at researchers, scientists, and drug development professionals, this document synthesizes clinical trial data, outlines experimental methodologies, and visualizes key pathways to provide a comprehensive understanding of their relative efficacy and mechanisms of action.

At a Glance: Efficacy and Safety Profile

Hydroxyprogesterone caproate, a synthetic progestin, was historically administered as a weekly intramuscular injection.[1][2] In contrast, natural progesterone is most commonly administered vaginally in various formulations.[3][4] While both aim to modulate the uterine environment to maintain pregnancy, their pharmacological properties and clinical effectiveness have been subjects of extensive research and debate.[5][6]

Recent systematic reviews and meta-analyses of randomized controlled trials have consistently demonstrated the superiority of vaginal progesterone over 17-OHPC in preventing recurrent spontaneous preterm birth.[4][7][8] Notably, vaginal progesterone has been associated with a statistically significant reduction in the rate of preterm birth before 34 and 32 weeks of gestation.[4][7] Furthermore, studies have indicated a more favorable safety profile for vaginal progesterone, with fewer reported maternal adverse drug reactions.[4][8][9]

This growing body of evidence culminated in a significant regulatory shift. In October 2022, an advisory committee to the U.S. Food and Drug Administration (FDA) voted to recommend the withdrawal of 17-OHPC (marketed as Makena) from the market, citing a lack of evidence of its effectiveness in the post-market PROLONG trial.[2][10][11] Subsequently, in April 2023, the FDA officially withdrew its approval for the drug.[12] This decision has led to updated clinical guidance from the American College of Obstetricians and Gynecologists (ACOG), which no longer recommends 17-OHPC for the prevention of recurrent preterm birth.[12]

Comparative Efficacy: A Data-Driven Overview

The following tables summarize the quantitative data from key meta-analyses comparing the efficacy of vaginal progesterone and 17-OHPC in preventing spontaneous preterm birth in women with a singleton pregnancy and a history of prior spontaneous preterm birth.

Table 1: Preterm Birth Outcomes

OutcomeVaginal Progesterone Group17-OHPC GroupRelative Risk (95% CI)Quality of EvidenceReference
Preterm Birth <37 weeks36.0%46.6%0.76 (0.69–0.85)Moderate[8]
Preterm Birth <34 weeks14.7%19.9%0.74 (0.57–0.96)Moderate[8]
Preterm Birth <32 weeks7.9%13.6%0.58 (0.39–0.86)Moderate[8]
Preterm Birth <28 weeksNo significant differenceNo significant difference-Low[8]

Table 2: Neonatal and Maternal Outcomes

OutcomeVaginal Progesterone Group17-OHPC GroupRelative Risk (95% CI)Quality of EvidenceReference
Perinatal Mortality2.2%4.4%0.51 (0.25–1.01)Low[8]
NICU Admission18.7%23.5%0.63 (0.47-0.83)Low[4]
Maternal Adverse Drug Reactions15.6%22.2%0.71 (0.54–0.92)Moderate[8]

Understanding the Mechanisms: Signaling Pathways

Progesterone plays a crucial role in maintaining uterine quiescence during pregnancy through various mechanisms, including reducing myometrial contractility and modulating the inflammatory response.[1][13] Natural progesterone and its synthetic counterpart, 17-OHPC, are thought to exert their effects through interactions with progesterone receptors.

G cluster_0 Natural Progesterone Pathway cluster_1 Hydroxyprogesterone Caproate Pathway NP Natural Progesterone PR Progesterone Receptor (PR-A, PR-B) NP->PR Binds to G_alpha_i Gαi protein PR->G_alpha_i Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Reduces PKA Protein Kinase A cAMP->PKA Decreases activation of Uterine_Relaxation Uterine Relaxation PKA->Uterine_Relaxation Promotes OHPC 17-OHPC PR_OHPC Progesterone Receptor OHPC->PR_OHPC Binds to Gene_Transcription Gene Transcription PR_OHPC->Gene_Transcription Modulates Anti_Inflammatory Anti-inflammatory effects Gene_Transcription->Anti_Inflammatory Increases anti-inflammatory mediators Pro_Inflammatory Reduced inflammation Gene_Transcription->Pro_Inflammatory Decreases pro-inflammatory mediators

Figure 1. Simplified signaling pathways of Natural Progesterone and 17-OHPC.

Experimental Protocols: A Closer Look at the Evidence

The comparative efficacy data is derived from rigorously conducted randomized controlled trials (RCTs). The general methodology of these trials is outlined below.

Key Experimental Methodologies:

  • Study Design: The majority of studies were multicenter, randomized, open-label, or double-blind, placebo-controlled trials.

  • Participant Population: The trials primarily enrolled asymptomatic pregnant women with a singleton gestation and a history of a prior spontaneous preterm birth. Some studies also included women with a sonographically short cervix.

  • Intervention and Control Groups:

    • Intervention Group: Typically received daily vaginal progesterone (e.g., 90-200 mg suppositories or gel).

    • Comparison/Control Group: Received weekly intramuscular injections of 17-OHPC (250 mg) or a placebo.

  • Treatment Duration: Progestogen administration generally commenced between 16 and 24 weeks of gestation and continued until 36 weeks.

  • Primary Outcomes: The primary endpoint was typically the incidence of preterm birth at less than 37, 35, or 34 weeks of gestation.

  • Secondary Outcomes: These often included neonatal outcomes (e.g., respiratory distress syndrome, intraventricular hemorrhage, necrotizing enterocolitis, neonatal death) and maternal outcomes (e.g., adverse drug reactions, gestational diabetes).

  • Statistical Analysis: Data from individual trials were often pooled for meta-analysis, using relative risk (RR) or odds ratios (OR) with 95% confidence intervals (CI) to compare outcomes between groups.

References

The Use of 17-Alpha-Hydroxyprogesterone Caproate (17-OHPC) in Recurrent Pregnancy Loss: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the evidence for 17-alpha-hydroxyprogesterone caproate (17-OHPC) in the management of recurrent pregnancy loss (RPL) reveals a landscape of limited and conflicting findings. While some meta-analyses suggest a potential benefit for synthetic progestogens, including 17-OHPC, in reducing the incidence of miscarriage, the overall evidence remains inconclusive, particularly when compared to other progestogen formulations. This guide provides a comprehensive comparison of 17-OHPC with alternative treatments, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Recurrent pregnancy loss, defined as two or more failed pregnancies, is a challenging clinical problem. Progestogens, essential for the establishment and maintenance of pregnancy, have been a cornerstone of investigation for the prevention of RPL. Among these, the synthetic progestogen 17-alpha-hydroxyprogesterone caproate (17-OHPC), administered via intramuscular injection, has been a subject of debate.

Efficacy of 17-OHPC in Recurrent Pregnancy Loss: A Meta-Analysis Perspective

A key systematic review and meta-analysis by Saccone et al. (2017) provides some of the most direct evidence for 17-OHPC in the context of unexplained RPL. This analysis, which included ten randomized controlled trials (RCTs) with a total of 1,586 patients, found that supplementation with progestogens in the first trimester was associated with a lower risk of pregnancy loss.

Specifically, the subgroup analysis of intramuscular progestogens, which includes 17-OHPC, showed a significant reduction in miscarriage risk. However, it is crucial to note that natural vaginal progesterone (B1679170) did not show a similar effect in this analysis.[1][2]

Table 1: Summary of Progestogen Efficacy in Recurrent Pregnancy Loss (Saccone et al., 2017)

Progestogen Type/RouteNumber of StudiesTotal ParticipantsRelative Risk (RR) of Miscarriage95% Confidence Interval (CI)
All Progestogens1015860.720.53 - 0.97
Intramuscular ProgestogensNot SpecifiedNot Specified0.540.29 - 0.94
Oral ProgestogensNot SpecifiedNot Specified0.610.38 - 0.98
Synthetic ProgestogensNot SpecifiedNot Specified0.350.23 - 0.52
Vaginal ProgestogensNot SpecifiedNot SpecifiedNot Statistically Significant-
Natural ProgesteroneNot SpecifiedNot SpecifiedNot Statistically Significant-

It is important to understand that the evidence for 17-OHPC in RPL is often extrapolated from studies on the prevention of recurrent preterm birth, a distinct pregnancy complication. Meta-analyses focused on preterm birth have generally not found a significant reduction in the rate of miscarriage with 17-OHPC treatment.

Comparison with Alternative Progestogens

The primary alternatives to 17-OHPC for the management of RPL are vaginal micronized progesterone and oral dydrogesterone (B1671002).

Vaginal Micronized Progesterone: Large-scale, high-quality randomized controlled trials such as the PROMISE and PRISM studies have investigated the efficacy of vaginal micronized progesterone in women with a history of recurrent miscarriage. The PRISM trial, which included over 4,000 women, found that while progesterone did not show a significant benefit in the overall population, a subgroup of women with a history of one or more miscarriages who were bleeding in their current pregnancy had a significantly higher live birth rate with progesterone treatment.[3]

Oral Dydrogesterone: Systematic reviews and meta-analyses of dydrogesterone for recurrent miscarriage have shown a significant reduction in the odds of miscarriage compared to standard care.[4] Some studies suggest that oral dydrogesterone may be more effective than vaginal progesterone in preventing pregnancy loss.[5][6]

Table 2: Comparative Efficacy of Progestogens in Recurrent Pregnancy Loss

ProgestogenFormulationKey Findings from Systematic Reviews/Meta-Analyses
17-OHPC Intramuscular InjectionMay reduce the risk of recurrent miscarriage as part of the synthetic/intramuscular progestogen group (Saccone et al., 2017). Evidence is limited and not as robust as for other indications.
Vaginal Micronized Progesterone Vaginal SuppositoryMay increase live birth rates in women with a history of miscarriage and current early pregnancy bleeding (PRISM trial).[3] Overall efficacy in unselected RPL populations is debated.
Oral Dydrogesterone Oral TabletAssociated with a significant reduction in the rate of miscarriage in women with RPL.[4]

Experimental Protocols: A Closer Look at the Methodology

Detailed experimental protocols are crucial for the critical appraisal of clinical trial data. The following provides a generalized overview of the methodologies employed in RCTs evaluating progestogens for RPL.

A. Participant Selection:

  • Inclusion Criteria: Typically include women with a history of two or three or more consecutive or non-consecutive pregnancy losses, often before 20 weeks of gestation. The cause of the recurrent miscarriages is frequently "unexplained" after a standard diagnostic workup.

  • Exclusion Criteria: Often include known causes of RPL such as uterine anomalies, parental chromosomal abnormalities, and certain autoimmune or endocrine disorders.

B. Intervention and Control:

  • 17-OHPC: The dosage and timing of administration in the context of RPL are not well-established. In trials for preterm birth prevention, a common regimen is 250 mg intramuscularly weekly, starting between 16 and 20 weeks of gestation. For RPL, treatment would logically need to start much earlier, in the first trimester.

  • Vaginal Micronized Progesterone: A typical dosage is 400 mg twice daily, administered vaginally, starting from a positive pregnancy test until 12 to 16 weeks of gestation.

  • Oral Dydrogesterone: A common dosage is 10 mg twice daily, initiated in the first trimester and continued for a specified duration.

  • Control Group: Participants in the control group typically receive a placebo (e.g., an inert oil injection or a placebo suppository/tablet) or no treatment.

C. Outcome Measures:

  • Primary Outcome: The primary endpoint is usually the live birth rate or the incidence of miscarriage.

  • Secondary Outcomes: May include clinical pregnancy rate, ongoing pregnancy rate at various gestational ages, and adverse events for both the mother and the fetus.

Visualizing the Research Process and Treatment Landscape

To better understand the workflow of evidence synthesis and the comparative positioning of these treatments, the following diagrams are provided.

Systematic_Review_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Synthesis Phase P1 Define Research Question (PICO: Population, Intervention, Comparison, Outcome) P2 Develop Search Strategy P1->P2 P3 Define Inclusion/Exclusion Criteria P2->P3 E1 Conduct Systematic Literature Search (e.g., PubMed, Cochrane Library) P3->E1 E2 Screen Titles and Abstracts E1->E2 E3 Full-Text Review for Eligibility E2->E3 E4 Data Extraction from Included Studies E3->E4 E5 Assess Risk of Bias E4->E5 A1 Perform Meta-Analysis (if appropriate) E5->A1 A2 Subgroup Analyses (e.g., by progestogen type) A1->A2 A3 Interpret Findings and Assess Certainty of Evidence A2->A3 R1 R1 A3->R1 Formulate Conclusions & Recommendations

Systematic Review and Meta-Analysis Workflow

Progestogen_Comparison cluster_progestogens Progestogen Options for RPL cluster_attributes Key Comparison Attributes P1 17-OHPC A1 Route of Administration P1->A1 Intramuscular A2 Evidence for Efficacy in RPL P1->A2 Limited / Conflicting A3 Quality of Evidence P1->A3 Low to Moderate P2 Vaginal Micronized Progesterone P2->A1 Vaginal P2->A2 Moderate (especially with bleeding) P2->A3 High (from large RCTs) A4 Use in Specific Subgroups P2->A4 History of miscarriage + current bleeding P3 Oral Dydrogesterone P3->A1 Oral P3->A2 Strong P3->A3 Moderate to High

Comparative Landscape of Progestogens for RPL

Conclusion

The available evidence suggests that while intramuscular synthetic progestogens like 17-OHPC may have a role in reducing the risk of recurrent pregnancy loss, the data are not as robust as for other progestogen formulations. Both vaginal micronized progesterone and oral dydrogesterone have a more substantial evidence base for their efficacy in specific populations of women with RPL. For drug development professionals, the nuanced landscape of progestogen efficacy in RPL highlights the need for well-designed, adequately powered randomized controlled trials to clarify the optimal progestogen, route of administration, dosage, and timing of treatment for this challenging clinical condition. Future research should also focus on identifying biomarkers that can predict which patients are most likely to benefit from progestogen therapy.

References

A Comparative Benchmarking Guide to New Synthetic Progestogens Versus Hydroxyprogesterone Caproate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological profiles of selected new-generation synthetic progestogens against hydroxyprogesterone (B1663944) caproate (17-OHPC). In light of the withdrawal of 17-OHPC from the market for the prevention of preterm birth due to insufficient evidence of efficacy in post-market trials, this guide aims to equip researchers with the necessary data to evaluate potential alternatives.[1] The progestogens benchmarked herein—dydrogesterone (B1671002), drospirenone, segesterone (B1250651) acetate (B1210297) (nestorone), and algestone (B1665699) acetophenide—have been selected based on their distinct chemical structures and pharmacological activities.

This document summarizes quantitative data on receptor binding affinities and functional activities in clearly structured tables. Detailed methodologies for key experimental assays are provided to facilitate the replication and validation of these findings. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear understanding of the underlying molecular mechanisms.

Data Presentation: Quantitative Comparison of Progestogen Activity

The following tables summarize the relative binding affinities (RBA) of hydroxyprogesterone caproate and the selected synthetic progestogens to various steroid hormone receptors. This data is crucial for understanding the specificity and potential off-target effects of these compounds. The data has been compiled from various in vitro studies.

Table 1: Relative Binding Affinity for the Progesterone (B1679170) Receptor (PR)

CompoundRelative Binding Affinity (%) (Progesterone = 100%)Reference LigandNotes
Hydroxyprogesterone Caproate 26-30%ProgesteroneLower affinity than natural progesterone.[2][3][4]
Dydrogesterone High AffinityProgesteroneA potent, orally active progestogen with a structure similar to endogenous progesterone.[5]
Drospirenone 42%ProgesteroneExhibits potent progestogenic activity.[6]
Segesterone Acetate (Nestorone) High AffinityProgesteroneA potent progestin with progestational activity reported to be 100 times higher than that of progesterone in animal studies.[7]
Algestone Acetophenide 2-5 times the potency of ProgesteroneProgesteronePotency determined in animal models, suggesting high affinity.[8][9][10]

Table 2: Comparative Binding Affinity for Other Steroid Receptors

CompoundAndrogen Receptor (AR) RBA (%)Glucocorticoid Receptor (GR) RBA (%)Mineralocorticoid Receptor (MR) RBA (%)Estrogen Receptor (ER) RBA (%)Reference Ligands
Hydroxyprogesterone Caproate LowLowSome activity reportedNo significant bindingDihydrotestosterone (AR), Dexamethasone (GR), Aldosterone (MR), Estradiol (ER)
Dydrogesterone Low/NegligibleLow/NegligibleNo significant bindingNo significant bindingDihydrotestosterone (AR), Dexamethasone (GR), Aldosterone (MR), Estradiol (ER)[11]
Drospirenone 0.6% (antagonistic)Low/Negligible100-500% (antagonistic)No detectable bindingDihydrotestosterone (AR), Dexamethasone (GR), Aldosterone (MR), Estradiol (ER)[6][12]
Segesterone Acetate (Nestorone) 500-600-fold less than testosteroneBinds, but no in vivo activityNo significant bindingNo detectable bindingTestosterone (AR), Dexamethasone (GR), Aldosterone (MR), Estradiol (ER)[7]
Algestone Acetophenide Data not readily availableData not readily availableData not readily availableData not readily availableDihydrotestosterone (AR), Dexamethasone (GR), Aldosterone (MR), Estradiol (ER)[9]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to allow for the independent assessment and comparison of synthetic progestogens.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for a specific steroid receptor by measuring its ability to displace a radiolabeled ligand.

a. Receptor Preparation:

  • Source: Recombinant human receptors (e.g., PR, AR, GR, MR) expressed in a suitable cell line (e.g., Sf9 insect cells, HEK293 mammalian cells) or cytosol preparations from target tissues (e.g., rat prostate for AR).[13]

  • Preparation: Cells are harvested and homogenized in an ice-cold buffer (e.g., Tris-HCl with protease inhibitors). The homogenate is centrifuged to obtain a crude cytosolic or membrane fraction containing the receptor.

b. Assay Procedure:

  • Incubation: A constant concentration of the radiolabeled ligand (e.g., [³H]-progesterone for PR, [³H]-R1881 for AR) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.

  • Controls:

    • Total Binding: Receptor and radioligand only.

    • Non-specific Binding: Receptor, radioligand, and a high concentration of the corresponding unlabeled natural ligand.

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).

  • Separation: Bound and free radioligand are separated using methods like hydroxylapatite slurry, dextran-coated charcoal, or filtration through glass fiber filters.[14]

  • Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.

c. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, determined from a competition curve.

  • The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Reporter Gene Transactivation Assay

This cell-based assay measures the functional activity of a compound (agonist or antagonist) by quantifying the activation of a reporter gene under the control of a hormone-responsive promoter.

a. Cell Line:

  • A suitable mammalian cell line (e.g., HEK293, HeLa, T47D) is transiently or stably transfected with two plasmids:

    • An expression vector for the human steroid receptor of interest (e.g., PR-A, PR-B, AR, GR, MR).

    • A reporter plasmid containing a reporter gene (e.g., luciferase, β-galactosidase) driven by a promoter with multiple copies of the specific hormone response element (HRE), such as a progesterone response element (PRE).[15]

b. Assay Procedure:

  • Cell Plating: Transfected cells are plated in multi-well plates and allowed to attach.

  • Treatment: Cells are treated with increasing concentrations of the test compound (for agonist activity) or a fixed concentration of a known agonist plus increasing concentrations of the test compound (for antagonist activity).

  • Incubation: Plates are incubated for a period sufficient for gene transcription and protein expression (e.g., 18-24 hours).

  • Cell Lysis: The cells are lysed to release the reporter enzyme.

  • Signal Detection: The appropriate substrate for the reporter enzyme is added, and the resulting signal (e.g., luminescence for luciferase) is measured using a plate reader.

c. Data Analysis:

  • The reporter activity is normalized to a control (e.g., vehicle-treated cells).

  • For agonist assays, the dose-response curve is plotted, and the EC50 (effective concentration for 50% maximal response) is determined.

  • For antagonist assays, the dose-inhibition curve is plotted, and the IC50 (inhibitory concentration for 50% reduction of agonist response) is determined.

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the benchmarking of synthetic progestogens.

G cluster_0 Cytoplasm cluster_1 Nucleus Progestogen Synthetic Progestogen PR_HSP PR-HSP Complex Progestogen->PR_HSP Binds PR Progesterone Receptor (PR) PR_HSP->PR Dissociation HSP Heat Shock Proteins (HSP) PR_HSP->HSP Dimer PR Dimer PR->Dimer Dimerization Dimer_nuc PR Dimer Dimer->Dimer_nuc Translocation PRE Progesterone Response Element (PRE) Dimer_nuc->PRE Binds Transcription Modulation of Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Classical genomic signaling pathway of synthetic progestogens via the progesterone receptor.

G start Start prep_reagents Prepare Reagents: - Receptor Preparation - Radiolabeled Ligand - Test Compound Dilutions start->prep_reagents incubation Incubate Receptor, Radioligand, and Test Compound prep_reagents->incubation separation Separate Bound and Free Ligand incubation->separation quantification Quantify Radioactivity of Bound Fraction separation->quantification analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki quantification->analysis end End analysis->end

Caption: Experimental workflow for a competitive radioligand binding assay.

G start Start transfect_cells Transfect Cells with: - Receptor Expression Vector - HRE-Reporter Plasmid start->transfect_cells plate_cells Plate Transfected Cells transfect_cells->plate_cells treat_cells Treat Cells with Test Compound plate_cells->treat_cells incubation Incubate for Gene Expression treat_cells->incubation lysis_detection Cell Lysis and Signal Detection incubation->lysis_detection analysis Data Analysis: - Normalize Reporter Activity - Determine EC50 or IC50 lysis_detection->analysis end End analysis->end

Caption: Experimental workflow for a reporter gene transactivation assay.

Conclusion

The landscape of progestogen-based therapies is evolving, particularly with the withdrawal of hydroxyprogesterone caproate for certain indications. This guide provides a foundational dataset and methodological framework for the comparative evaluation of newer synthetic progestogens. The presented data highlights the varied pharmacological profiles of dydrogesterone, drospirenone, segesterone acetate, and algestone acetophenide, underscoring the importance of a comprehensive characterization of receptor binding and functional activity for the development of safer and more effective therapeutic agents. The detailed experimental protocols and visual aids are intended to support further research and development in this critical area of pharmacology.

References

In Vitro Potency of Hydroxyprogesterone Caproate and its Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro potency of 17α-hydroxyprogesterone caproate (HPC), a synthetic progestin, and its metabolites. While the parent compound has been evaluated for its receptor binding and gene activation properties, a significant knowledge gap exists regarding the biological activity of its metabolic products. This document summarizes the available experimental data, details relevant methodologies, and highlights areas for future investigation.

Introduction

17α-hydroxyprogesterone caproate (HPC) is a synthetic ester of 17α-hydroxyprogesterone that has been used to reduce the risk of preterm birth in certain high-risk pregnancies.[1][2] Its mechanism of action is thought to be mediated through its interaction with progesterone (B1679170) receptors, mimicking the effects of the natural hormone progesterone.[2][3] However, HPC is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP3A5, and in fetal liver by CYP3A7.[4][5][6] This metabolism results in the formation of several mono- and di-hydroxylated metabolites.[7][8] Despite the presence of these metabolites in circulation, their contribution to the overall in vivo effect of HPC remains largely unknown, with multiple studies noting their "unknown activity".[8]

This guide focuses on the available in vitro data to compare the potency of HPC, primarily in relation to natural progesterone, and provides the experimental context for how such potencies are determined.

Progesterone Receptor Signaling Pathway

Progesterone and its synthetic analogs like HPC exert their effects by binding to intracellular progesterone receptors (PR). This binding event initiates a conformational change in the receptor, its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as Progesterone Response Elements (PREs) on target genes, recruiting coactivators and modulating gene transcription.[9][10]

Progesterone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone / HPC PR_inactive Inactive Progesterone Receptor (PR) Complex with HSPs Progesterone->PR_inactive Binds PR_active Active PR Dimer PR_inactive->PR_active Conformational Change, HSP Dissociation, Dimerization PRE Progesterone Response Element (PRE) on DNA PR_active->PRE Translocation & Binding Coactivators Coactivators PRE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Response Biological Response Transcription->Response

Figure 1. Simplified diagram of the progesterone receptor signaling pathway.

Quantitative Comparison of In Vitro Potency

Experimental data directly comparing the in vitro potency of HPC's metabolites is not available in published literature. However, studies have compared HPC to natural progesterone, providing a baseline for its activity.

Receptor Binding Affinity

Competitive binding assays are used to determine the relative affinity of a compound for a specific receptor compared to a reference ligand. The results are often expressed as the half-maximal inhibitory concentration (IC50) or as a relative binding affinity (RBA).

Table 1: Progesterone and Glucocorticoid Receptor Binding Affinity

CompoundReceptorRelative Binding Affinity (%) vs. ProgesteroneReference
Progesterone Recombinant Human PR-A100[11][12]
HPC Recombinant Human PR-A26 - 30[11][12]
Progesterone Recombinant Human PR-B100[11][12]
HPC Recombinant Human PR-B26 - 30[11][12]
Progesterone Rabbit Uterine PR100[11][12]
HPC Rabbit Uterine PR26 - 30[11][12]
HPC Rabbit Thymic GRWeak binding[11][12]

PR: Progesterone Receptor; GR: Glucocorticoid Receptor. Data sourced from Attardi et al. (2007).

The data indicates that HPC binds to both isoforms of the progesterone receptor with approximately 26-30% of the affinity of natural progesterone.[11][12] Its affinity for the glucocorticoid receptor is weak.[11][12]

Gene Expression and Transactivation

Reporter gene assays measure the ability of a compound to activate a receptor and induce the transcription of a reporter gene (e.g., luciferase) linked to a specific hormone response element.

Table 2: Progesterone-Responsive Gene Expression

Assay TypeCell Lines UsedPotency ComparisonReference
Transactivation of Reporter Genes T47D, Ishikawa, CV-1HPC was comparable to progesterone in eliciting gene expression.[11][12]
Induction of Alkaline Phosphatase T47D, IshikawaHPC was comparable to progesterone in eliciting gene expression.[11][12]

Data sourced from Attardi et al. (2007).

Despite its lower receptor binding affinity, HPC demonstrates comparable potency to progesterone in stimulating the expression of progesterone-responsive genes in various cell lines.[11][12] This suggests that factors beyond simple receptor affinity, such as receptor activation and interaction with co-regulatory proteins, play a crucial role in its overall biological activity.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to assess the in vitro potency of progestogenic compounds.

Competitive Receptor Binding Assay

This assay quantifies the ability of a test compound to compete with a labeled ligand for binding to a specific receptor. A common high-throughput method utilizes fluorescence polarization.

Experimental Workflow:

  • Preparation of Reagents:

    • Test compounds (e.g., HPC, metabolites) are serially diluted to a range of concentrations.

    • A constant concentration of purified progesterone receptor ligand-binding domain (PR-LBD) is prepared.

    • A fluorescently labeled progesterone analog (tracer) is prepared at a fixed concentration.

  • Assay Plate Setup:

    • Diluted test compounds or vehicle controls are dispensed into the wells of a microtiter plate (e.g., a 384-well plate).

  • Binding Reaction:

    • A premix of the PR-LBD and the fluorescent tracer is added to each well to initiate the competitive binding reaction.

  • Incubation:

    • The plate is incubated at room temperature, protected from light, for a set period (e.g., 1-4 hours) to allow the binding to reach equilibrium.

  • Fluorescence Polarization Measurement:

    • The plate is read using a fluorescence polarization plate reader. When the tracer is bound to the large receptor molecule, it tumbles slowly, emitting highly polarized light. When displaced by a competitive test compound, the free tracer tumbles rapidly, emitting depolarized light.

  • Data Analysis:

    • The decrease in fluorescence polarization is plotted against the concentration of the test compound to generate a dose-response curve, from which the IC50 value is calculated.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare serial dilutions of test compounds (HPC, metabolites) setup Dispense test compounds into 384-well plate prep1->setup prep2 Prepare PR-LBD (Progesterone Receptor Ligand-Binding Domain) reaction Add PR-LBD and tracer premix to wells prep2->reaction prep3 Prepare fluorescently labeled tracer prep3->reaction setup->reaction incubation Incubate at room temp (1-4 hours) reaction->incubation measurement Measure fluorescence polarization incubation->measurement analysis Plot dose-response curve and calculate IC50 measurement->analysis

Figure 2. Experimental workflow for a competitive receptor binding assay.

PRE-Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to induce gene transcription mediated by the progesterone receptor.

Experimental Workflow:

  • Cell Culture and Transfection:

    • Mammalian cells that express the progesterone receptor (e.g., T47D breast cancer cells) are cultured.[10]

    • Cells are transiently or stably transfected with a reporter vector. This vector contains the firefly luciferase gene downstream of a promoter with multiple Progesterone Response Elements (PREs). A control vector (e.g., expressing Renilla luciferase) is often co-transfected for normalization.

  • Cell Plating and Treatment:

    • Transfected cells are plated in a multi-well plate (e.g., 96-well).

    • After allowing cells to adhere, the culture medium is replaced with a medium containing serial dilutions of the test compounds (e.g., HPC, metabolites) or vehicle control.

  • Incubation:

    • Cells are incubated for a specified period (e.g., 24 hours) to allow for receptor activation, gene transcription, and translation of the luciferase enzyme.

  • Cell Lysis and Luciferase Assay:

    • The medium is removed, and cells are lysed to release the cellular contents, including the expressed luciferase enzymes.

    • The cell lysate is transferred to an opaque assay plate.

    • Luciferase substrate (luciferin for firefly, coelenterazine (B1669285) for Renilla) is added.

  • Luminescence Measurement:

    • The light produced by the enzymatic reaction is measured using a luminometer.

  • Data Analysis:

    • The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.

    • The normalized relative light units (RLUs) are plotted against the concentration of the test compound to determine the half-maximal effective concentration (EC50).

Luciferase_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Incubation cluster_measurement Measurement & Analysis culture Culture PR-expressing mammalian cells (e.g., T47D) transfect Transfect cells with PRE-Luciferase reporter and control vectors culture->transfect plate Plate transfected cells in 96-well plate transfect->plate treat Treat cells with serial dilutions of test compounds plate->treat incubate Incubate for ~24 hours treat->incubate lyse Lyse cells incubate->lyse measure Add luciferase substrates and measure luminescence lyse->measure analyze Normalize data and calculate EC50 measure->analyze

Figure 3. Workflow for a PRE-luciferase reporter gene assay.

Conclusion and Future Directions

The available in vitro data demonstrates that while 17α-hydroxyprogesterone caproate has a lower binding affinity for the progesterone receptor than natural progesterone, it is a competent activator of progesterone-responsive gene transcription.

A critical gap in the pharmacological understanding of HPC is the lack of data on the biological activity of its numerous metabolites. Given that these metabolites are present in maternal circulation, characterizing their in vitro potency is essential. Future research should focus on:

  • Synthesizing and purifying the major mono- and di-hydroxylated metabolites of HPC.

  • Evaluating the binding affinity of these metabolites for progesterone and other steroid receptors using competitive binding assays.

  • Assessing the functional activity of the metabolites in progesterone-responsive reporter gene and target gene expression assays.

Such studies will elucidate whether the metabolites are inactive, possess agonistic or antagonistic properties, or contribute significantly to the overall therapeutic effect and safety profile of HPC. This knowledge is crucial for a complete understanding of its mechanism of action and for the rational development of future progestational agents.

References

A Comparative Guide to Progestogens for Preterm Birth Prevention: Correlating Plasma Concentrations of 17-OHPC with Clinical Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 17-hydroxyprogesterone caproate (17-OHPC) and other progestational agents used in the prevention of preterm birth. It focuses on the correlation between plasma concentrations of 17-OHPC and clinical outcomes, offering supporting experimental data and detailed methodologies for key experiments.

Introduction

Progestogens, particularly 17-hydroxyprogesterone caproate (17-OHPC), have been a cornerstone in the strategy to prevent recurrent spontaneous preterm birth. However, the clinical effectiveness of 17-OHPC has been a subject of debate, with conflicting results from major clinical trials. This has led to increased scrutiny of its pharmacological properties and a growing interest in alternative progestogens. This guide synthesizes findings from various studies to provide a clear comparison of 17-OHPC with oral dydrogesterone (B1671002) and vaginal progesterone (B1679170), with a special focus on the pharmacokinetic and pharmacodynamic aspects of 17-OHPC. Notably, in March 2023, the manufacturer of 17-OHPC agreed to withdraw the drug from the US market, and its approval was withdrawn by the FDA in April 2023.[1]

I. Correlation of 17-OHPC Plasma Concentration with Clinical Outcomes

Several studies have investigated the relationship between the plasma concentration of 17-OHPC and its clinical efficacy in preventing preterm birth. A consistent finding across these studies is the large inter-individual variability in 17-OHPC plasma concentrations, even with a standardized dosing regimen.[2]

Key Findings:

  • Concentration and Gestational Length: Some studies have demonstrated a significant association between trough plasma 17-OHPC concentrations and the gestational age at preterm birth.[3][4] Higher concentrations are linked to a longer interval from the start of treatment to delivery.[3]

  • Concentration and Preterm Birth Rate: The relationship between 17-OHPC concentration and the overall rate of spontaneous preterm birth is less clear. Some research found no direct correlation between drug concentration and the odds of having a spontaneous preterm birth.[3][4]

  • Threshold Effect: Research suggests a potential therapeutic threshold. One study found that women with 17-OHPC plasma concentrations in the lowest quintile had a higher risk of recurrent spontaneous preterm birth compared to those in the higher quintiles (36.5% vs. 25%).[5] Another study indicated that the lowest preterm birth rates were observed when median 17-OHPC concentrations were above 6.4 ng/mL.[6]

  • Influence of BMI: Body Mass Index (BMI) has been identified as a factor that can influence 17-OHPC plasma concentrations, with an inverse relationship often observed.[3]

Table 1: Correlation of 17-OHPC Plasma Concentration with Clinical Outcomes

Study PopulationDosagePlasma Concentration MeasurementKey Findings
Women with a history of spontaneous preterm birth (n=116)250 mg or 500 mg weeklyTrough plasma concentrations at 26-30 weeks' gestationSignificant relationship between drug concentration and gestational age at preterm birth, but not the preterm birth rate.[3][4]
Women with a history of spontaneous preterm birth (n=315)250 mg weeklyPlasma concentrations between 25 and 28 weeks' gestationWomen in the lowest quintile of 17-OHPC concentration had a higher risk of recurrent spontaneous preterm birth.[5]
Women with a history of spontaneous preterm birth250 mg weeklyPlasma concentrations between 25 and 28 weeks' gestationPlasma concentrations ranged from 3.7-56 ng/mL. Women in the lowest quartile had a significantly higher risk of spontaneous preterm birth.[6][7]

II. Comparison with Alternative Progestogens

The debate surrounding 17-OHPC's efficacy has led to the investigation of other progestogens, primarily oral dydrogesterone and vaginal progesterone.

Oral Dydrogesterone:

Oral dydrogesterone has been compared to 17-OHPC in several clinical trials. One study involving 150 women found that intramuscular 17-OHPC was superior to oral dydrogesterone in prolonging the latency period and improving neonatal outcomes.[1][5][8]

Vaginal Progesterone:

Vaginal progesterone has shown efficacy in preventing preterm birth, particularly in women with a short cervix.[9][10] When compared to 17-OHPC in high-risk pregnant women who underwent cerclage, both showed similar results in preventing preterm birth and in neonatal outcomes. However, 17-OHPC was associated with a higher rate of adverse events.[9][11]

Table 2: Comparison of Clinical Outcomes: 17-OHPC vs. Alternatives

InterventionStudy PopulationKey Clinical Outcomes
17-OHPC (250 mg IM weekly) vs. Oral Dydrogesterone (30 mg daily) vs. Control 150 women with singleton pregnancy who received tocolytic treatment for preterm laborLatency Period: 17-OHPC (41.06 ± 17.29 days) > Dydrogesterone (29.44 ± 15.6 days) > Control (22.20 ± 4.51 days) (P < 0.001).[5][8] Gestational Age at Delivery & Birth Weight: Significantly better with 17-OHPC (P < 0.001).[5][8]
17-OHPC vs. Vaginal Progesterone High-risk pregnant women who underwent cerclageGestational Age at Birth: Significantly higher in the 17-OHPC group (p=0.021).[9][11] Incidence of Preterm Birth: Not statistically significant between groups (20.7% vs. 24.1%).[9][11] Adverse Events: Higher in the 17-OHPC group (48.3% vs. 27.6%, p=0.014).[9][11]

III. Experimental Protocols

A. Measurement of 17-OHPC in Human Plasma

A sensitive and specific assay using high-performance liquid chromatography and tandem mass spectrometry (LC-MS/MS) is required for the accurate quantification of 17-OHPC in plasma.

Protocol for LC-MS/MS Analysis of 17-OHPC:

  • Sample Preparation (Solid Phase Extraction):

    • Dilute 400 μl of plasma with 1 ml of water.

    • Add an internal standard (e.g., Medroxyprogesterone acetate (B1210297) - MPA).

    • Pass the mixture through a conditioned Oasis® HLB extraction cartridge under vacuum.

    • Wash the cartridge with 1 ml of 50% methanol (B129727).

    • Elute 17-OHPC with 1 ml of methanol.

    • Evaporate the eluent to dryness under air.

    • Reconstitute the residue in 100 μl of the starting mobile phase.[4]

  • Chromatographic Separation:

    • HPLC System: Waters 2795 model or equivalent.

    • Column: Waters C18 Symmetry analytical column (3.5 μm, 2.1 × 50 mm).

    • Mobile Phase: A gradient elution with a mobile phase consisting of 5% methanol in water [A] and methanol [B], with 0.01% ammonium (B1175870) hydroxide (B78521) added to both.

    • Flow Rate: 0.3 ml/min.[4]

  • Mass Spectrometric Detection:

    • Mass Spectrometer: Micromass Quattro Micro triple quadrupole mass spectrometer or equivalent.

    • Ionization Mode: Positive electrospray ionization (ESI).

    • Detection Mode: Multiple reaction monitoring (MRM).

    • MRM Transition for 17-OHPC: m/z 429.10→313.10.[4]

  • Quantification:

    • Construct a standard curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

    • The assay is typically linear over a range of 1 – 200 ng/ml for 17-OHPC.[4]

B. Clinical Trial Protocol for Progestogen Administration

The following is a generalized protocol based on the PROLONG clinical trial for evaluating the efficacy of 17-OHPC.[12][13]

PROLONG Trial Protocol Outline:

  • Study Design: Multicenter, multinational, placebo-controlled, randomized clinical trial.

  • Inclusion Criteria: Women with a singleton pregnancy who have a history of a previous singleton spontaneous preterm birth.

  • Intervention:

    • Treatment Group: Intramuscular injection of 250 mg 17-OHPC weekly.

    • Control Group: Placebo injection weekly.

  • Primary Outcomes:

    • Incidence of preterm birth at less than 35 weeks of gestation.

    • A composite index of neonatal morbidity and mortality.[12][13]

  • Secondary Outcomes: Follow-up of infants for up to two years.[12]

IV. Visualizations

experimental_workflow cluster_patient_recruitment Patient Recruitment cluster_randomization Randomization cluster_intervention Intervention cluster_data_collection Data Collection cluster_analysis Analysis Start Identify High-Risk Patients (e.g., prior preterm birth) Inclusion Apply Inclusion/Exclusion Criteria Start->Inclusion Consent Informed Consent Inclusion->Consent Randomize Randomize (1:1) Consent->Randomize GroupA Group A: 17-OHPC (250 mg IM weekly) Randomize->GroupA GroupB Group B: Placebo Randomize->GroupB Plasma Collect Plasma Samples (for PK analysis) GroupA->Plasma Outcomes Monitor Clinical Outcomes (Gestational age, etc.) GroupA->Outcomes GroupB->Plasma GroupB->Outcomes Analysis Statistical Analysis Plasma->Analysis Outcomes->Analysis Correlation Correlate Plasma Levels with Clinical Outcomes Analysis->Correlation

Caption: A typical experimental workflow for a clinical trial evaluating 17-OHPC.

logical_relationship cluster_factors Influencing Factors cluster_pk Pharmacokinetics cluster_outcomes Clinical Outcomes BMI Body Mass Index (BMI) Plasma_Conc 17-OHPC Plasma Concentration BMI->Plasma_Conc inversely affects Dose 17-OHPC Dosage Dose->Plasma_Conc directly affects Genetics Individual Genetics Genetics->Plasma_Conc affects Gestation_Length Gestational Length Plasma_Conc->Gestation_Length significantly associated with PTB_Rate Preterm Birth Rate Plasma_Conc->PTB_Rate not consistently associated with

Caption: Logical relationship between 17-OHPC plasma concentration and clinical outcomes.

References

Safety Operating Guide

Navigating the Safe Disposal of Hydroxyprogesterone Caproate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of scientific work is intrinsically linked to a commitment to safety and environmental stewardship. Hydroxyprogesterone (B1663944) caproate, a synthetic progestin, is classified as a hazardous substance due to its potential as a suspected carcinogen and reproductive toxin, and its high toxicity to aquatic life.[1] Adherence to stringent disposal protocols is therefore not merely a regulatory obligation but a cornerstone of responsible laboratory practice.

Improper disposal, such as sewering (flushing down the drain), is strictly prohibited as it introduces active pharmaceutical ingredients into waterways, posing a significant threat to aquatic ecosystems.[1] This guide provides a comprehensive, step-by-step operational plan for the proper disposal of hydroxyprogesterone caproate, ensuring the safety of laboratory personnel and the protection of the environment.

Hazard Profile and Immediate Safety Protocols

Before handling, it is crucial to recognize the hazard classifications for hydroxyprogesterone caproate:

  • Carcinogenicity: Suspected of causing cancer.[1]

  • Reproductive Toxicity: May damage fertility or the unborn child.[1][2]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]

Personnel handling this compound in any form—pure substance, solutions, or contained in vials and syringes—must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is a suitable option), safety glasses with side shields or goggles, and a laboratory coat. All handling of the pure solid or activities that could generate aerosols should be conducted in a certified chemical fume hood.

Step-by-Step Disposal Plan for Hydroxyprogesterone Caproate

This protocol delineates the mandatory procedures for the disposal of hydroxyprogesterone caproate waste. It is critical to note that this compound is not classified as a controlled substance by the U.S. Drug Enforcement Administration (DEA), and therefore, DEA-specific disposal regulations for controlled substances do not apply.[3] However, it must be managed as hazardous chemical waste.

Waste Segregation and Identification
  • Designate a Waste Stream: Establish a specific hazardous waste stream for hydroxyprogesterone caproate and any materials contaminated with it.

  • Labeling: The designated waste container must be clearly labeled with "Hazardous Waste," the chemical name "Hydroxyprogesterone Caproate," and the appropriate hazard pictograms (Health Hazard, Environmental Hazard).

Disposal of Unused or Expired Vials
  • Original Packaging: If possible, keep the vial in its original packaging to maintain clear labeling.

  • Hazardous Waste Container: Place the entire vial, with its remaining contents, into the designated hazardous waste container. Do not attempt to empty the vial.

Disposal of Used Vials and Contaminated Labware
  • Empty Vials: Vials that have held hydroxyprogesterone caproate are considered hazardous waste, even if empty, as they may retain residue.[1] Place these directly into the designated hazardous waste container.

  • Contaminated Materials: Any disposable labware that has come into contact with the compound, such as pipette tips, gloves, and absorbent pads, must be disposed of in the same hazardous waste container.

Disposal of Used Syringes and Needles (Sharps)
  • Immediate Disposal: Immediately after use, the entire syringe and needle assembly must be placed into a designated, puncture-resistant sharps container.[4]

  • No Manipulation: Do not recap, bend, or break the needle. Do not attempt to separate the needle from the syringe.

  • Sharps Container Labeling: The sharps container must be labeled as biohazardous and, if it contains regulated chemical waste, it should also be labeled as hazardous chemical waste in accordance with institutional policy.

  • Container Closure: When the sharps container is three-quarters full, it must be securely sealed. Do not overfill.[4]

Final Disposal
  • Licensed Waste Disposal Service: All waste streams containing hydroxyprogesterone caproate (both sharps and non-sharps hazardous waste) must be collected and transported by a licensed professional hazardous waste disposal service.

  • Incineration: The preferred method of destruction for pharmaceutical waste of this nature is high-temperature incineration by a licensed facility to ensure the complete destruction of the active compound.

  • Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal environmental regulations.

Environmental Impact Data

Synthetic progestins, including hydroxyprogesterone caproate, are considered endocrine-disrupting compounds (EDCs) that can have significant biological effects on aquatic organisms even at very low concentrations. The table below summarizes the environmental concentrations found for some synthetic progestins in aquatic environments, highlighting the importance of preventing their release.

Compound GroupMatrixConcentration RangeRegion/Source
Synthetic ProgestinsWastewater Treatment Plant (WWTP) Effluentsng/L to µg/LGlobal studies[5]
Synthetic ProgestinsSurface Watersng/L to µg/LGlobal studies[5][6]
GonanesDouro River Estuary Surface Water22.3 ± 2.7 ng/L (average)Portugal
Progesterone DerivativesDouro River Estuary Surface Water12.2 ± 0.5 ng/L (average)Portugal

ng/L = nanograms per liter; µg/L = micrograms per liter

Research indicates that some progestins can cause endocrine disruptions in fish at levels as low as 0.8–1.0 ng/L. This underscores the critical need for proper disposal to prevent environmental contamination.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of hydroxyprogesterone caproate waste in a laboratory setting.

G cluster_0 Hydroxyprogesterone Caproate Waste Generation cluster_1 Waste Segregation & Containerization cluster_2 Final Disposal start Identify Waste Type sharps Used Syringe/Needle start->sharps Sharps non_sharps Unused/Expired Vials Contaminated Labware (Gloves, Pads, Pipettes) start->non_sharps Non-Sharps sharps_container Place in Puncture-Resistant Sharps Container Label: Biohazard & Hazardous Waste sharps->sharps_container hw_container Place in Designated Hazardous Waste Container Label: 'Hazardous Waste - Hydroxyprogesterone Caproate' non_sharps->hw_container seal_sharps Seal Sharps Container when 3/4 full sharps_container->seal_sharps seal_hw Securely Seal HW Container hw_container->seal_hw pickup Arrange Pickup by Licensed Hazardous Waste Service seal_sharps->pickup seal_hw->pickup

Caption: Logical workflow for the disposal of hydroxyprogesterone caproate.

References

Essential Safety and Logistical Information for Handling Hydroxyprogesterone Caproate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial procedural information for the safe handling and disposal of Hydroxyprogesterone caproate. Adherence to these protocols is essential to mitigate risks and ensure a safe laboratory environment. Hydroxyprogesterone caproate is classified as a hazardous substance, necessitating stringent safety measures.[1]

Hazard Identification and Classification

Hydroxyprogesterone caproate poses several health and environmental risks. It is suspected of causing cancer and may damage fertility or the unborn child.[2][3] It is also known to cause skin and eye irritation and is very toxic to aquatic life with long-lasting effects.[2]

Hazard ClassificationDescriptionGHS Hazard Statement
Carcinogenicity Suspected of causing cancer.[2]H351
Reproductive Toxicity May damage fertility or the unborn child.[2][3][4]H360
Skin Irritation Causes skin irritation.[2]H315
Eye Irritation Causes eye irritation.[2]H320
Aquatic Hazard (Acute) Very toxic to aquatic life.[2]H400
Aquatic Hazard (Chronic) Toxic to aquatic life with long lasting effects.[2]H411
Occupational Exposure Limits

Currently, there are no established occupational exposure limits (e.g., ACGIH TLV, OSHA PEL) from manufacturers, suppliers, or advisory agencies for Hydroxyprogesterone caproate.[2][5][6] Therefore, exposure should be minimized to the lowest possible level through engineering controls and personal protective equipment.

Operational Plan: Personal Protective Equipment (PPE) and Handling

A comprehensive approach combining engineering controls, safe work practices, and appropriate PPE is required.

Engineering Controls
  • Ventilation: Work should be conducted in a well-ventilated area.[1][5] Use of appropriate exhaust ventilation, such as a chemical fume hood, is recommended to avoid the formation and inhalation of dusts, mists, or aerosols.[5]

  • Safety Stations: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[2][5]

Recommended Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is mandatory to prevent direct contact with the substance.

Body PartPPE SpecificationRationale and Source
Hands Wear protective, chemically resistant gloves.[2][5]Prevents skin contact and irritation.
Body Wear suitable protective clothing.[2][5] Chemically resistant materials and fabrics are recommended.[2]Protects skin from accidental splashes or spills.
Eyes/Face Wear chemical safety goggles or a face shield.[2][5][7]Prevents eye irritation from splashes or aerosols.
Respiratory Use an approved respirator if exposure limits are exceeded, irritation is experienced, or ventilation is inadequate.[2][5]Prevents inhalation of hazardous particles or vapors.
Procedural Handling Protocol
  • Preparation: Before handling, read and understand all safety precautions from the Safety Data Sheet (SDS).[2][3] Ensure all necessary PPE is available and in good condition.

  • Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[1][5] Do not eat, drink, or smoke in the handling area.[2]

  • Post-Handling: After handling, wash hands, forearms, and other exposed areas thoroughly with mild soap and water.[2] Take off contaminated clothing and wash it before reuse.[2]

  • Storage: Store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong acids, bases, and oxidizing agents.[2][5] Keep containers tightly closed and store upright in their original box to protect from light.[2][8] The recommended storage temperature is 20°C to 25°C (68°F to 77°F).[2][8] Do not refrigerate or freeze.[2]

G prep Preparation review_sds Review SDS & Safety Precautions prep->review_sds don_ppe Don Appropriate PPE (Gloves, Gown, Goggles) review_sds->don_ppe handling Handling don_ppe->handling Proceed use_controls Use Engineering Controls (Fume Hood, Ventilation) handling->use_controls avoid_contact Avoid Contact, Inhalation, & Ingestion use_controls->avoid_contact post_handling Post-Handling avoid_contact->post_handling Complete Task doff_ppe Doff & Dispose of Contaminated PPE post_handling->doff_ppe wash_hands Wash Hands & Exposed Areas doff_ppe->wash_hands disposal Disposal doff_ppe->disposal Waste Generated store Store Properly wash_hands->store collect_waste Collect Waste in Sealed, Labeled Container disposal->collect_waste dispose_hazardous Dispose as Hazardous Waste collect_waste->dispose_hazardous

Caption: Workflow for Safe Handling of Hydroxyprogesterone Caproate.

Disposal and Spill Management Plan

Proper disposal and spill containment are critical to prevent environmental contamination and personnel exposure.

Spill Response Protocol
  • Evacuate: Evacuate unnecessary personnel from the spill area.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spillage from entering drains or water courses.[1][5]

  • Protect: Equip the cleanup crew with proper personal protective equipment (PPE), including respiratory protection, gloves, protective clothing, and eye protection.[2]

  • Clean-up: Clean up spills immediately.[2] For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).[5] For solid spills, use dry clean-up procedures and avoid generating dust.[1]

  • Collect: Transfer the spilled material and absorbent into a suitable, sealed container for disposal.[2]

  • Decontaminate: Decontaminate the spill area and equipment.

  • Report: Contact competent authorities after a significant spill.[2]

Waste Disposal Plan

All waste containing Hydroxyprogesterone caproate must be treated as hazardous waste.

  • Segregation: Do not mix with non-hazardous waste.

  • Containment: Collect all waste, including contaminated PPE and cleaning materials, in clearly labeled, sealed containers.

  • Disposal: Dispose of the contents and container in accordance with all applicable local, regional, national, and international regulations.[1][2] Avoid release to the environment.[1][2]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.